molecular formula C5H6OS B060905 Furfuryl mercaptan CAS No. 175236-33-6

Furfuryl mercaptan

Cat. No.: B060905
CAS No.: 175236-33-6
M. Wt: 114.17 g/mol
InChI Key: ZFFTZDQKIXPDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furfuryl mercaptan, also known as 2-furanmethanethiol, is a volatile sulfur-containing compound of significant interest in research, particularly in the fields of flavor, fragrance, and food science. Its primary research value lies in its potent aroma, characterized by strong roasted coffee, smoky, and sulfurous notes, even at extremely low concentrations. Researchers utilize this compound to study its role as a key impact odorant in various food matrices, including coffee, roasted nuts, and cooked meats, where it contributes critically to the overall sensory profile. Its mechanism of action involves interaction with specific olfactory receptors, and its formation and degradation pathways are studied in Maillard reaction chemistry and food storage stability. Beyond food science, it serves as a valuable reference standard in analytical chemistry (GC-MS, HPLC) for quantification and as a building block in organic synthesis for developing novel heterocyclic compounds. This high-purity reagent is essential for advancing the understanding of aroma chemistry, product development, and quality control in a controlled research environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c7-4-5-2-1-3-6-5/h1-3,7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFTZDQKIXPDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052654
Record name 2-Furylmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless oily liquid; extremely powerful and diffusive odour which on dilution becomes agreeable, coffee-like, caramellic-burnt, sweet
Record name Furfuryl mercaptan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1004/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

263.00 to 265.00 °C. @ 17.00 mm Hg
Record name 2-Furanmethanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032915
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5000 mg/L @ 20 °C (exp), Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 2-Furanmethanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032915
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Furfuryl mercaptan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1004/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.125-1.135 (20°)
Record name Furfuryl mercaptan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1004/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

98-02-2
Record name 2-Furanmethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furfuryl mercaptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furfuryl mercaptan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41142
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Furanmethanethiol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Furylmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-furylmethanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.390
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FURFURYL MERCAPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29W096TCPG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Furanmethanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032915
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

113.00 to 115.00 °C. @ 760.00 mm Hg
Record name 2-Furanmethanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032915
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Furfuryl Mercaptan from Furfuryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of furfuryl mercaptan from furfuryl alcohol. The primary focus of this document is a well-established and reliable method utilizing thiourea (B124793) and hydrochloric acid. This guide includes a detailed reaction mechanism, a step-by-step experimental protocol, and a summary of key quantitative data. Additionally, visual representations of the reaction pathway and experimental workflow are provided to facilitate a clear understanding of the process.

Introduction

This compound, also known as 2-furanmethanethiol, is a vital organosulfur compound.[1] It is a colorless to pale yellow liquid characterized by a strong, roasted coffee-like aroma at low concentrations and a more unpleasant odor at higher concentrations.[1][2] This compound is a key component in the aroma of roasted coffee and is utilized as a flavoring agent in the food industry.[1][2][3] In the pharmaceutical and agrochemical sectors, it serves as an intermediate in the synthesis of various derivatives.[2]

While several methods for the synthesis of this compound exist, including the reaction of furfuryl chloride with a sulfide (B99878) source or the reduction of difurfuryl disulfide, the direct conversion of furfuryl alcohol offers a significant advantage by avoiding the use of the unstable furfuryl halides.[4] This guide focuses on the robust and well-documented method of reacting furfuryl alcohol with thiourea in the presence of a strong acid.[1][4]

Reaction Mechanism

The synthesis of this compound from furfuryl alcohol and thiourea proceeds through a two-step mechanism. The first step involves the acid-catalyzed formation of an S-2-furfurylisothiouronium salt intermediate. In the second step, this intermediate is hydrolyzed under basic conditions to yield the final product, this compound.

The overall reaction is as follows:

Furfuryl Alcohol + Thiourea --(1. HCl, 2. NaOH)--> this compound

The reaction begins with the protonation of the hydroxyl group of furfuryl alcohol by the strong acid (hydrochloric acid), forming a good leaving group (water). The carbocation intermediate is then attacked by the sulfur atom of thiourea, a potent nucleophile, to form the S-2-furfurylisothiouronium salt. Subsequent addition of a strong base (sodium hydroxide) facilitates the hydrolysis of this intermediate, leading to the formation of this compound.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product Furfuryl_Alcohol Furfuryl Alcohol Isothiouronium_Salt S-2-Furfurylisothiouronium Salt Furfuryl_Alcohol->Isothiouronium_Salt  + Thiourea  + HCl Thiourea Thiourea Furfuryl_Mercaptan This compound Isothiouronium_Salt->Furfuryl_Mercaptan  + NaOH  (Hydrolysis)

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a well-established procedure and should be performed in a well-ventilated fume hood due to the strong and unpleasant odor of this compound.[4]

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (grams)Quantity (mL)
Furfuryl Alcohol98.105490434
Thiourea76.125380-
Concentrated Hydrochloric Acid (12.5 N)36.46--400
Sodium Hydroxide (B78521)40.005.625225-
Water18.02--750
Calcium Chloride110.98-As needed-

3.2. Procedure

  • Reaction Setup: In a 3-liter round-bottomed flask, combine 380 g (5 moles) of thiourea, 500 mL of water, and 400 mL of concentrated hydrochloric acid. Gently heat the mixture to dissolve the solids, then cool the solution to 30°C.[4]

  • Addition of Furfuryl Alcohol: Add 490 g (5 moles) of furfuryl alcohol to the reaction mixture.[4]

  • Reaction Control: The reaction is exothermic and should commence spontaneously within a few minutes. Maintain the reaction temperature at approximately 60°C by cooling with a water bath. It is crucial to avoid temperatures exceeding 60°C to prevent degradation of the furan (B31954) ring.[4]

  • Reaction Time: Once the initial exothermic reaction subsides, discontinue cooling and allow the dark green solution to stand at room temperature for 12 hours.[4]

  • Hydrolysis: Prepare a solution of 225 g of sodium hydroxide in 250 mL of water and add it to the reaction mixture. This will cause the separation of a heavy brown oil, which is the S-2-furfurylisothiourea intermediate, beginning to decompose into this compound.[4]

  • Purification by Steam Distillation: Immediately fit the flask for steam distillation and continue the process until no more oily droplets are observed in the distillate.[4]

  • Isolation and Drying: Separate the this compound from the aqueous phase using a separatory funnel. The product is nearly insoluble in water. Dry the collected organic layer with anhydrous calcium chloride.[4]

Experimental_Workflow Start Start Mix_Reagents Mix Thiourea, Water, and HCl Start->Mix_Reagents Add_Alcohol Add Furfuryl Alcohol Mix_Reagents->Add_Alcohol Control_Reaction Control Exothermic Reaction at 60°C Add_Alcohol->Control_Reaction Stand_12h Let Stand for 12 Hours Control_Reaction->Stand_12h Add_NaOH Add NaOH Solution for Hydrolysis Stand_12h->Add_NaOH Steam_Distill Steam Distillation Add_NaOH->Steam_Distill Separate_Product Separate Organic Layer Steam_Distill->Separate_Product Dry_Product Dry with Calcium Chloride Separate_Product->Dry_Product End End Product: This compound Dry_Product->End

Figure 2: Experimental workflow for this compound synthesis.

Quantitative Data

The following table summarizes the key quantitative data associated with this synthesis method.

ParameterValueReference
Yield 55-60%[4]
Product Purity High (essentially pure after steam distillation)[4]
Boiling Point 160°C at 759 mm Hg; 84°C at 65 mm Hg[4]
Refractive Index (nD20) 1.533[4]
Refractive Index (nD25) 1.5280 - 1.5285[4]
Appearance Colorless to pale yellow liquid[1][2]
Solubility in Water Almost insoluble[2][4]
Solubility in Organic Solvents Miscible with ethanol (B145695) and ether[2]

Safety and Handling

  • Odor: this compound has an extremely disagreeable and potent odor. All operations must be conducted in an efficient fume hood.[4]

  • Toxicity: High concentrations of the vapor can cause headaches.[4] It is considered moderately toxic upon inhalation, ingestion, or dermal contact.[2]

  • Flammability: this compound is a flammable liquid.[1]

  • Storage: Store in a tightly sealed container in a well-ventilated, cool, and dry area, away from heat sources and oxidizing agents.[2]

Alternative Synthetic Routes

While the primary method described is highly effective, other synthetic pathways to this compound have been reported:

  • From Furfuryl Chloride: Reaction of furfuryl chloride with thiourea, followed by hydrolysis of the intermediate, has been reported to yield this compound, albeit in a lower yield of 33%.[4] This method is less favored due to the instability of furfuryl chloride.[4]

  • Reduction of Difurfuryl Disulfide: this compound can be prepared by the reduction of 2-furfuryl disulfide.[3][4] The disulfide itself can be obtained from furfural (B47365) and ammonium (B1175870) hydrosulfide.[4]

Conclusion

The synthesis of this compound from furfuryl alcohol and thiourea is a reliable and high-yielding method that avoids the use of unstable intermediates. The detailed protocol and quantitative data provided in this guide offer a comprehensive resource for researchers and professionals in the fields of chemistry and drug development. Adherence to safety precautions is paramount when handling the potent and odorous final product. The visual representations of the reaction pathway and experimental workflow serve to further clarify the synthetic process, making this guide a valuable tool for laboratory practice.

References

An In-depth Technical Guide to the Maillard Reaction Pathway for Furfuryl Mercaptan Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Maillard reaction pathway leading to the formation of furfuryl mercaptan, a key aroma compound with significant applications in the food and pharmaceutical industries. This document details the underlying chemical mechanisms, influencing factors, and experimental protocols for its synthesis and analysis, presenting quantitative data in a clear, comparative format.

Introduction

The Maillard reaction, a non-enzymatic browning process, is a complex cascade of chemical reactions between reducing sugars and amino acids that occurs upon heating. This reaction is responsible for the desirable color and flavor of many cooked foods. A crucial flavor compound generated through this pathway is this compound (2-furfurylthiol), which imparts a characteristic roasted coffee aroma. Understanding and controlling the formation of this compound is of significant interest for flavor chemistry and can have implications in drug development where off-flavors may need to be masked or understood.

The Core Maillard Reaction Pathway to this compound

The formation of this compound through the Maillard reaction primarily involves the reaction of a pentose (B10789219) sugar, such as ribose, with a sulfur-containing amino acid, most notably cysteine. The pathway can be broadly categorized into three stages: initial, intermediate, and final.

Initial Stage: The reaction begins with the condensation of the carbonyl group of the pentose sugar (e.g., ribose) with the amino group of cysteine to form a Schiff base. This is followed by cyclization to produce an N-substituted glycosylamine.

Intermediate Stage: The glycosylamine undergoes Amadori rearrangement to form a 1-amino-1-deoxy-2-ketose, known as the Amadori compound. Subsequent degradation of the Amadori compound through various pathways, including enolization and dehydration, leads to the formation of key intermediates. One critical intermediate is furfural (B47365), which is formed from the cyclization and dehydration of 3-deoxypentosone.[1]

Final Stage: In the final stage, the generated furfural reacts with hydrogen sulfide (B99878) (H₂S), which is produced from the Strecker degradation of cysteine, to yield this compound.[1]

Maillard_Pathway_to_Furfuryl_Mercaptan cluster_initial Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage Ribose Pentose (e.g., Ribose) Schiff_Base Schiff Base Ribose->Schiff_Base + Cysteine Cysteine Sulfur-containing Amino Acid (e.g., Cysteine) Hydrogen_Sulfide Hydrogen Sulfide (H₂S) Cysteine->Hydrogen_Sulfide Strecker Degradation Glycosylamine N-substituted Glycosylamine Schiff_Base->Glycosylamine Cyclization Amadori_Compound Amadori Compound Glycosylamine->Amadori_Compound Amadori Rearrangement Deoxypentosone 3-Deoxypentosone Amadori_Compound->Deoxypentosone Degradation Furfural Furfural Deoxypentosone->Furfural Cyclization & Dehydration Furfuryl_Mercaptan This compound Furfural->Furfuryl_Mercaptan + H₂S

Figure 1. Maillard reaction pathway to this compound.

Factors Influencing this compound Formation

The yield of this compound is significantly influenced by several factors, including the type of reactants, their molar ratio, temperature, and pH of the reaction medium.

Reactant Composition
  • Sugars: Pentoses, such as ribose and xylose, are more effective precursors for furfural formation compared to hexoses.[2]

  • Amino Acids: Cysteine is the primary sulfur source for the formation of this compound due to its ability to generate hydrogen sulfide upon degradation.

Molar Ratio of Reactants

While specific quantitative data on the direct impact of the cysteine to ribose molar ratio on this compound yield is limited in the reviewed literature, studies on similar Maillard reactions suggest that the ratio of reactants is a critical parameter. For instance, in the reaction of L-cysteine with a molar excess of ribose (1:3), the formation of other sulfur-containing compounds is favored.[3] This indicates that optimizing the molar ratio is crucial for maximizing the yield of the target compound.

Temperature

Temperature plays a pivotal role in the Maillard reaction. Higher temperatures generally accelerate the reaction rates and the formation of flavor compounds. However, excessively high temperatures can lead to the degradation of intermediates and the final product. The degradation of this compound is temperature-dependent, with a significant loss observed at 37°C compared to room temperature in model systems.[4]

pH

The pH of the reaction medium affects the rate of the Maillard reaction and the formation of specific products. The formation of furfural, a key precursor, is generally favored under acidic conditions.[5] Consequently, the subsequent formation of this compound is also influenced by pH. Studies have shown that the formation of sulfur-substituted furans is more prominent at acidic pH.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data on the formation and degradation of this compound under various conditions.

Table 1: Effect of Reactants on this compound Formation

SugarAmino AcidMolar Ratio (Sugar:Amino Acid)Temperature (°C)pHThis compound YieldReference
RiboseCysteine1:3955Detected[6]
RiboseCysteineNot specified145Not specifiedIdentified as key odorant[4]

Table 2: Influence of Temperature on this compound Degradation in a Model System

Temperature (°C)Reaction Time (h)Degradation (%)Reference
221~20[4]
371~90[4]

Table 3: Influence of pH on the Formation of Sulfur-Substituted Furans

pHRelative Abundance of Sulfur-Substituted FuransReference
3.0High[5]
4.5Moderate[5]
6.0Low[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound via the Maillard reaction in a laboratory setting.

Synthesis of this compound in a Model System

This protocol describes a general procedure for generating this compound from cysteine and ribose.

Materials:

  • L-Cysteine (≥98% purity)

  • D-Ribose (≥99% purity)

  • Phosphate (B84403) buffer (0.1 M, pH 5.0)

  • Reaction vials (e.g., 20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa)

  • Heating block or oven

Procedure:

  • Prepare a stock solution of L-cysteine (e.g., 0.1 M) in 0.1 M phosphate buffer (pH 5.0).

  • Prepare a stock solution of D-ribose (e.g., 0.1 M) in 0.1 M phosphate buffer (pH 5.0).

  • In a reaction vial, combine the L-cysteine and D-ribose stock solutions to achieve the desired molar ratio (e.g., 1:1).

  • Seal the vial tightly.

  • Place the vial in a preheated heating block or oven at the desired reaction temperature (e.g., 95°C).[6]

  • Heat for a specified duration (e.g., 4 hours).[6]

  • After the reaction, cool the vial to room temperature before analysis.

Synthesis_Workflow cluster_preparation Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis Cysteine_Sol Prepare L-Cysteine Solution Combine Combine Reactants in Vial Cysteine_Sol->Combine Ribose_Sol Prepare D-Ribose Solution Ribose_Sol->Combine Seal Seal Vial Combine->Seal Heat Heat at Defined Temperature and Time Seal->Heat Cool Cool to Room Temperature Heat->Cool Analysis Proceed to HS-SPME-GC-MS Analysis Cool->Analysis

Figure 2. Experimental workflow for this compound synthesis.
Analysis of this compound by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the volatile compounds, including this compound, from the reaction mixture.

Materials and Equipment:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Headspace vials and autosampler

  • Internal standard (e.g., furan-d4 (B140817) for quantification)[7]

HS-SPME Procedure:

  • Place the cooled reaction vial in the autosampler.

  • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.[8]

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes).[9]

  • Retract the fiber and inject it into the GC inlet for thermal desorption.

GC-MS Parameters:

The following are typical GC-MS parameters that can be optimized for this compound analysis.

Table 4: Example GC-MS Parameters for this compound Analysis

ParameterSetting
Gas Chromatograph
Injection Port Temp.250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Columne.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Oven ProgramInitial temp 40°C, hold for 2 min; ramp to 250°C at 5°C/min; hold for 5 min
Mass Spectrometer
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 35-350
Solvent Delay3 min

Quantification:

For quantitative analysis, an internal standard should be added to the sample before analysis. A calibration curve is constructed by analyzing standards of known this compound concentrations with a fixed amount of the internal standard. The concentration of this compound in the sample is then determined by comparing its peak area to that of the internal standard.[10]

Analysis_Workflow cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_quant Quantification Equilibrate Equilibrate Sample Expose_Fiber Expose SPME Fiber to Headspace Equilibrate->Expose_Fiber Extract Extract Volatiles Expose_Fiber->Extract Desorb Thermally Desorb Fiber in GC Inlet Extract->Desorb Separate Separate Compounds in GC Column Desorb->Separate Detect Detect and Identify by MS Separate->Detect Quantify Quantify using Internal Standard Detect->Quantify

Figure 3. Workflow for HS-SPME-GC-MS analysis.

Conclusion

The formation of this compound via the Maillard reaction is a complex process influenced by a multitude of factors. This guide has provided a detailed overview of the core reaction pathway, the impact of key parameters, and standardized protocols for its synthesis and analysis. The presented quantitative data, though limited, offers a basis for comparison and further research. By carefully controlling the reaction conditions, researchers and professionals in the food and pharmaceutical industries can modulate the formation of this potent aroma compound to achieve desired flavor profiles or mitigate off-notes. Further research is warranted to generate more comprehensive quantitative data on the influence of reactant ratios and to further refine analytical methodologies for precise and accurate quantification.

References

Spectroscopic Profile of 2-Furanmethanethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 2-furanmethanethiol (also known as furfuryl mercaptan), a key aroma compound found in coffee and other foods. This document is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, food science, and drug development by consolidating its spectral characteristics and outlining the methodologies for their acquisition.

Mass Spectrometry (MS)

Mass spectrometry of 2-furanmethanethiol is typically performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). The resulting mass spectrum is characterized by a molecular ion peak and several key fragment ions.

Table 1: GC-MS Data for 2-Furanmethanethiol

PropertyValue
Molecular Formula C₅H₆OS
Molecular Weight 114.17 g/mol
Ionization Mode Electron Ionization (EI)
Major Peaks (m/z) 114 (M⁺), 81, 53, 45, 27

Data sourced from PubChem CID 7363 and NIST WebBook.[1][2]

The base peak is typically observed at m/z = 81, corresponding to the furfuryl cation, which is formed by the loss of the sulfhydryl radical (•SH). The molecular ion peak (M⁺) is observed at m/z = 114.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 2-furanmethanethiol. Both ¹H and ¹³C NMR data are available and are crucial for confirming the compound's identity and purity.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-furanmethanethiol shows characteristic signals for the furan (B31954) ring protons, the methylene (B1212753) protons, and the thiol proton.

Table 2: ¹H NMR Spectroscopic Data for 2-Furanmethanethiol

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.33 - 7.37MultipletH5 (α-proton)
~6.29 - 6.30MultipletH4 (β-proton)
~6.16 - 6.20MultipletH3 (β-proton)
~3.66 - 3.73Singlet-CH₂-SH
~1.90 - 1.98Singlet-SH

Solvent: CDCl₃. Data compiled from PubChem and SpectraBase.[1][2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: ¹³C NMR Spectroscopic Data for 2-Furanmethanethiol

Chemical Shift (δ, ppm)Assignment
~153.57C2 (C-CH₂SH)
~141.88C5 (CH)
~110.45C4 (CH)
~106.23C3 (CH)
~20.91-CH₂-SH

Solvent: CDCl₃. Data sourced from PubChem.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in 2-furanmethanethiol. The spectrum shows characteristic absorption bands for the furan ring, the C-S bond, and the S-H bond.

Table 4: Key IR Absorption Bands for 2-Furanmethanethiol

Wavenumber (cm⁻¹)Assignment
~3100=C-H stretch (furan ring)
~2925-C-H stretch (methylene)
~2560S-H stretch (thiol)
~1500, ~1450C=C stretch (furan ring)
~1010C-O-C stretch (furan ring)
~670C-S stretch

Technique: Attenuated Total Reflectance (ATR) on a neat sample. Data sourced from PubChem.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid samples like 2-furanmethanethiol. Instrument parameters should be optimized for the specific equipment used.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of 2-furanmethanethiol in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

  • Injection : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is typically heated to around 250°C.

  • Chromatographic Separation : Use a capillary column (e.g., a 30 m x 0.25 mm column with a 5% phenyl-methylpolysiloxane stationary phase). Program the oven temperature to ramp from a low starting temperature (e.g., 50°C) to a higher final temperature (e.g., 250°C) to separate the components of the sample.

  • Mass Spectrometry : As the compound elutes from the GC column, it enters the mass spectrometer. Use electron ionization (EI) at a standard energy of 70 eV. Acquire mass spectra over a mass range of, for example, m/z 20-200.

  • Data Analysis : Identify the peak corresponding to 2-furanmethanethiol based on its retention time and compare its mass spectrum to a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of 2-furanmethanethiol in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Instrument Setup : Place the NMR tube in the spectrometer. Shim the magnetic field to achieve homogeneity. Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the reference signal (TMS at 0 ppm). Integrate the signals in the ¹H spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Instrument Preparation : Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Collect a background spectrum of the clean, empty crystal.

  • Sample Application : Place a small drop of neat 2-furanmethanethiol directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition : Collect the infrared spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing : The final absorbance spectrum is automatically generated by ratioing the sample spectrum against the background spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of 2-furanmethanethiol in a UV-transparent solvent (e.g., ethanol (B145695) or hexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

  • Instrument Setup : Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Fill a second quartz cuvette with the sample solution.

  • Spectrum Acquisition : Place the reference and sample cuvettes in the spectrophotometer. Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

  • Data Analysis : Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a pure chemical compound like 2-furanmethanethiol.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Pure Compound (2-Furanmethanethiol) MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV MS_Data Molecular Weight & Fragmentation MS->MS_Data NMR_Data Molecular Structure & Connectivity NMR->NMR_Data IR_Data Functional Groups IR->IR_Data UV_Data Electronic Transitions (Conjugated Systems) UV->UV_Data Conclusion Structural Elucidation & Identity Confirmation MS_Data->Conclusion NMR_Data->Conclusion IR_Data->Conclusion UV_Data->Conclusion

Caption: Workflow for Spectroscopic Analysis.

References

The Pervasive Aroma: A Technical Guide to the Natural Occurrence of Furfuryl Mercaptan in Food

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals into the formation, quantification, and significance of a potent flavor compound.

Furfuryl mercaptan, also known as 2-furylmethanethiol, is a highly influential volatile sulfur compound that plays a pivotal role in the aroma profile of numerous thermally processed foods. Its potent, roasted, coffee-like aroma makes it a key contributor to the desirable sensory characteristics of a wide array of products, from freshly brewed coffee to savory roasted meats. This technical guide provides a comprehensive overview of the natural occurrence of this compound in food, detailing its formation pathways, quantitative distribution in various food matrices, and the analytical methodologies employed for its detection and quantification.

Natural Occurrence and Quantitative Data

This compound is primarily formed during the thermal processing of food through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars.[1][2] Its presence has been confirmed in a variety of food products, with concentrations varying significantly depending on the food matrix, processing conditions, and precursor availability.[1][3][4]

The following tables summarize the quantitative data on the concentration of this compound found in various food products.

Table 1: Concentration of this compound in Meat Products

Food ProductConcentration (µg/kg)Reference(s)
Roast Beefup to 42[1]
Pork10[1]
Lamb14[1]
Boiled Chicken2.4[1]

Table 2: Concentration of this compound in Beverages

BeverageConcentrationReference(s)
Roasted Coffee (general)Exceeding 1,000 µg/kg[3]
Arabica and Robusta Coffee Beans0.06 - 0.18 µg/kg[3]
Robusta Coffee Brew20.94 µg/L[5]
Arabica Coffee Brew (Yunnan)11.34 µg/L[5]
Arabica Coffee Brew (Columbia)15.33 µg/L[5]
Baijiu (Chinese liquor)Below 118 µg/L[3]

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction, specifically involving the interaction of pentoses (such as ribose and xylose) and the sulfur-containing amino acid cysteine.[6][7][8] The reaction proceeds through several key intermediates.

Initially, the pentose (B10789219) sugar reacts with cysteine to form a glycosylamine, which then undergoes Amadori rearrangement. Subsequent degradation of the Amadori product leads to the formation of furfural, a key furan (B31954) intermediate.[6][7] In parallel, cysteine degradation releases hydrogen sulfide (B99878) (H₂S).[6][7] Furfural can then be reduced to 2-furanmethanol (furfuryl alcohol).[6][7] Finally, the reaction between 2-furanmethanol and hydrogen sulfide yields this compound.[6][7]

G Pentose Pentose (e.g., Ribose, Xylose) Maillard_Reaction Maillard Reaction Pentose->Maillard_Reaction Cysteine Cysteine Cysteine->Maillard_Reaction H2S Hydrogen Sulfide (H₂S) Cysteine->H2S releases Furfural Furfural Maillard_Reaction->Furfural forms Reduction Reduction Furfural->Reduction Final_Reaction Reaction H2S->Final_Reaction Furfuryl_Alcohol 2-Furanmethanol (Furfuryl Alcohol) Reduction->Furfuryl_Alcohol forms Furfuryl_Alcohol->Final_Reaction Furfuryl_Mercaptan This compound Final_Reaction->Furfuryl_Mercaptan forms

Formation of this compound via the Maillard Reaction.

Experimental Protocols: Quantification of this compound

The accurate quantification of this compound in complex food matrices is challenging due to its high volatility, reactivity, and often low concentrations.[9] Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method for its analysis.[10][11]

Key Experiment: HS-SPME-GC-MS Analysis of this compound in Coffee

This protocol provides a general workflow for the quantification of this compound in a coffee matrix.

1. Sample Preparation:

  • Weigh a precise amount of finely ground coffee (e.g., 1-5 g) into a headspace vial.[10]

  • Add a saturated sodium chloride solution to the vial to increase the volatility of the analyte.[10]

  • For quantification, add a known amount of a suitable internal standard (e.g., a deuterated analog of this compound).

  • Seal the vial tightly with a PTFE-lined septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Place the vial in a temperature-controlled autosampler.

  • Equilibrate the sample at a specific temperature (e.g., 35-60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[12]

  • Expose a SPME fiber (e.g., with a Carboxen/Polydimethylsiloxane coating) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.[12]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorb the analytes from the SPME fiber in the hot inlet of the gas chromatograph.

  • Separate the volatile compounds on a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound and the internal standard.

  • Identify this compound based on its retention time and characteristic mass fragments.

  • Quantify the concentration of this compound by comparing its peak area to that of the internal standard, using a calibration curve prepared with standard solutions.

G Start Sample Preparation (Coffee + Salt + Internal Standard) Equilibration Headspace Equilibration (Heating) Start->Equilibration Extraction HS-SPME (Adsorption onto Fiber) Equilibration->Extraction Desorption Thermal Desorption (GC Inlet) Extraction->Desorption Separation Gas Chromatography (Separation) Desorption->Separation Detection Mass Spectrometry (Detection & Quantification) Separation->Detection End Data Analysis Detection->End

Workflow for HS-SPME-GC-MS analysis of this compound.

Conclusion

This compound is a critical aroma compound naturally present in a wide variety of thermally processed foods. Its formation is intrinsically linked to the Maillard reaction, with its concentration being highly dependent on the specific precursors and processing parameters. The analytical techniques, particularly HS-SPME-GC-MS, provide the necessary sensitivity and selectivity for its accurate quantification. A thorough understanding of the natural occurrence and formation of this compound is essential for food scientists and researchers in optimizing food processing to achieve desired flavor profiles and for professionals in the pharmaceutical field to understand potential dietary exposures to reactive sulfur compounds.

References

Unraveling the Safety Profile of Furfuryl Mercaptan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furfuryl mercaptan, a key aroma compound found in roasted coffee and a valued flavoring agent, presents a complex toxicological profile that warrants in-depth understanding. This technical guide synthesizes available data on its safety, providing a comprehensive overview for professionals in research and development. While extensive proprietary studies are not all publicly accessible, this document compiles existing data from safety data sheets, regulatory evaluations, and related scientific literature to offer a thorough assessment.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for this compound. It is important to note that for many standard toxicological endpoints, publicly available data is limited, with many sources reporting "no data available."

Acute Toxicity
Endpoint Value
Oral LD50 (Rat)No data available
Dermal LD50 (Rabbit)No data available
Inhalation LC50 (Rat)No data available
Intraperitoneal LD50 (Mouse)100 mg/kg[1][2][3]
Reproductive Toxicity
Endpoint Value
Oral TDLo (Rat, male)1260 mg/kg (42 days)[3]
Other Toxicity Data
Endpoint Value
NOEL (No Observed Effect Level)3.00 (mg/kg bw per day)[4]

Regulatory Safety Assessment

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated this compound as a flavoring agent. Both bodies have concluded that there is no safety concern at current levels of intake when used as a flavouring agent [5][6][7]. EFSA has established a safe use level for this compound in complete feed for various animal species at 0.05 mg/kg[1][8].

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Principle: The assay utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test chemical is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Methodology:

  • Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537) would be used to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test would be conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

  • Procedure:

    • The bacterial strains are exposed to various concentrations of this compound, along with a positive and negative control.

    • The mixture is plated on a minimal glucose agar (B569324) medium lacking histidine.

    • Plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies on the test plates is compared to the number on the control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.

Below is a generalized workflow for an Ames Test.

ames_test_workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis bacterial_strains Select Bacterial Strains (e.g., S. typhimurium) mix Mix Bacteria, Test Substance, and S9 Mix (or buffer) bacterial_strains->mix test_substance Prepare this compound Concentrations test_substance->mix s9_mix Prepare S9 Mix (Metabolic Activation) s9_mix->mix plate Plate on Histidine-Deficient Agar mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Statistical Analysis count->analyze

Ames Test Experimental Workflow

In Vitro Chromosome Aberration Test

This test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Principle: Cultured mammalian cells are exposed to the test substance, and metaphase cells are examined for chromosomal aberrations.

Methodology:

  • Cell Lines: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, would be used.

  • Metabolic Activation: The test is performed with and without an S9 metabolic activation system.

  • Procedure:

    • Cell cultures are treated with at least three concentrations of this compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) in the absence of S9.

    • A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

    • Cells are harvested, fixed, and stained.

  • Evaluation: Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates clastogenic potential.

In Vivo Micronucleus Test

This assay assesses the genotoxic potential of a substance in a whole animal system by detecting damage to chromosomes or the mitotic apparatus.

Principle: The test substance is administered to rodents, and immature erythrocytes (polychromatic erythrocytes) in the bone marrow or peripheral blood are analyzed for the presence of micronuclei. Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Methodology:

  • Test Animals: Typically, mice or rats are used.

  • Administration: this compound would be administered via a relevant route of exposure (e.g., oral gavage, intraperitoneal injection) at three dose levels.

  • Procedure:

    • Animals are treated once or twice.

    • Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).

    • Smears are prepared, stained, and analyzed for the frequency of micronucleated polychromatic erythrocytes.

  • Evaluation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to controls indicates in vivo genotoxic activity.

Metabolic and Signaling Pathways

Detailed information on the specific metabolic and signaling pathways of this compound is limited in publicly available literature. It is known to be formed during the Maillard reaction in food processing[4][9].

The degradation of this compound has been studied in model systems, particularly in the context of coffee flavor stability. These studies suggest that its degradation can occur through Fenton-type reactions, which involve the generation of reactive oxygen species (ROS) like hydroxyl radicals[10][11][12]. This suggests a potential for interaction with cellular components susceptible to oxidative damage.

A plausible, though speculative, metabolic pathway could involve oxidation of the thiol group and modification of the furan (B31954) ring, leading to the formation of various metabolites that are then conjugated and excreted.

metabolic_pathway furfuryl_mercaptan This compound oxidation Oxidation (e.g., via CYP450) furfuryl_mercaptan->oxidation Phase I Metabolism conjugation Conjugation (e.g., Glucuronidation, Sulfation) oxidation->conjugation Phase II Metabolism excretion Excretion conjugation->excretion

Plausible Metabolic Pathway of this compound

Conclusion

Based on the available data, this compound is considered to have low toxicity when consumed at the levels typically found in food. Regulatory bodies have deemed it safe for its intended use as a flavoring agent. However, the lack of comprehensive, publicly accessible toxicological data, particularly for endpoints such as chronic toxicity, carcinogenicity, and detailed reproductive and developmental toxicity, highlights the need for a cautious approach in settings where exposure may be higher or prolonged, such as in occupational environments. The potential for this compound to be involved in oxidative reactions warrants further investigation into its mechanisms of action at a cellular level. For drug development professionals, while this compound itself may not be a therapeutic candidate, understanding the toxicology of furan and thiol-containing compounds is crucial for the safety assessment of new chemical entities with similar structural motifs.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Furfurylthiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furfurylthiol (also known as furfuryl mercaptan or 2-furanmethanethiol) is a volatile organic compound that is a key component of the aroma of roasted coffee.[1] It is a colorless to pale yellow oily liquid with an extremely powerful and diffusive odor, which upon dilution becomes agreeable and coffee-like.[1][2] This guide provides an in-depth overview of the core physical properties of 2-furfurylthiol, detailed experimental protocols for their determination, and visualizations of relevant chemical pathways and workflows.

Core Physical and Chemical Properties

The fundamental identifiers and properties of 2-furfurylthiol are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₆OS[3][4]
Molecular Weight 114.17 g/mol [3][4]
CAS Number 98-02-2[2]
Appearance Colorless to pale yellow oily liquid[1][2]
Odor Intense, sulfurous, coffee-like upon dilution[1][5]

Quantitative Physical Properties

The following tables provide quantitative data for the key physical properties of 2-furfurylthiol.

Thermal Properties
PropertyValueConditionsSource(s)
Boiling Point 155 °Cat 760 mm Hg[3][4]
160 °Cat 759 mm Hg[6]
84 °Cat 65 mm Hg[6]
Melting Point 157.5 °C[3]
Flash Point 45 °C (113 °F)Closed Cup[4]
Optical and Density Properties
PropertyValueConditionsSource(s)
Density 1.132 g/mLat 25 °C[3][4]
Refractive Index 1.531at 20 °C (n20/D)[3][4]
1.5280 - 1.5285at 25 °C (nD25)[6]
Physicochemical Properties
PropertyValueConditionsSource(s)
Solubility in Water Insoluble[7]
Solubility in Organic Solvents Soluble in oils and alcohol[5]
Vapor Pressure 3.98 mmHgat 25 °C (estimated)[5]
pKa 9.59 ± 0.10Predicted[8]
logP (o/w) 1.3Computed[2]

Experimental Protocols

Synthesis of 2-Furfurylthiol

A common and well-documented method for the preparation of 2-furfurylthiol is from furfuryl alcohol and thiourea (B124793).[1][6]

Procedure:

  • In a 3-liter round-bottomed flask equipped for steam distillation, dissolve 380 g (5 moles) of thiourea in 500 ml of water and 400 ml of concentrated hydrochloric acid with gentle heating.

  • Cool the solution to 30°C and add 490 g (5 moles) of furfuryl alcohol. The temperature of the reaction should be maintained below 60°C to avoid degradation of the furan (B31954) ring.

  • Allow the mixture to stand overnight.

  • Add a solution of 225 g of sodium hydroxide (B78521) in 250 ml of water to the reaction mixture. An oily layer of the intermediate S-2-furfurylisothiourea will separate and begin to decompose.

  • Immediately commence steam distillation. Continue until no more oily drops are present in the distillate.

  • Separate the 2-furfurylthiol from the aqueous phase using a separatory funnel.

  • Dry the product with calcium chloride. The yield is typically between 313–340 g.[6] The product can be further purified by distillation in a nitrogen atmosphere.[6]

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for determining the boiling point of a small quantity of liquid is the capillary method.

Procedure:

  • Seal one end of a capillary tube using a flame.

  • Place a few milliliters of the liquid sample (2-furfurylthiol) into a small test tube.

  • Place the sealed capillary tube, open end down, into the test tube.

  • Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly in a heating bath (e.g., oil bath).

  • Heat the bath slowly and observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.

  • When the rate of bubbling becomes rapid and continuous, the vapor pressure of the liquid has exceeded the atmospheric pressure.

  • Turn off the heat and allow the bath to cool slowly.

  • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precisely known volume.

Procedure:

  • Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

  • Fill the pycnometer with the liquid sample (2-furfurylthiol), ensuring no air bubbles are trapped. If the pycnometer has a stopper with a capillary, the liquid should be drawn up to the mark.

  • Place the filled pycnometer in a constant temperature bath (e.g., 25°C) to allow it to reach thermal equilibrium.

  • Remove the pycnometer from the bath, carefully wipe it dry, and weigh it again (m₂).

  • The mass of the liquid is calculated as (m₂ - m₁).

  • The density (ρ) is calculated by dividing the mass of the liquid by the known volume of the pycnometer (V): ρ = (m₂ - m₁)/V.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Procedure:

  • Ensure the prisms of the Abbe refractometer are clean.

  • Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).

  • Place a few drops of the liquid sample (2-furfurylthiol) onto the surface of the lower prism.

  • Close the prisms and ensure the liquid spreads to form a thin film.

  • While looking through the eyepiece, adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • If a color fringe is observed, adjust the chromaticity screw to eliminate it.

  • Read the refractive index value from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed by direct observation.

Procedure for Aqueous Solubility:

  • Add a small, measured amount of 2-furfurylthiol (e.g., 100 μL) to a known volume of water (e.g., 10 mL) in a sealed vial at a constant temperature.

  • Agitate the mixture vigorously for a set period.

  • Allow the mixture to stand and observe if a single phase is formed or if the thiol remains as a separate layer or emulsion. The observation of two distinct phases indicates insolubility.

Procedure for Solubility in Organic Solvents:

  • Repeat the procedure above, substituting water with various organic solvents (e.g., ethanol, oils).

  • Observe for the formation of a single, clear phase, which indicates solubility. The process can be made quantitative by gradually adding the solute to a known volume of solvent until saturation is reached.

Visualizations

Experimental Workflow: Boiling Point Determination

The following diagram illustrates a typical workflow for determining the boiling point of a liquid using the capillary method.

BoilingPointWorkflow start Start prep_sample Prepare Sample (Place in Test Tube) start->prep_sample prep_capillary Prepare Capillary (Seal one end, invert in sample) prep_sample->prep_capillary assemble Assemble Apparatus (Attach to thermometer) prep_capillary->assemble heat Heat Bath Slowly assemble->heat observe_bubbles Observe Bubbles (Wait for rapid, continuous stream) heat->observe_bubbles cool Cool Bath Slowly observe_bubbles->cool observe_entry Observe Liquid Entry (Liquid enters capillary) cool->observe_entry record_bp Record Temperature (Boiling Point) observe_entry->record_bp end_proc End record_bp->end_proc

Caption: Workflow for Boiling Point Determination by the Capillary Method.

Logical Relationships: Factors Influencing Solubility

The solubility of 2-furfurylthiol is governed by its molecular structure and the nature of the solvent, following the "like dissolves like" principle.

SolubilityFactors cluster_solute 2-Furfurylthiol Properties cluster_solvent Solvent Properties cluster_outcome Solubility Outcome solute 2-Furfurylthiol furan_ring Furan Ring (Aromatic, Moderately Polar) solute->furan_ring thiol_group Thiol Group (-SH) (Polar, H-bond acceptor) solute->thiol_group water Water (Highly Polar) solute->water Unfavorable Interaction (Overall low polarity) nonpolar_solvent Nonpolar Solvents (e.g., Oils) furan_ring->nonpolar_solvent Favorable Interaction (van der Waals) polar_solvent Polar Solvents (e.g., Ethanol) thiol_group->polar_solvent Favorable Interaction (Dipole-Dipole) soluble Soluble polar_solvent->soluble nonpolar_solvent->soluble insoluble Insoluble water->insoluble

Caption: Factors influencing the solubility of 2-furfurylthiol.

Signaling Pathways: Formation of 2-Furfurylthiol

2-Furfurylthiol is notably formed during the thermal processing of food, such as the roasting of coffee beans, through the Maillard reaction. A simplified pathway involves the reaction of sugars and sulfur-containing amino acids.

MaillardReaction cluster_intermediates Key Intermediates pentose Pentose Sugars (e.g., Ribose) heat Heat (Roasting) pentose->heat cysteine Cysteine (Sulfur Source) cysteine->heat furfural Furfural heat->furfural Degradation h2s Hydrogen Sulfide (H₂S) heat->h2s Degradation fft 2-Furfurylthiol (Coffee Aroma) furfural->fft h2s->fft

Caption: Simplified Maillard reaction pathway for 2-furfurylthiol formation.

References

Furfuryl mercaptan CAS 98-02-2 research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Furfuryl Mercaptan (CAS 98-02-2)

Introduction

This compound, also known as 2-furanmethanethiol, is a volatile organic compound with the CAS registry number 98-02-2.[1][2] It is a furan (B31954) derivative containing a thiol (mercaptan) functional group.[3] This compound is a colorless to pale yellow liquid, which may develop a yellow hue after prolonged exposure to air.[1][2][3] While it possesses a strong, often described as unpleasant, odor in its concentrated form, upon dilution it is renowned for its characteristic aroma of roasted coffee.[1][4][5] This distinct aromatic profile makes it a highly valued ingredient in the flavor and fragrance industries.[2][3]

The compound is a key component of coffee's aroma, formed naturally during the roasting process through the Maillard reaction between sugars and amino acids.[1][4][6] It is also found in other cooked or roasted foods like beef, pork, chicken, and popcorn.[4][7] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis protocols, applications, stability, and safety data, intended for researchers, scientists, and professionals in drug development and chemical industries.

Physical and Chemical Properties

This compound is sparingly soluble in water but miscible with most organic solvents and oils.[1][8] Its key physical and chemical properties are summarized in the table below.

PropertyValueReferences
CAS Number 98-02-2[1][2][3][5][7][8][9][10][11][12][13][14][15][16][17]
Molecular Formula C₅H₆OS[1][2][3][18]
Molecular Weight 114.17 g/mol
Appearance Colorless to pale yellow/light orange oily liquid[1][2][3][5][8][9][15]
Odor Strong, sulfurous, roasted coffee-like at low concentrations[1][3][4][5][8][9]
Boiling Point 155 °C (at 760 mmHg)[8][15][16]
Flash Point 45 °C (113 °F) - Closed Cup[8][10][15]
Density 1.132 g/mL at 25 °C[5][16]
Specific Gravity 1.125 - 1.135 at 20/25 °C[8][9]
Refractive Index 1.531 at 20 °C[5][16]
Solubility Insoluble in water; soluble in oils; miscible in ethanol[1][8]
FEMA Number 2493[7][8][9][11][13]

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been reported. The most common routes involve starting from furfuryl alcohol, furfural (B47365), or furfuryl chloride.[1][19]

Synthesis from Furfuryl Alcohol and Thiourea (B124793)

This method avoids the use of unstable furfuryl halides and is considered a reliable procedure.[19] The reaction proceeds by forming an S-furfurylisothiouronium salt intermediate, which is then cleaved by hydrolysis to yield the mercaptan.[5][16]

Experimental Protocol:

  • Step 1: Formation of S-2-furfurylisothiouronium salt

    • In a 3-liter round-bottomed flask equipped for operation in a fume hood, place 380 g (5 moles) of thiourea, 500 ml of water, and 400 ml of concentrated hydrochloric acid (12.5 N).[19]

    • Gently heat the mixture to dissolve the solid, then cool the solution to 30°C.[19]

    • Add 490 g (5 moles) of furfuryl alcohol to the reaction mixture.[19]

    • Maintain the reaction temperature below 70°C, cooling if necessary, for approximately 2 hours, or until the mixture becomes homogeneous. Allow the mixture to stand overnight at room temperature.[20]

  • Step 2: Hydrolysis and Isolation of this compound

    • Pour a solution of 225 g of sodium hydroxide (B78521) in 250 ml of water into the reaction mixture. A heavy brown oil, consisting of the partially decomposed intermediate, will separate.[19]

    • Quickly fit the flask with a steam-inlet tube and a condenser.[19]

    • Perform steam distillation until the distillate no longer contains oily drops.[19][20]

    • Separate the mercaptan from the aqueous phase using a separatory funnel.[19]

    • Dry the product with calcium chloride. The expected yield is 313–340 g (55–60%).[19] The resulting this compound is of high purity but can be further purified by distillation under a nitrogen atmosphere.[19]

G Synthesis from Furfuryl Alcohol cluster_reactants Reactants Furfuryl_Alcohol Furfuryl Alcohol Intermediate S-2-furfurylisothiouronium chloride Furfuryl_Alcohol->Intermediate Thiourea Thiourea Thiourea->Intermediate HCl Conc. HCl (catalyst) HCl->Intermediate Hydrolysis NaOH (aq) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthesis from Furfuryl Alcohol.
Alternative Synthesis Routes

Other notable methods for producing this compound include:

  • From Furfural: This process involves reacting furfural with an alkali or ammonium (B1175870) hydrosulfide (B80085) (e.g., NaSH) to form difurfuryl disulfide, which is then reduced to this compound using a reducing agent like zinc dust.[1][19][21]

  • From Furfuryl Chloride: Furfuryl chloride can be reacted with thiourea to form the same isothiouronium intermediate as in the furfuryl alcohol method, followed by decomposition to yield the mercaptan.[1][5][19] However, this method is less favored due to the instability of furfuryl halides.[19]

G Alternative Synthesis Routes cluster_route1 Route 1 cluster_route2 Route 2 Furfural Furfural Disulfide Difurfuryl Disulfide Furfural->Disulfide Ammonium_Hydrosulfide Ammonium Hydrosulfide Ammonium_Hydrosulfide->Disulfide Reduction Reduction (e.g., Zn dust) Disulfide->Reduction Product This compound Reduction->Product Furfuryl_Chloride Furfuryl Chloride Intermediate2 S-2-furfurylisothiouronium chloride Furfuryl_Chloride->Intermediate2 Thiourea2 Thiourea Thiourea2->Intermediate2 Decomposition Decomposition Intermediate2->Decomposition Decomposition->Product

Caption: Alternative Synthesis Routes.

Applications

The primary application of this compound is as a potent flavoring and aroma agent.[1][2]

  • Flavor Industry: It is a critical component for creating authentic roasted coffee flavors in products like coffee essences, instant coffee, baked goods, and confectionery.[3] It is also used to impart savory, meaty, and roasted notes in applications for cocoa, chocolate, and roasted beef.[2][7] Normal use levels in finished consumer products are very low, typically ranging from 0.0001 to 0.5 ppm.[7][9]

  • Fragrance Industry: In perfumery, it is used to introduce warm, roasted, or smoky notes in fine fragrances and other scented products.[3]

  • Research and Development: The compound serves as a reference standard in analytical chemistry for studying the complex aroma profiles of roasted foods and beverages.[3] It has also been used as a starting material for the synthesis of other heterocyclic compounds with potential biological activity.[22]

Stability and Degradation

This compound is a volatile compound susceptible to degradation, particularly through oxidation.[12]

  • Oxidative Instability: As a thiol, it can be oxidized when exposed to air and oxidizing agents, which can alter its aroma profile.[12] Studies have shown it degrades readily under Fenton-type reaction conditions (involving hydrogen peroxide and iron ions), with up to 90% degradation observed within one hour at 37°C.[1][23][24][25] The primary volatile degradation products are dimers, with difurfuryl disulfide being the major compound.[23][25]

  • Polymerization: The compound is known to polymerize when heated in the presence of mineral acids, affecting its stability.[1][5]

  • Storage: To maintain its integrity, it should be stored in tightly sealed containers in a cool, dry, well-ventilated area, away from light, heat, and ignition sources.[8][10][12][15]

Experimental Protocol: Degradation in a Fenton-type Model System

This protocol outlines a method to study the stability of this compound under oxidative stress.

  • Preparation of Model System: Prepare an aqueous solution at a pH of approximately 5.5.[23]

  • Introduction of Reagents: To induce a Fenton-type reaction, add hydrogen peroxide, an iron salt (e.g., FeCl₃), and a reducing agent like ascorbic acid to the this compound solution.[23][25]

  • Incubation: Incubate the samples at a controlled temperature (e.g., 22°C or 37°C) for a specific time period (e.g., 1 hour).[23][24]

  • Quantification of Degradation:

    • Stop the reaction and add an internal standard (e.g., benzyl (B1604629) mercaptan).[23]

    • Extract the neutral compounds with a solvent like diethyl ether.[23]

    • Analyze the concentration of the remaining this compound using Gas Chromatography-Flame Ionization Detection (GC-FID).[23]

  • Identification of Products: Analyze the reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile degradation products and Electron Paramagnetic Resonance (EPR) spectroscopy with spin traps to detect radical intermediates.[23][25]

G Degradation via Fenton-type Reaction FM This compound Radicals Hydroxyl (•OH) & Carbon-centered Radicals FM->Radicals reacts with Fenton Fenton Reagents (H₂O₂, Fe²⁺/Fe³⁺) Fenton->Radicals generates Products Degradation Products Radicals->Products Disulfide Difurfuryl Disulfide (Major Product) Products->Disulfide NonVolatile Non-volatile compounds Products->NonVolatile

Caption: Degradation via Fenton-type Reaction.

Toxicology and Safety

The toxicological properties of this compound have not been fully investigated, but available data indicate it should be handled with care.[10] It is classified as a flammable liquid and is considered toxic if swallowed, inhaled, or in contact with skin.[26]

ParameterDataReferences
Acute Toxicity LD50 Intraperitoneal (Mouse): 100 mg/kg[15][26][27]
Reproductive Effects TDLo Oral (Rat): 1260 mg/kg (42-day male)[26]
Potential Health Effects Eye, skin, and respiratory tract irritation. Ingestion may cause GI irritation, nausea, headache. Vapors may cause dizziness.[10]
Carcinogenicity Not listed by ACGIH, IARC, NTP, or CA Prop 65.[10]
RTECS Number LU2100000[9][15][26][27]

Handling and Safety Precautions

Proper handling and storage procedures are essential when working with this compound due to its flammability, toxicity, and strong odor.

PrecautionDescriptionReferences
Hazard Classifications Flammable Liquid (Category 3)[26]
Engineering Controls Use in a well-ventilated area or under a fume hood. Ensure eyewash stations and safety showers are nearby.[10][28]
Personal Protective Equipment (PPE) Wear chemical safety goggles, appropriate protective gloves and clothing, and a NIOSH/MSHA-approved respirator if ventilation is inadequate.[10][28][29]
Handling Ground and bond containers when transferring. Use spark-proof tools and explosion-proof equipment. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.[10][28][30]
Storage Store in a cool, dry, well-ventilated flammables area away from heat, sparks, open flames, and incompatible materials. Keep containers tightly closed.[3][10][12][15][28][30][31]
Incompatible Materials Strong oxidizing agents, bases, metals, reducing agents.[10][18][28]
Spill Response Remove all ignition sources. Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Use spark-proof tools.[10][28][31]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, oxides of sulfur, hydrogen sulfide.[10][18][28]

References

The Discovery and Significance of Furfuryl Mercaptan in Coffee Aroma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furfuryl mercaptan, also known as 2-furfurylthiol, is a pivotal volatile organic compound that imparts the characteristic "roasty" and "coffee-like" aroma to freshly brewed coffee. First identified in the 1920s, this sulfur-containing furan derivative is not present in green coffee beans but is formed during the roasting process through the complex Maillard reaction. Its extremely low odor threshold makes it a significant contributor to the overall coffee flavor profile, even at trace concentrations. This technical guide provides an in-depth exploration of the discovery, formation, and analytical quantification of this compound, offering detailed experimental protocols and quantitative data for researchers in food science, analytical chemistry, and related fields.

Historical Discovery

The initial identification of this compound as a key coffee aroma compound is credited to the meticulous work of Nobel laureates Tadeus Reichstein and Hermann Staudinger in the 1920s.[1][2] Their research, which predates the invention of gas chromatography, marked a significant milestone in the understanding of coffee chemistry.[3] In a series of patents starting around 1926, they described methods for isolating the aromatic principles of roasted coffee and identified several important aroma-active compounds, including the previously unknown this compound.[4][5][6] This foundational work laid the groundwork for decades of subsequent research into the complex volatile composition of coffee.

Formation Pathway of this compound

This compound is a product of the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during the coffee roasting process.[6][7] The primary precursors for the formation of this compound are pentoses (such as ribose) and the sulfur-containing amino acid cysteine.[8][9]

Recent studies have further elucidated the specific chemical transformations. It is now understood that furfural and furfuryl alcohol are key intermediates in the pathway.[6][10][11] The reaction of furfuryl alcohol with hydrogen sulfide (H₂S), which is released from the degradation of cysteine, is a critical step in the formation of this compound.[10][11]

Below is a diagram illustrating the proposed formation pathway of this compound during coffee roasting.

G cluster_precursors Precursors in Green Coffee Beans cluster_roasting Maillard Reaction during Roasting cluster_product Key Aroma Compound Pentoses Pentoses (e.g., Ribose) Furfural Furfural Pentoses->Furfural Dehydration Cysteine Cysteine H2S Hydrogen Sulfide (H₂S) Cysteine->H2S Degradation Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol Reduction Furfuryl_Mercaptan This compound Furfuryl_Alcohol->Furfuryl_Mercaptan H2S->Furfuryl_Mercaptan Reaction

Figure 1. Proposed formation pathway of this compound.

Quantitative Data

The concentration of this compound in roasted coffee can vary depending on the coffee species (Arabica vs. Robusta), geographical origin, and roasting conditions. Its extremely low odor threshold highlights its importance to the overall aroma.

Table 1: Concentration of this compound in Coffee
Coffee TypeConcentration (mg/kg)Reference
Arabica (Colombia)1.08[12]
Robusta (Indonesia)1.73[12]
Coffee BrewConcentration (µg/L)Reference
Robusta20.94[4][13]
Arabica (Yunnan)11.34[4][13]
Arabica (Columbia)15.33[4][13]
Table 2: Odor Threshold of this compound
MediumOdor ThresholdReference
Water0.04 ppb (µg/L)[14]
Air0.000004 - 0.00002 µg/L[15]

Experimental Protocols

The identification and quantification of the highly volatile and reactive this compound require sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Quantification of this compound by Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for the quantification of volatile compounds. It involves spiking the sample with a known amount of a stable isotope-labeled analog of the target analyte to serve as an internal standard.

G start Coffee Sample (Ground Beans or Brew) spike Spike with Isotope-Labeled This compound start->spike extraction Solvent-Assisted Flavor Evaporation (SAFE) or Headspace Solid-Phase Microextraction (HS-SPME) spike->extraction gcms GC-MS Analysis extraction->gcms quant Quantification (Ratio of Native to Labeled Analyte) gcms->quant

Figure 2. Workflow for SIDA-GC-MS analysis of this compound.

Protocol:

  • Sample Preparation:

    • For roasted coffee beans, cryo-mill the beans to a fine powder.

    • For coffee brew, use the liquid sample directly.

  • Internal Standard Spiking:

    • Add a known concentration of isotope-labeled this compound (e.g., d₂-furfuryl mercaptan) to the sample.

  • Extraction of Volatiles:

    • Solvent-Assisted Flavor Evaporation (SAFE): This high-vacuum distillation technique is effective for isolating a wide range of volatile and semi-volatile compounds.

    • Headspace Solid-Phase Microextraction (HS-SPME):

      • Place the sample in a sealed vial and equilibrate at a controlled temperature (e.g., 40°C for 10 minutes).

      • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorption: Thermally desorb the analytes from the SPME fiber in the GC injection port (e.g., 250°C for 10 minutes).[16]

    • GC Separation:

      • Column: Use a low-polarity capillary column such as a VF-5MS (30 m x 0.25 mm x 0.25 µm).[16]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[16]

      • Oven Temperature Program: A typical program starts at a low temperature (e.g., 50°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 3°C/min).[16]

    • MS Detection:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Scan Range: m/z 50-400.[16]

  • Quantification:

    • Determine the concentration of native this compound by calculating the ratio of the peak area of the native analyte to the peak area of the labeled internal standard.

Sensory Evaluation using Aroma Extract Dilution Analysis (AEDA)

Aroma Extract Dilution Analysis (AEDA) is a gas chromatography-olfactometry (GC-O) technique used to identify the most potent odor-active compounds in a sample.

G start Coffee Volatile Extract dilution Serial Dilution of Extract start->dilution gco GC-Olfactometry Analysis dilution->gco fd Determine Flavor Dilution (FD) Factor gco->fd

Figure 3. Workflow for Aroma Extract Dilution Analysis (AEDA).

Protocol:

  • Preparation of Volatile Extract:

    • Extract the volatile compounds from the coffee sample using a method such as Solvent-Assisted Flavor Evaporation (SAFE).

  • Serial Dilution:

    • Prepare a series of dilutions of the volatile extract (e.g., 1:2, 1:4, 1:8, and so on) with a suitable solvent.

  • Gas Chromatography-Olfactometry (GC-O) Analysis:

    • Inject each dilution into the GC-O system.

    • The effluent from the GC column is split, with one part going to a detector (e.g., FID or MS) and the other to a sniffing port.

    • A trained sensory panelist sniffs the effluent at the sniffing port and records the retention time and odor description of each detected aroma.

  • Determination of Flavor Dilution (FD) Factor:

    • The Flavor Dilution (FD) factor for each odorant is the highest dilution at which the compound can still be detected by the panelist.

    • Compounds with higher FD factors are considered more potent contributors to the overall aroma.

Conclusion

This compound remains a subject of significant interest in coffee aroma research due to its profound impact on the sensory experience. The methodologies outlined in this guide provide a robust framework for its accurate quantification and sensory evaluation. A thorough understanding of its formation pathways and the factors influencing its concentration is crucial for optimizing coffee roasting processes and ensuring a consistent and desirable flavor profile in the final product. Further research into the interactions of this compound with other volatile and non-volatile compounds will continue to unravel the complexities of coffee aroma.

References

Methodological & Application

Synthesis of Novel Heterocyclic Compounds from Furfuryl Mercaptan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various five-membered heterocyclic compounds utilizing furfuryl mercaptan as a versatile starting material. The synthesized compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and other related structures, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction

This compound, a key aroma component of coffee, also serves as a valuable building block in synthetic organic chemistry.[1][2] Its furan (B31954) ring and reactive thiol group offer multiple reaction sites for the construction of complex heterocyclic systems. The protocols outlined below describe a multi-step synthetic pathway commencing with the alkylation of this compound, followed by the formation of a key hydrazide intermediate, which is then cyclized to afford a variety of heterocyclic scaffolds. These compounds have been investigated for their potential biological activities.[3][4][5]

Synthetic Workflow Overview

The general synthetic strategy involves a three-step process:

  • Synthesis of Ethyl 2-((furan-2-ylmethyl)thio)acetate: this compound is reacted with ethyl chloroacetate (B1199739) to yield the corresponding ester derivative.

  • Synthesis of 2-((Furan-2-ylmethyl)thio)acetohydrazide: The ester is then treated with hydrazine (B178648) hydrate (B1144303) to form the key acetohydrazide intermediate.

  • Synthesis of Heterocyclic Derivatives: The acetohydrazide is subsequently used as a precursor in various cyclization reactions to generate the target heterocyclic compounds.

G A This compound B Ethyl 2-((furan-2-ylmethyl)thio)acetate A->B Ethyl Chloroacetate, Triethylamine, DMF C 2-((Furan-2-ylmethyl)thio)acetohydrazide B->C Hydrazine Hydrate D Heterocyclic Compounds (Oxadiazoles, Triazoles, etc.) C->D Various Reagents & Cyclization Reactions

Caption: General synthetic workflow from this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((furan-2-ylmethyl)thio)acetate

This protocol details the initial S-alkylation of this compound.

Materials:

  • 2-Furfuryl mercaptan

  • Ethyl chloroacetate

  • Triethylamine

  • Dimethylformamide (DMF)

  • Ice

  • Sodium bicarbonate

Procedure:

  • In a reaction vessel, mix 5.25 mL of 2-furfuryl mercaptan with 45 mL of DMF and 6 mL of triethylamine. Stir the mixture for 20 minutes.

  • Gradually add 4.5 mL of ethyl chloroacetate to the mixture over a period of 30 minutes at room temperature. A white precipitate may form.

  • Heat the reaction mixture for 14 hours at a temperature between 60-65 °C.[6]

  • After heating, pour the reaction mixture over ice and add sodium bicarbonate.

  • Separate the organic layer using a separating funnel and dry it.

Expected Yield: 90%[6]

Protocol 2: Synthesis of 2-((Furan-2-ylmethyl)thio)acetohydrazide

This protocol describes the conversion of the synthesized ester to the corresponding hydrazide.

Materials:

  • Ethyl 2-((furan-2-ylmethyl)thio)acetate

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • Dissolve the ethyl 2-((furan-2-ylmethyl)thio)acetate obtained in Protocol 1 in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for a specified period (details can be found in the cited literature).

  • After cooling, the product crystallizes and can be collected by filtration.

Protocol 3: Synthesis of 5-(((Furan-2-ylmethyl)thio)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione/one

This protocol outlines the synthesis of triazole derivatives from the acetohydrazide.

Materials:

Procedure:

  • To a solution of 12.5 mmol of 2-((furan-2-ylmethyl)thio)acetohydrazide in 30 mL of dioxane, add 12.5 mmol of thiosemicarbazide or semicarbazide.

  • Add a few drops of piperidine as a catalyst.

  • Reflux the reaction mixture for 10 hours.[6]

  • Allow the mixture to cool. The solid precipitate that forms is filtered off, washed with ethanol, and recrystallized from ethanol.

Expected Yield: 89% for the thione derivative.[6]

Protocol 4: Synthesis of 2-(((Furan-2-ylmethyl)thio)methyl)-5-Aryl-1,3,4-oxadiazole

This protocol describes the synthesis of oxadiazole derivatives.

Materials:

  • 2-((Furan-2-ylmethyl)thio)acetohydrazide

  • Appropriate aromatic acid (12.5 mmol)

  • Phosphorus oxychloride (POCl3)

Procedure:

  • Mix 12.5 mmol of 2-((furan-2-ylmethyl)thio)acetohydrazide with 12.5 mmol of the desired aromatic acid.

  • Add 2.5 mL of POCl3 and reflux the mixture for 8 hours.[6]

  • After completion of the reaction, the mixture is worked up to isolate the product.

Data Presentation

The following tables summarize the quantitative data for some of the synthesized heterocyclic compounds.

Table 1: Physical and Spectroscopic Data for Ethyl 2-((furan-2-ylmethyl)thio)acetate

PropertyValueReference
Yield90%[6]
Boiling Point220 °C[6]
IR (KBr, cm⁻¹)1732 (C=O)[6]
¹H NMR (ppm)1.15 (t, 3H, CH₃), 3.05 (s, 2H, SCH₂CO), 3.95 (s, 2H, furan-CH₂), 4.2 (q, 2H, CH₂-CH₃), 6.25-7.45 (m, CH aromatic)[6]

Table 2: Physical and Spectroscopic Data for Selected Triazole Derivatives

CompoundYieldMelting Point (°C)IR (KBr, cm⁻¹)¹H NMR (ppm)¹³C NMR (ppm)Reference
5-(((furan-2-ylmethyl)thio)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-one79%167-1713483 (NH), 1629 (C=O), 1604 (C=N)3.75 (s, 2H, S-CH₂-triazole), 3.95 (s, 2H, furan-CH₂-S), 6.23-7.29 (m, 3H, aromatic), 6.2 & 10.1 (s, 2H, N-H)22.39 (S-CH₂-triazole), 36.5 (furan-CH₂-S), 108.7-150.1 (aromatic C), 153.7 (C=N), 159.1 (C=O)[6]

Table 3: Physical and Spectroscopic Data for a Selected Oxadiazole Derivative

CompoundYieldMelting Point (°C)IR (KBr, cm⁻¹)¹H NMR (ppm)¹³C NMR (ppm)Reference
2-(((furan-2-ylmethyl)thio)methyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole79%188-1921679 (C=N), 1182 (C-O)3.74 (s, 2H, S-CH₂-oxadiazole), 3.91 (s, 2H, furan-CH₂-S), 6.12-8.75 (m, 7H, aromatic)30.4 (furan-CH₂-S), 35.5 (S-CH₂-oxadiazole), 107.1-152 (aromatic C), 161.4 & 164.4 (C=N)[6]

Reaction Mechanisms

The formation of the heterocyclic rings proceeds through well-established reaction mechanisms. For instance, the synthesis of 1,3,4-oxadiazoles from the acetohydrazide and an aromatic acid in the presence of POCl₃ involves a cyclodehydration reaction.

G cluster_0 Synthesis of 1,3,4-Oxadiazole (B1194373) A 2-((Furan-2-ylmethyl)thio)acetohydrazide C Intermediate A->C B Aromatic Acid B->C D 2-(((Furan-2-ylmethyl)thio)methyl)-5-Aryl-1,3,4-oxadiazole C->D POCl₃, Reflux

Caption: Simplified pathway for 1,3,4-oxadiazole synthesis.

Similarly, the formation of the 1,2,4-triazole (B32235) ring involves the reaction of the acetohydrazide with thiosemicarbazide, followed by intramolecular cyclization and dehydration.

G cluster_1 Synthesis of 1,2,4-Triazole-3-thione A 2-((Furan-2-ylmethyl)thio)acetohydrazide C Intermediate A->C B Thiosemicarbazide B->C D 5-(((furan-2-ylmethyl)thio)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione C->D Piperidine, Dioxane, Reflux

Caption: Simplified pathway for 1,2,4-triazole-3-thione synthesis.

These protocols and the accompanying data provide a solid foundation for researchers interested in exploring the synthesis and potential applications of novel heterocyclic compounds derived from this compound. The versatility of the key acetohydrazide intermediate allows for the generation of a diverse library of compounds for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for the Gas Chromatography-Olfactometry (GC-O) Analysis of Furfuryl Mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl mercaptan (2-furanmethanethiol) is a potent aroma compound renowned for its characteristic roasted coffee aroma at low concentrations.[1][2][3] It is a key odorant in various thermally processed foods and beverages, including coffee, meat, and baked goods.[1][4] The human nose is exceptionally sensitive to this compound, with a very low odor threshold, making its analysis crucial for flavor characterization and quality control.[1] Gas chromatography-olfactometry (GC-O) is a powerful analytical technique that couples the high separation efficiency of gas chromatography with the sensitivity and specificity of the human nose as a detector.[5] This allows for the identification and sensory evaluation of odor-active compounds, such as this compound, even at trace levels that may be undetectable by conventional GC detectors.

These application notes provide detailed protocols for the analysis of this compound using GC-O, including sample preparation, chromatographic and olfactometric conditions, and data analysis.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, including its retention indices on various GC columns, reported odor thresholds, and typical concentrations found in roasted coffee.

Table 1: Retention Indices of this compound

GC Column Stationary PhaseRetention Index (RI)
DB-5 (non-polar)878, 883, 885, 888, 896, 911, 916, 918, 922
DB-FFAP (polar)1530
TG-WAX (polar)Not explicitly found, but analysis on wax columns is common for flavor compounds.

Data sourced from the NIST WebBook and other cited literature. The wide range on DB-5 is due to different temperature programs.

Table 2: Odor Thresholds and Odor Activity Values (OAVs) of this compound

MatrixOdor ThresholdOdor DescriptionOdor Activity Value (OAV) Range
Water0.04 ppb (µg/L)[6]Coffee-like (at 0.1-1 ppb), stale coffee & sulphury (at 5-10 ppb)[6]High (often >100 in coffee)[3]
Air0.01 ng/L[1]Roasted, coffee-like[1]Not Applicable

Table 3: Concentration of this compound in Roasted Coffee

Coffee TypeConcentration Range (mg/kg)
Roasted and Ground Coffee1-2

Note: Only about one-third of this concentration is typically found in the final coffee brew.[1]

Experimental Protocols

Protocol 1: Solvent-Assisted Flavor Evaporation (SAFE) and GC-O Analysis

This protocol is suitable for a comprehensive analysis of the volatile and semi-volatile compounds in a solid or liquid matrix. SAFE is a gentle distillation technique that minimizes artifact formation.

1. Sample Preparation: Solvent-Assisted Flavor Evaporation (SAFE)

  • Apparatus: SAFE apparatus.

  • Procedure:

    • Homogenize the sample (e.g., roasted coffee beans, meat). For liquid samples, use directly.

    • Add a suitable solvent (e.g., dichloromethane) to the sample.

    • Perform the SAFE distillation under high vacuum.

    • Collect the distillate in a flask cooled with liquid nitrogen.

    • Dry the extract over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of approximately 1 mL using a Vigreux column and then a gentle stream of nitrogen.

2. Gas Chromatography-Olfactometry (GC-O) Analysis

  • Gas Chromatograph: Agilent 6890 or similar, equipped with a flame ionization detector (FID) and an olfactometry port.

  • Column:

    • Option 1 (Polar): TG-WAX or DB-FFAP (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Option 2 (Non-polar): DB-5 (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in splitless mode at 220°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 3 minutes.

    • Ramp 1: Increase at 3°C/min to 150°C.

    • Ramp 2: Increase at 7°C/min to 240°C, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Effluent Splitting: The column effluent is split 1:1 between the FID and the olfactometry port.

  • Olfactometry Port:

    • Transfer line temperature: 250°C.

    • Humidified air is added as a make-up gas to prevent nasal dryness.

  • Data Acquisition:

    • Panelists sniff the effluent from the olfactometry port and record the retention time, odor descriptor, and intensity of each detected aroma.

    • Software such as AromaTrax or similar can be used for data recording.

3. Data Analysis: Aroma Extract Dilution Analysis (AEDA)

  • The concentrated extract is serially diluted (e.g., 1:3, 1:9, 1:27, etc.) with dichloromethane.

  • Each dilution is analyzed by GC-O until no odor is detected.

  • The Flavor Dilution (FD) factor for each odorant is the highest dilution at which it can still be smelled. A higher FD factor indicates a more potent odorant.[7][8]

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) and GC-O Analysis

This protocol is a solvent-free method suitable for rapid screening of volatile compounds in the headspace of a sample.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

  • Apparatus: SPME autosampler or manual holder with appropriate fibers.

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.

  • Procedure:

    • Place a known amount of the ground solid sample or liquid sample into a headspace vial.

    • Add a saturated NaCl solution to enhance the release of volatile compounds.

    • Seal the vial and equilibrate at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) with agitation.

    • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 40 minutes) at the same temperature.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. Gas Chromatography-Olfactometry (GC-O) Analysis

  • Follow the same GC-O parameters as described in Protocol 1. The injector is operated in splitless mode for thermal desorption of the analytes from the SPME fiber.

3. Data Analysis: Odor Activity Value (OAV) Calculation

  • The concentration of this compound is quantified using a suitable internal or external standard.

  • The OAV is calculated by dividing the concentration of the compound by its odor threshold in the corresponding matrix. An OAV greater than 1 indicates that the compound is likely to contribute to the overall aroma of the sample.

Visualizations

GC_O_Workflow_SAFE Workflow for GC-O Analysis using SAFE cluster_sample_prep Sample Preparation cluster_gc_o GC-O Analysis cluster_data_analysis Data Analysis Sample Sample (Solid or Liquid) Homogenize Homogenization Sample->Homogenize Solvent_Add Add Dichloromethane Homogenize->Solvent_Add SAFE_Distill SAFE Distillation Solvent_Add->SAFE_Distill Dry_Extract Dry Extract SAFE_Distill->Dry_Extract Concentrate Concentrate Extract Dry_Extract->Concentrate GC_Injection GC Injection Concentrate->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation Effluent_Split Effluent Split GC_Separation->Effluent_Split FID_Detection FID Detection Effluent_Split->FID_Detection Olfactometry Olfactometry (Sniffing) Effluent_Split->Olfactometry AEDA Aroma Extract Dilution Analysis (AEDA) Olfactometry->AEDA FD_Factor Determine Flavor Dilution (FD) Factor AEDA->FD_Factor

Caption: Workflow for GC-O Analysis using SAFE.

GC_O_Workflow_HS_SPME Workflow for GC-O Analysis using HS-SPME cluster_sample_prep Sample Preparation cluster_gc_o GC-O Analysis cluster_data_analysis Data Analysis Sample Sample in Headspace Vial Add_Salt Add Saturated NaCl Sample->Add_Salt Equilibrate Equilibrate and Heat Add_Salt->Equilibrate SPME_Extract HS-SPME Extraction Equilibrate->SPME_Extract GC_Desorption GC Injection (Thermal Desorption) SPME_Extract->GC_Desorption GC_Separation GC Separation GC_Desorption->GC_Separation Effluent_Split Effluent Split GC_Separation->Effluent_Split FID_Detection FID Detection Effluent_Split->FID_Detection Olfactometry Olfactometry (Sniffing) Effluent_Split->Olfactometry Quantification Quantification FID_Detection->Quantification OAV_Calc Odor Activity Value (OAV) Calculation Quantification->OAV_Calc

References

Application Note: Quantification of Furfuryl Mercaptan in Coffee Beans

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furfuryl mercaptan (2-furfurylthiol) is a critical aroma compound that contributes to the characteristic roasty and coffee-like scent of freshly brewed coffee.[1][2] Its low odor threshold makes it a significant contributor to the overall flavor profile.[1] However, this compound is highly volatile and unstable, readily degrading during the storage of both roasted coffee and brewed coffee, leading to a decrease in the desirable sulfury-roasty aroma.[3][4][5] Accurate quantification of this compound is essential for quality control in the coffee industry and for research into flavor stability and development. This application note provides a detailed protocol for the quantification of this compound in coffee beans using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and effective method.[6][7] A stable isotope dilution assay is also discussed as a highly accurate quantification technique.[8][9]

Data Presentation

The concentration of this compound can vary depending on the coffee species, roasting conditions, and brewing method. The following table summarizes quantitative data from cited research.

Coffee TypeSample FormThis compound ConcentrationReference
Arabica (Colombia)Roasted Beans1.08 mg/kg[8][9]
Robusta (Indonesia)Roasted Beans1.73 mg/kg[8][9]
Arabica (Yunnan)Brew11.34 µg/L[10][11]
Arabica (Columbia)Brew15.33 µg/L[10][11]
RobustaBrew20.94 µg/L[10][11]

Experimental Protocols

Method 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This protocol is a widely adopted method for the analysis of volatile compounds in coffee.

1. Sample Preparation:

  • Roast green coffee beans to a medium roast level (e.g., at 210°C for 13 minutes).[6]

  • Allow the roasted beans to cool to room temperature.

  • Grind the roasted coffee beans to a particle size of 300 to 500 µm.[8]

  • Store the ground coffee in airtight containers at -20°C prior to analysis to minimize volatile loss.[6]

2. HS-SPME Procedure:

  • Place a precise amount of ground roasted coffee (e.g., 100 mg) into a 5 mL headspace vial.[6]

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the sample in the vial for 10 minutes at a constant temperature of 40°C.[6]

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 20 minutes at 40°C.[6]

3. GC-MS Analysis:

  • Injection: Desorb the SPME fiber in the GC injection port for 10 minutes at 250°C in splitless mode.[6][12]

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or similar non-polar column.[13]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 50°C, then ramp to 250°C at a rate of 3°C/minute.[6]

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 270°C.[6]

    • Interface Temperature: 250°C.[6]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

    • Mass Scan Range: m/z 50–400.[6]

    • Quantification Ion: For this compound, the target ion (m/z) for quantification is typically monitored.

4. Quantification:

  • An external standard calibration curve is constructed using a series of standard solutions of this compound in a suitable solvent or a model coffee matrix.[11]

  • The concentration of this compound in the coffee sample is determined by comparing its peak area to the calibration curve.

Method 2: Stable Isotope Dilution Assay (SIDA)

For more accurate and precise quantification, a stable isotope dilution assay is recommended. This method uses a known amount of an isotopically labeled internal standard (e.g., [²H₂]-furfuryl mercaptan) which is added to the sample at the beginning of the extraction process.

1. Sample Preparation and Extraction:

  • The sample preparation is similar to the HS-SPME method.

  • A known amount of the deuterated this compound internal standard is added to the ground coffee sample before extraction.

  • The extraction of volatile compounds is then performed.

2. GC-MS Analysis:

  • The GC-MS analysis is performed as described in the previous method.

  • The mass spectrometer is set to monitor the characteristic ions of both the native this compound and the labeled internal standard.

3. Quantification:

  • The concentration of this compound is calculated based on the ratio of the peak areas of the native analyte to the isotopically labeled internal standard.[8] This method effectively compensates for any analyte loss during sample preparation and injection.

Visualization

The following diagram illustrates the general workflow for the quantification of this compound in coffee beans using HS-SPME-GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing roasting Coffee Bean Roasting grinding Grinding roasting->grinding weighing Weighing & Vial Sealing grinding->weighing equilibration Equilibration (40°C) weighing->equilibration extraction Headspace Extraction (DVB/CAR/PDMS fiber) equilibration->extraction desorption Thermal Desorption (GC Injector) extraction->desorption separation Chromatographic Separation (GC) desorption->separation detection Mass Spectrometric Detection (MS) separation->detection quantification Quantification (Calibration Curve) detection->quantification

Caption: Workflow for this compound Quantification.

References

Application Notes and Protocols: Furfuryl Mercaptan as a Flavor Standard in Sensory Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl mercaptan (2-furanmethanethiol) is a potent aroma compound renowned for its characteristic roasted coffee-like scent.[1] It is a key contributor to the aroma of numerous thermally processed foods, including coffee, cooked beef, and wheat bread. Its distinct and powerful aroma profile makes it an invaluable tool in sensory analysis, where it serves as a flavor standard for panelist training, assessment of flavor changes, and the characterization of food and beverage products. These application notes provide detailed methodologies for utilizing this compound as a flavor standard in sensory analysis, complete with quantitative data and experimental protocols.

Chemical Properties and Sensory Profile

This compound is a volatile sulfur compound with a low odor threshold, making it perceivable at very low concentrations.[2] Its sensory characteristics are highly dependent on its concentration, ranging from a pleasant roasted coffee aroma at low levels to a more burnt, rubbery, and even unpleasant sulfurous note at higher concentrations.

Table 1: Physicochemical and Sensory Properties of this compound

PropertyValueReference
Chemical Formula C₅H₆OS
Molar Mass 114.17 g/mol
Appearance Colorless to pale yellow liquid
Odor Description Roasted coffee, sulfury, burnt, roasted[1]
Odor Threshold in Water 0.01 µg/kg[2]
Odor Threshold in Air 0.01 ng/L[2]

Quantitative Data: Occurrence and Detection

This compound has been identified and quantified in various food matrices. Understanding its typical concentration ranges is crucial for preparing relevant sensory standards.

Table 2: Concentration of this compound in Various Food Products

Food ProductConcentration RangeReference
Roasted CoffeeNot specified[1]
Cooked BeefUp to 42 µg/kg
White WineMethod Detection Limit: 0.5 ng/L

Experimental Protocols

The following are detailed protocols for common sensory analysis methods using this compound as a flavor standard.

Protocol 1: Determination of Odor Detection Threshold

Objective: To determine the lowest concentration of this compound that can be detected by a sensory panel.

Materials:

  • This compound (high purity)

  • Odor-free, deionized water

  • Glass sniffing bottles with Teflon-lined caps

  • Graduated pipettes and volumetric flasks

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1000 ppm.

  • Serial Dilutions: Prepare a series of dilutions in odor-free water, starting from the stock solution. A geometric progression (e.g., 1:2 or 1:3 dilutions) is recommended to cover a wide range of concentrations. The concentration range should bracket the expected threshold.

  • Sample Presentation: Present the samples to the panelists in ascending order of concentration. For each concentration, provide a blank (odor-free water) and the sample in identical sniffing bottles, coded with random three-digit numbers.

  • Panelist Evaluation: Each panelist is instructed to sniff the headspace of each bottle and identify which bottle contains the stimulus. A forced-choice method (e.g., triangle test or 3-Alternative Forced Choice) is recommended.

  • Data Analysis: The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the sample. This can be calculated using various statistical methods, such as the geometric mean of the last concentration missed and the first concentration correctly identified by each panelist.

Odor_Detection_Threshold_Workflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis Stock Prepare Stock Solution (1000 ppm) Dilutions Create Serial Dilutions in Odor-Free Water Stock->Dilutions Dilute Presentation Present Samples and Blanks (Ascending Concentration) Dilutions->Presentation Present Evaluation Panelist Sniffs and Identifies (Forced-Choice) Presentation->Evaluation Evaluate Analysis Calculate Detection Threshold Evaluation->Analysis Collect Data

Odor Detection Threshold Workflow
Protocol 2: Triangle Test for Difference Testing

Objective: To determine if a perceptible difference exists between two samples, where one may contain this compound as an off-flavor.

Materials:

  • Two sample products (A and B), one of which is spiked with a low concentration of this compound.

  • Identical tasting cups or sniffing bottles, coded with random three-digit numbers.

  • Odor-free water for palate cleansing.

Procedure:

  • Sample Preparation: Prepare two sets of samples: a control (A) and a test sample (B) spiked with a concentration of this compound that is near its recognition threshold in the specific product matrix.

  • Sample Presentation: Present three coded samples to each panelist. Two of the samples are identical (e.g., A, A) and one is different (B). The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, ABB, BAB, BBA).[3]

  • Panelist Evaluation: Instruct the panelists to taste or sniff each sample from left to right and identify the "odd" or different sample.[3]

  • Data Analysis: The number of correct identifications is tallied. Statistical tables for the triangle test are used to determine if the number of correct judgments is significantly higher than what would be expected by chance (33.3%).

Triangle_Test_Workflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis PrepA Prepare Control Sample (A) Presentation Present Three Coded Samples (e.g., AAB, ABA) PrepA->Presentation PrepB Prepare Spiked Sample (B) with this compound PrepB->Presentation Evaluation Panelist Identifies the 'Odd' Sample Presentation->Evaluation Analysis Determine Significance (Compare to Chance) Evaluation->Analysis

Triangle Test Experimental Workflow
Protocol 3: Quantitative Descriptive Analysis (QDA)

Objective: To develop a detailed sensory profile of a product and quantify the intensity of its aroma attributes, using this compound as a reference standard for "roasted" or "sulfury" notes.

Materials:

  • Product samples for evaluation.

  • Reference standards for various aroma attributes, including a solution of this compound at a known concentration to represent a specific intensity of "roasted" aroma.

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Data collection software or ballots.

Procedure:

  • Panelist Training: A trained sensory panel is required. During training, panelists are presented with various aroma standards, including this compound, to develop a common vocabulary for describing the product's sensory characteristics. They also practice rating the intensity of these attributes on a linear scale (e.g., 0-15).

  • Vocabulary Development: The panel collectively develops a list of descriptive terms (lexicon) that accurately characterize the aroma of the product. "Roasted," "coffee-like," and "sulfury" may be attributes anchored with the this compound standard.

  • Sample Evaluation: Panelists evaluate the product samples in individual booths. They rate the intensity of each attribute from the developed lexicon on a continuous scale.

  • Data Analysis: The intensity ratings from all panelists are collected and analyzed statistically (e.g., using Analysis of Variance - ANOVA) to generate a sensory profile of the product. The results are often visualized in a spider web or radar plot.

Olfactory Signaling Pathway for Thiols

The perception of this compound and other thiols is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory sensory neurons of the nasal cavity.[4][5] The binding of a thiol to its specific OR triggers a signaling cascade. Recent research suggests that metal ions, such as copper, may play a crucial role in the activation of certain ORs by thiols.[6][7][8]

Olfactory_Signaling_Pathway cluster_cell Olfactory Sensory Neuron Odorant This compound (Odorant) OR Olfactory Receptor (OR) (G-Protein Coupled Receptor) Odorant->OR Binds G_Protein G-Protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization (Signal to Brain) Ion_Channel->Depolarization Causes

Olfactory Signaling Cascade for Thiols

References

Application Notes and Protocols: Furfuryl Mercaptan in Synthetic Meat Flavors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of furfuryl mercaptan (also known as 2-furanmethanethiol) in the development of synthetic meat flavors. This compound is a potent, sulfur-containing volatile compound that is a key contributor to the characteristic aroma of cooked meat, making it an essential tool for creating authentic and appealing meat analogues.

Introduction and Chemical Profile

This compound is a critical flavor compound formed during the thermal processing of food through the Maillard reaction.[1][2] It is naturally found in cooked beef, pork, chicken, and roasted coffee.[1][3][4] Its potent, low-threshold aroma provides the savory, roasted, and meaty notes that are often lacking in plant-based meat alternatives.[5][6] Understanding its chemical properties, sensory thresholds, and reaction mechanisms is crucial for its effective application.

While highly effective, this compound is a volatile and reactive compound. Its stability can be affected by oxidative conditions, and it can interact with other food matrix components.[5][7][8] Therefore, its application requires precise control over concentration and may benefit from advanced delivery systems like encapsulation to ensure flavor release occurs during cooking rather than during storage.[9][10]

Table 1: Chemical and Physical Properties of this compound

Property Value
IUPAC Name (Furan-2-yl)methanethiol[5][11]
Common Names 2-Furfurylthiol, Coffee mercaptan[1][12]
CAS Number 98-02-2[11][13]
FEMA Number 2493[3][4]
Molecular Formula C₅H₆OS[9][11]
Molecular Weight 114.17 g/mol [3]
Appearance Colorless to pale yellow liquid[1][11]
Odor Profile Roasted, coffee-like, savory, meaty, sulfurous[3][4][6]
Boiling Point 155 °C[3]

| Solubility | Soluble in oils, insoluble in water[9] |

Quantitative Data: Sensory Thresholds and Recommended Use Levels

The potency of this compound necessitates careful dosage control. At optimal levels, it imparts desirable meaty and roasted notes; however, at higher concentrations, it can produce an unpleasant stale or overly sulfurous character.[6]

Table 2: Sensory Thresholds and Application Levels for this compound

Parameter Concentration Resulting Flavor Profile
Odor Threshold (in water) 0.005 - 0.01 ppb (μg/kg) The lowest concentration at which the odor is detectable.[6][12]
Flavor Threshold (in water) 0.04 ppb The lowest concentration at which the taste is detectable.[6]
Optimal Use Range 0.1 - 1.0 ppb Described as characteristic coffee-like and roasted notes.[6]
High Concentration 5.0 - 10.0 ppb Can be perceived as stale and overly sulfurous.[6]

| Recommended Use Level (in final consumer product) | 0.0001 - 0.5 ppm | Typical range for imparting desired flavor notes in various food applications.[4][6] |

Mechanism of Formation: The Maillard Reaction

The desirable meaty flavor of this compound is generated through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars at elevated temperatures.[14] The key precursors for this compound are a sulfur-containing amino acid, typically cysteine, and a reducing sugar, such as ribose or xylose.[9][15] The reaction of furfural (B47365) (a product of sugar degradation) with hydrogen sulfide (B99878) (from cysteine degradation) yields this compound.[14][15]

MaillardReaction cluster_precursors Inputs cluster_output Outputs Precursors Flavor Precursors AminoAcid Sulfur-Containing Amino Acids (e.g., Cysteine) Maillard Maillard Reaction & Strecker Degradation AminoAcid->Maillard react via Sugar Reducing Sugars (e.g., Xylose, Ribose) Sugar->Maillard react via Heat Heat (Cooking Process) Heat->Maillard initiates Intermediates Key Intermediates (e.g., Furfural, H₂S) Maillard->Intermediates FFM This compound (Roasted, Meaty) Intermediates->FFM form Others Other Volatiles (Pyrazines, Thiophenes, etc.) Intermediates->Others form Flavor Synthetic Meat Flavor Profile FFM->Flavor contribute to Others->Flavor contribute to ControlledRelease Scaffold Synthetic Meat Scaffold (e.g., Gelatin Hydrogel) SFC Switchable Flavor Compound (SFC) (this compound bound via thermo-responsive disulfide bond) Scaffold->SFC incorporates Storage During Storage & Cell Culture (Low Temperature) SFC->Storage Cooking During Cooking (High Temperature, >150°C) SFC->Cooking Stable Flavor is Stable & Non-Volatile (Covalently Bound) Storage->Stable Release Flavor is Released (Disulfide Bond Cleavage) Cooking->Release Workflow start Start: Define Target Flavor Profile flavor_dev Flavor System Development start->flavor_dev maillard Maillard Reaction (Protocol 4.1) flavor_dev->maillard pure_chem Use of Pure this compound flavor_dev->pure_chem incorporation Incorporation into Matrix (Protocol 4.2) maillard->incorporation pure_chem->incorporation product Prototype Synthetic Meat Product incorporation->product analysis Analysis & Evaluation product->analysis sensory Sensory Evaluation (QDA) (Protocol 4.3) analysis->sensory instrumental Instrumental Analysis (GC-MS, GC-O) analysis->instrumental data Data Interpretation & Correlation sensory->data instrumental->data decision Does Product Meet Target Profile? data->decision decision->flavor_dev No (Iterate) end End: Final Formulation decision->end Yes

References

Application Notes and Protocols for Furfuryl Mercaptan Derivatives in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential pharmaceutical applications of furfuryl mercaptan derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. Detailed protocols for key experiments are provided to facilitate further research and development in this area.

Introduction

This compound, a sulfur-containing furan derivative, and its analogs have emerged as a promising class of compounds in pharmaceutical research. The inherent reactivity of the thiol group and the diverse functionalities that can be introduced onto the furan ring allow for the synthesis of a wide array of derivatives with varied biological activities. These compounds have demonstrated potential as antimicrobial, anti-inflammatory, and anticancer agents, making them attractive candidates for drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from 2-furfuryl mercaptan. A common initial step involves the reaction with ethyl chloroacetate to form an ester derivative. This intermediate can then be reacted with hydrazine hydrate to produce a hydrazide derivative, which serves as a versatile precursor for the synthesis of various heterocyclic systems through cyclization and condensation reactions.[1][2]

Biological Activities and Mechanisms of Action

This compound derivatives have been shown to exhibit a range of biological activities, which are summarized below.

Antimicrobial and Antifungal Activity

Several studies have highlighted the antimicrobial and antifungal properties of newly synthesized heterocyclic compounds derived from 2-furfuryl mercaptan.[1][2] The antimicrobial efficacy of these compounds is often attributed to the unique structure of the furan ring, which can interact with microbial enzymes and disrupt cellular processes. For instance, some furan derivatives have been shown to interfere with bacterial quorum sensing, a communication system that regulates virulence.

Anti-inflammatory Activity

Furan derivatives have demonstrated significant anti-inflammatory effects through various mechanisms. These include the suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production, as well as the regulation of inflammatory mediator mRNA expression.[3] The anti-inflammatory properties are often linked to their antioxidant capabilities, such as scavenging free radicals.[3] Investigations suggest that these compounds can modulate key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathways.[3]

Anticancer Activity

Recent research has explored the potential of furan derivatives as anticancer agents.[4][5] Studies have shown that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines, with some compounds demonstrating IC50 values in the micromolar range.[4] The proposed mechanisms of action include the modulation of signaling pathways that are crucial for cancer cell survival and proliferation.

Data Presentation

The following tables summarize the quantitative data on the biological activities of various this compound and related furan derivatives.

Table 1: Antimicrobial Activity of Furan Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Furanone Derivative F131S. aureus isolates8–16[6]
Furanone Derivative F131C. albicans isolates32–128[6]
Carbamothioyl-furan-2-carboxamide 4fS. aureus230-295[7]
Carbamothioyl-furan-2-carboxamide 4a, 4b, 4cS. aureus, E. coli240-280[7]
(E)-3-(Furan-2-yl)acrylic acidC. albicans ATCC 7648564[8]
(E)-3-(Furan-2-yl)acrylic acidC. glabrata ATCC 90030256[8]
(E)-3-(Furan-2-yl)acrylic acidC. parapsilosis ATCC 22019512[8]
(E)-3-(Furan-2-yl)acrylic acidC. tropicalis ATCC 13803256[8]

Table 2: Anti-inflammatory Activity of Furan Derivatives

Compound/DerivativeAssayCell LineIC50 (µM)Reference
Ailanthoidol (Benzofuran derivative)Nitric Oxide Production InhibitionRAW 264.7~10[3]
Brusatol Derivative 75Nitric Oxide Production InhibitionActivated Macrophages0.067[9]
Asperversiamide GiNOS InhibitionRAW 264.75.39[10]
Amphichopyrone BNitric Oxide Production InhibitionRAW 264.77.18 ± 0.93

Table 3: Anticancer Activity of Furan Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Furan Derivative 1HeLa0.08[4]
Furan Derivative 24HeLa8.79[4]
Furan Derivative 24SW620Moderate Activity[4]
15-acetylirciformonin BDLD-1 (Colon Cancer)0.03[2]
15-acetylirciformonin BHepG2 (Liver Cancer)0.5[2]
15-acetylirciformonin BHep3B (Liver Cancer)1.1[2]
15-acetylirciformonin BK562 (Leukemia)~5.4[2]
Furan-thiadiazole-oxadiazole Derivative 3HepG-2High Activity[5]
Furan-thiadiazole-oxadiazole Derivative 12HepG-2High Activity[5]
Furan-thiadiazole-oxadiazole Derivative 14HepG-2High Activity[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a test compound against bacterial and fungal strains.

Materials:

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (broth with inoculum)

  • Negative control (broth only)

  • Microplate reader (optional)

Procedure:

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare the microbial inoculum and dilute it in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound and to the positive control well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • Test compound stock solution

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • Sterile 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1-2 hours) before stimulating with LPS (e.g., 1 µg/mL).

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay:

    • Transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add an equal volume of Griess Reagent to each well.

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: The amount of nitrite in the supernatant is an indicator of NO production. Create a standard curve using known concentrations of sodium nitrite to quantify the NO produced. Calculate the percentage of NO inhibition by the test compound compared to the LPS-stimulated control and determine the IC50 value.

Visualizations

Signaling Pathways

// Nodes extracellular_stimuli [label="Extracellular Stimuli\n(e.g., Growth Factors, Stress)", fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; raf [label="Raf (MAPKKK)", fillcolor="#FBBC05", fontcolor="#202124"]; mek [label="MEK (MAPKK)", fillcolor="#FBBC05", fontcolor="#202124"]; erk [label="ERK (MAPK)", fillcolor="#FBBC05", fontcolor="#202124"]; transcription_factors [label="Transcription Factors\n(e.g., c-Jun, c-Fos)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cellular_response [label="Cellular Response\n(Proliferation, Differentiation, Inflammation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; furan_derivative [label="Furan Derivatives", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges extracellular_stimuli -> receptor; receptor -> ras; ras -> raf; raf -> mek; mek -> erk; erk -> transcription_factors; transcription_factors -> cellular_response; furan_derivative -> mek [label="Inhibition", style=dashed, color="#EA4335", fontcolor="#EA4335"]; furan_derivative -> erk [label="Inhibition", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.

// Nodes furan_derivative [label="Furan Derivatives\n(Ligand)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pparg [label="PPAR-γ", fillcolor="#FBBC05", fontcolor="#202124"]; rxr [label="RXR", fillcolor="#FBBC05", fontcolor="#202124"]; heterodimer [label="PPAR-γ/RXR\nHeterodimer", fillcolor="#FBBC05", fontcolor="#202124"]; ppre [label="PPRE\n(DNA Response Element)", fillcolor="#F1F3F4", fontcolor="#202124"]; gene_transcription [label="Target Gene\nTranscription", fillcolor="#34A853", fontcolor="#FFFFFF"]; cellular_response [label="Cellular Response\n(Anti-inflammatory Effects,\nAdipogenesis)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges furan_derivative -> pparg [label="Activation"]; pparg -> heterodimer; rxr -> heterodimer; heterodimer -> ppre; ppre -> gene_transcription; gene_transcription -> cellular_response; } caption: Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Signaling Pathway.

Experimental Workflows

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_compound [label="Prepare Serial Dilutions\nof Test Compound", fillcolor="#FBBC05", fontcolor="#202124"]; prepare_inoculum [label="Prepare Standardized\nMicrobial Inoculum", fillcolor="#FBBC05", fontcolor="#202124"]; inoculate [label="Inoculate 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; read_results [label="Read Results\n(Visual or Spectrophotometric)", fillcolor="#34A853", fontcolor="#FFFFFF"]; determine_mic [label="Determine MIC", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prepare_compound; start -> prepare_inoculum; prepare_compound -> inoculate; prepare_inoculum -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> determine_mic; determine_mic -> end; } caption: Experimental Workflow for MIC Determination.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed Cells in\n96-well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; treat_cells [label="Treat Cells with\nTest Compound", fillcolor="#FBBC05", fontcolor="#202124"]; add_mtt [label="Add MTT Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solubilize [label="Solubilize Formazan", fillcolor="#34A853", fontcolor="#FFFFFF"]; read_absorbance [label="Read Absorbance\n(570 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate_ic50 [label="Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> seed_cells; seed_cells -> treat_cells; treat_cells -> add_mtt; add_mtt -> incubate; incubate -> solubilize; solubilize -> read_absorbance; read_absorbance -> calculate_ic50; calculate_ic50 -> end; } caption: Experimental Workflow for MTT Assay.

References

Application Notes and Protocols for the Synthesis of Furfuryl Mercaptan-β-Cyclodextrin Inclusion Complex

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a furfuryl mercaptan-β-cyclodextrin (FM-β-CD) inclusion complex. This compound is a highly volatile and unstable key aroma compound found in coffee and other foods. Its encapsulation within β-cyclodextrin, a cyclic oligosaccharide, enhances its stability, improves its water solubility, and allows for a controlled release, which is of significant interest in the food, pharmaceutical, and fragrance industries.[1][2][3][4][5][6] The protocol herein describes a co-precipitation method, a common and effective technique for the formation of such inclusion complexes.[7][8] This document also outlines the necessary characterization techniques to confirm the successful formation of the complex.

Introduction

This compound (FM) is a critical component of the characteristic aroma of freshly brewed coffee.[1][2][3][4] However, its high volatility and susceptibility to degradation limit its application and shelf-life.[1][2][3][4] Inclusion complexation with β-cyclodextrin (β-CD) offers a robust solution to these challenges. The toroidal structure of β-CD features a hydrophilic exterior and a hydrophobic inner cavity, allowing it to encapsulate "guest" molecules like FM.[9] This encapsulation protects the guest molecule from oxidation, light, and heat, thereby improving its stability and providing a mechanism for sustained release.[2][3][4] The synthesis of the FM-β-CD inclusion complex is a straightforward process that can be achieved through methods like co-precipitation, kneading, and freeze-drying.[7][10][11] This application note focuses on the co-precipitation method due to its simplicity and effectiveness.[1][7]

Experimental Protocol: Co-precipitation Method

This section details the step-by-step procedure for the synthesis of the this compound-β-cyclodextrin inclusion complex.

Materials and Equipment
  • β-Cyclodextrin (β-CD)

  • This compound (FM)

  • Deionized Water

  • Magnetic stirrer with heating plate

  • Reaction vessel (e.g., beaker or flask)

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Drying oven or vacuum desiccator

Synthesis Procedure
  • Preparation of β-Cyclodextrin Suspension: Add 5.0 g of β-cyclodextrin to 93 g of deionized water in a reaction vessel.[1]

  • Heating and Stirring: Place the vessel on a magnetic stirrer with a heating plate. Heat the suspension to 35 °C while stirring continuously to ensure a homogenous mixture.[1]

  • Addition of this compound: Slowly add 2.0 g of this compound to the β-cyclodextrin suspension.[1] An excess of this compound is used to ensure that the cavities of the β-cyclodextrin molecules are occupied.[1]

  • Inclusion Reaction: Maintain the reaction mixture at 35 °C and continue to stir for a period of 2-4 hours to facilitate the formation of the inclusion complex.

  • Precipitation: After the reaction period, gradually cool the mixture to room temperature and then further cool in an ice bath or refrigerator (approximately 4 °C) for 24 hours to promote the precipitation of the inclusion complex.

  • Filtration and Washing: Collect the resulting white precipitate by filtration under vacuum. Wash the precipitate with a small amount of cold deionized water to remove any un-complexed this compound and β-cyclodextrin.

  • Drying: Dry the collected solid in an oven at 50-60 °C until a constant weight is achieved, or alternatively, dry under vacuum at room temperature.

  • Storage: Store the final powdered this compound-β-cyclodextrin inclusion complex in a cool, dry, and dark place.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of the this compound-β-cyclodextrin inclusion complex.

ParameterValueReference
Mass of β-Cyclodextrin5.0 g[1]
Mass of this compound2.0 g[1]
Volume of Deionized Water93 g (approx. 93 mL)[1]
Molar Ratio (FM:β-CD)Excess FM, Stoichiometry ~1:1[1]
Reaction Temperature35 °C[1]
Theoretical Loading Capacity~9%[1]

Experimental Workflow and Logic

The synthesis and characterization of the this compound-β-cyclodextrin inclusion complex follow a logical progression from preparation to confirmation.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage A Prepare β-CD Suspension (5g β-CD in 93g H₂O) B Heat to 35°C with Stirring A->B Heat & Mix C Add this compound (2g) B->C Reagent Addition D Stir for 2-4 hours at 35°C C->D Inclusion Reaction E Cool to Induce Precipitation D->E Precipitation F Filter and Wash the Complex E->F Isolation G Dry the Inclusion Complex F->G Purification H Final Product: FM-β-CD Inclusion Complex G->H Yields I Fourier Transform Infrared Spectroscopy (FTIR) H->I Structural Analysis J X-ray Diffraction (XRD) H->J Crystallinity Analysis K Thermogravimetric Analysis (TG) H->K Thermal Stability

Caption: Workflow for the synthesis and characterization of the FM-β-CD inclusion complex.

Characterization of the Inclusion Complex

To confirm the successful formation of the this compound-β-cyclodextrin inclusion complex, several analytical techniques are employed.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify changes in the vibrational bands of the functional groups of this compound and β-cyclodextrin upon complexation.[1][2][3] The encapsulation of the guest molecule within the host cavity restricts the vibrational freedom of certain bonds, leading to shifts in their characteristic absorption peaks.[12] The formation of intermolecular hydrogen bonds between the two molecules can also be observed.[13]

X-ray Diffraction (XRD)

XRD analysis provides information about the crystalline structure of the materials.[1][2][3] β-cyclodextrin is a crystalline powder with a characteristic diffraction pattern. The formation of an inclusion complex leads to a new crystalline structure with a different diffraction pattern, or in some cases, a more amorphous state.[11] The disappearance or shifting of the peaks corresponding to the individual components and the appearance of new peaks confirm the formation of the inclusion complex.[1]

Thermogravimetric Analysis (TG)

Thermogravimetric analysis is used to evaluate the thermal stability of the inclusion complex compared to the individual components.[1][2][3] this compound is volatile and will evaporate at a relatively low temperature. Upon inclusion in β-cyclodextrin, its thermal stability is enhanced, and its decomposition or release occurs at a higher temperature.[2][3][4] TG analysis can also be used to estimate the stoichiometry of the guest to host molecule ratio in the complex.[1]

References

Application Note: Headspace Solid-Phase Microextraction (HS-SPME) for the Analysis of Furfuryl Mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furfuryl mercaptan (2-furanmethanethiol) is a highly potent aroma compound found in various food products, most notably roasted coffee, contributing to its characteristic aroma profile. It is a volatile sulfur compound with an extremely low odor threshold. Accurate and sensitive quantification of this compound is crucial for quality control in the food and beverage industry and for flavor and fragrance research. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for the analysis of volatile and semi-volatile compounds from various matrices.[1][2][3][4] This application note provides a detailed protocol for the determination of this compound using HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of HS-SPME

HS-SPME is an equilibrium-based extraction technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample.[1][3] Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After a defined extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.[1][5]

Experimental Protocols

This section details the methodology for the analysis of this compound using HS-SPME-GC-MS. The following protocol is a general guideline and may require optimization depending on the sample matrix and instrumentation.

1. Materials and Reagents

  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatility analytes, including sulfur compounds and furans.[6][7][8][9] A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber can also be effective.[10][11][12][13]

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • Standard: this compound (high purity).

  • Solvent: Methanol or ethanol (B145695) for standard preparation.

  • Salt: Sodium chloride (NaCl) or Sodium sulfate (B86663) (Na₂SO₄) to enhance analyte partitioning into the headspace.[6][14]

  • Sample Matrix: The specific matrix to be analyzed (e.g., coffee, food product, water).

2. Instrumentation

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass spectrometer (MS) detector.

  • GC Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating volatile sulfur compounds.[8][15][16]

  • Autosampler: A CTC PAL or equivalent autosampler capable of performing automated HS-SPME is highly recommended for precision and throughput.

3. Standard Preparation

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

  • Perform serial dilutions of the stock solution to prepare working standard solutions at various concentration levels (e.g., 0.1, 1, 10, 50, 100 ng/mL).

  • For calibration, spike a known amount of the working standard solution into a matrix blank that is free of this compound.

4. Sample Preparation

  • Weigh a precise amount of the homogenized solid sample (e.g., 1-5 g) or pipette a specific volume of the liquid sample (e.g., 5-10 mL) into a 20 mL headspace vial.[15][16][17]

  • If required, add a saturated solution of NaCl or solid Na₂SO₄ (e.g., 1-3 g) to the vial to increase the ionic strength of the sample, which can promote the transfer of volatile analytes into the headspace.[6][14]

  • Immediately seal the vial with a magnetic screw cap.

5. HS-SPME Procedure

  • Place the sealed vial in the autosampler tray or a heating block.

  • Equilibration/Incubation: Equilibrate the sample at a specific temperature (e.g., 40-70°C) for a set time (e.g., 10-30 minutes) with agitation (e.g., 250 rpm) to allow the analytes to partition into the headspace.[3][17]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-60 minutes) at the same temperature with continued agitation.[7][8][18]

  • Desorption: After extraction, retract the fiber and immediately insert it into the hot GC injector (e.g., 250-270°C) for a specified time (e.g., 1-5 minutes) to thermally desorb the trapped analytes onto the GC column.[3][18]

6. GC-MS Analysis

  • Injector Mode: Splitless mode is typically used to ensure the complete transfer of analytes to the column.[18]

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C) for a few minutes, then ramps up to a higher temperature (e.g., 250°C) to elute all compounds.

  • MS Parameters: Operate the mass spectrometer in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

Data Presentation

The optimization of HS-SPME parameters is critical for achieving high sensitivity and reproducibility. The following tables summarize typical starting conditions and ranges for the analysis of this compound and similar volatile compounds, based on literature data.

Table 1: Recommended HS-SPME Parameters for this compound Analysis

ParameterRecommended ConditionRange for OptimizationReference
SPME Fiber DVB/CAR/PDMS, 50/30 µm-[6][7][8][9]
Sample Volume/Weight 5 g (solid) or 8 mL (liquid)1 - 10 g/mL[6][15][16][17]
Salt Addition 3.0 g NaCl1 - 5 g or saturated solution[6][14]
Equilibration Time 15 min10 - 30 min[18]
Equilibration Temp. 45°C35 - 70°C[6][17]
Extraction Time 45 min20 - 75 min[6][18]
Extraction Temp. 45°C35 - 70°C[6][17]
Desorption Temp. 250°C240 - 280°C[19]
Desorption Time 5 min1 - 10 min[3][18]

Table 2: Example GC-MS Conditions

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temp. 250°C
Injector Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
MS Mode Full Scan (m/z 35-350) and SIM
SIM Ions for this compound To be determined from the mass spectrum (e.g., m/z 114, 81)

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HS-SPME analysis of this compound.

HS_SPME_Workflow HS-SPME Workflow for this compound Analysis cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_analysis GC-MS Analysis Sample 1. Sample Collection (e.g., Coffee Beans) Homogenize 2. Homogenization (Grinding) Sample->Homogenize Weigh 3. Weighing (e.g., 5g into vial) Homogenize->Weigh Salt 4. Salt Addition (e.g., 3g NaCl) Weigh->Salt Seal 5. Vial Sealing Salt->Seal Equilibrate 6. Equilibration (e.g., 45°C for 15 min) Seal->Equilibrate Transfer to Autosampler Extract 7. Fiber Exposure (e.g., 45°C for 45 min) Equilibrate->Extract Desorb 8. Thermal Desorption (GC Injector, e.g., 250°C) Extract->Desorb Fiber Transfer Separate 9. GC Separation (Capillary Column) Desorb->Separate Detect 10. MS Detection (Scan or SIM mode) Separate->Detect Data 11. Data Analysis (Quantification) Detect->Data

Caption: Experimental workflow for the analysis of this compound using HS-SPME-GC-MS.

The HS-SPME-GC-MS method described provides a robust and sensitive approach for the determination of this compound in various samples. The key to successful analysis lies in the careful optimization of extraction parameters, particularly the choice of SPME fiber, extraction time, and temperature. The provided protocol and data tables offer a solid starting point for method development and validation in your laboratory.

References

Application Notes and Protocols: The Role of Furfuryl Mercaptan in Elucidating Food Aroma Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl mercaptan, also known as 2-furfurylthiol, is a potent aroma compound that contributes the characteristic "roasty" and "coffee-like" notes to a variety of thermally processed foods and beverages, including coffee, roasted meats, and popcorn.[1][2] Its low odor threshold makes it a crucial component of the overall flavor profile of these products.[3] However, this compound is highly unstable and susceptible to degradation during food processing and storage, leading to a significant loss of the desirable aroma, a phenomenon often referred to as "aroma staling".[4][5] Understanding the degradation pathways and kinetics of this compound is therefore of paramount importance for the food and beverage industry to ensure product quality and shelf-life stability. These studies also provide a valuable model for researchers in drug development investigating the stability of thiol-containing compounds. This document provides detailed application notes and protocols for studying the degradation of this compound in food systems.

Degradation Pathways of this compound

The degradation of this compound in food matrices is a complex process influenced by various factors such as temperature, pH, oxygen availability, and the presence of other food components. The primary degradation pathways include oxidation, thermal degradation, and reactions with other food constituents.

Oxidative Degradation (Fenton-type Reactions)

One of the most significant degradation pathways for this compound is oxidation, often mediated by Fenton-type reactions.[3][6][7] These reactions involve the generation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) in the presence of transition metals like iron (Fe²⁺/Fe³⁺).[3][7] The hydroxyl radicals readily attack the this compound molecule, leading to the formation of various degradation products, with difurfuryl disulfide being the major volatile product.[1][3][6][7]

The proposed mechanism involves the abstraction of a hydrogen atom from the thiol group, forming a thiyl radical, which then dimerizes to form the disulfide. Other volatile and non-volatile degradation products are also formed, contributing to the alteration of the aroma profile.[1][3]

cluster_fenton Fenton Reaction FM This compound FR Thiyl Radical FM->FR + •OH DFDS Difurfuryl Disulfide FR->DFDS Dimerization OH •OH (Hydroxyl Radical) H2O2 H₂O₂ H2O2->OH + Fe²⁺

Fenton-mediated oxidative degradation of this compound.
Thermal Degradation

Heat processing and storage at elevated temperatures can directly lead to the degradation of this compound.[8] The major volatile product of thermal degradation in an aqueous solution is also difurfuryl disulfide, followed by furfural (B47365) and furfuryl alcohol.[8] The degradation is temperature-dependent, with significantly higher losses observed at higher temperatures.[8]

Reactions with Other Food Components

This compound can react with various other components present in the food matrix, leading to its degradation and the formation of new compounds.

  • Phenolic Compounds: In coffee beverages, this compound has been shown to react with phenolic compounds, such as hydroxyhydroquinone, to form phenol/thiol conjugates.[9][10] This oxidative coupling is a major contributor to the loss of this compound during coffee storage.[9][10]

FM This compound Conjugate Phenol/Thiol Conjugate FM->Conjugate Phenol Hydroxyhydroquinone Phenol->Conjugate Oxidation Oxidative Coupling

Reaction of this compound with phenolic compounds.
  • Melanoidins: Melanoidins, the brown polymeric compounds formed during the Maillard reaction in foods like coffee, can also interact with and promote the degradation of this compound.[4][5]

Quantitative Data on this compound Degradation

The stability of this compound is highly dependent on the specific conditions. The following tables summarize quantitative data on its degradation from various studies.

Table 1: Degradation of this compound under Fenton-type Reaction Conditions

ConditionDegradation (%)Time (h)Temperature (°C)Reference
Complete Fenton system (FM, H₂O₂, Fe³⁺, Ascorbic Acid, EDTA)~90137[3]
Complete Fenton system10-20122[1]
Omission of H₂O₂Negligible137[1]
Omission of Fe³⁺5-10137[1]
Omission of Ascorbic Acid~70137[1]
Omission of EDTA~70137[1]

Table 2: Degradation of this compound in Coffee Beverage During Storage

Storage Time (min)Degradation of this compound (%)Reference
10~60[9]

Experimental Protocols

This section provides detailed protocols for the analysis of this compound degradation in food matrices.

Protocol 1: Analysis of this compound Degradation using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline and may need optimization based on the specific food matrix and available instrumentation.

1. Sample Preparation and Extraction

  • Model Systems (e.g., Fenton reaction):

    • Prepare aqueous solutions of this compound and the desired reactants (e.g., H₂O₂, FeCl₃, ascorbic acid) at the desired concentrations.

    • Incubate the reaction mixture at a controlled temperature for a specific time.

    • Stop the reaction by adding a quenching agent (e.g., ethanol).

    • Add an internal standard (e.g., benzyl (B1604629) mercaptan).

    • Extract the volatile compounds with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume for GC-MS analysis.

  • Food Matrices (e.g., Coffee):

    • Homogenize the food sample.

    • For solid samples, perform a simultaneous distillation-extraction (SDE) or a headspace solid-phase microextraction (HS-SPME).

    • For liquid samples, a direct solvent extraction or HS-SPME can be used.

    • Follow the subsequent steps as described for model systems.

2. Instrumental Analysis (GC-MS)

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless or on-column injection.

    • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-INNOWax).

    • Oven Temperature Program: A suitable temperature program to separate this compound and its degradation products. An example program could be: initial temperature of 40°C held for 2 min, ramp at 5°C/min to 250°C, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Identification: Identify this compound and its degradation products by comparing their mass spectra and retention times with those of authentic standards or by matching with a mass spectral library (e.g., NIST, Wiley).

    • Quantification: Use an internal standard method for accurate quantification.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Food Sample Homogenize Homogenization Sample->Homogenize Extract Extraction (SDE or SPME) Homogenize->Extract Concentrate Concentration Extract->Concentrate GC Gas Chromatography Concentrate->GC MS Mass Spectrometry GC->MS Data Data Analysis MS->Data

Experimental workflow for GC-MS analysis of this compound.
Protocol 2: Sensory Analysis using Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique to identify the odor-active compounds in a sample, including the degradation products of this compound that may contribute to off-flavors.[11][12][13]

1. Sample Preparation and Extraction

  • Prepare the sample extract as described in Protocol 1. The extract should be sufficiently concentrated to allow for the detection of trace odorants.

2. Instrumental Analysis (GC-O)

  • Gas Chromatograph (GC) Conditions:

    • Use the same GC conditions as in Protocol 1.

    • The column effluent is split between the MS detector and a heated sniffing port.

  • Olfactometry:

    • A trained panelist sniffs the effluent from the sniffing port and records the retention time and a description of the odor of each detected aroma compound.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be used to determine the odor activity value (OAV) of each compound, providing a measure of its sensory importance.[12][14]

Conclusion

The study of this compound degradation is crucial for maintaining the desired aroma profile of many food products. The protocols and information provided in this document offer a comprehensive guide for researchers and scientists to investigate the complex chemical changes that this important aroma compound undergoes. By understanding the degradation pathways and having robust analytical methods, it is possible to develop strategies to mitigate aroma loss and improve the shelf-life and consumer acceptability of food and beverage products. Furthermore, the insights gained from these studies can be valuable for professionals in other fields, such as drug development, dealing with the stability of thiol-containing molecules.

References

Troubleshooting & Optimization

Technical Support Center: Stability of Furfuryl Mercaptan in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furfuryl mercaptan in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be degrading. What are the common causes?

A1: Degradation of this compound in aqueous solutions is primarily caused by oxidation.[1] This can be accelerated by several factors, including the presence of oxidizing agents (like hydrogen peroxide), transition metals (such as iron), elevated temperatures, and exposure to air.[1][2][3][4] Higher pH, particularly in the range of 5.0–7.0, can also significantly reduce its concentration, especially with heating.[4]

Q2: What are the main degradation products of this compound in an aqueous solution?

A2: The major volatile degradation product is difurfuryl disulfide.[2][3][4] Other dimers of this compound can also be formed.[5][6] In the presence of strong oxidizing conditions, such as in a Fenton-type reaction, a variety of non-volatile compounds can also be produced.[2][3] Under thermal degradation, furfural (B47365) and furfuryl alcohol have also been identified as products.[4]

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is pH-dependent. Studies have shown that higher pH levels, especially between 5.0 and 7.0, lead to a significant decrease in this compound concentration, particularly when combined with heat.[4]

Q4: What is the impact of temperature on the stability of this compound solutions?

A4: Increased temperature accelerates the degradation of this compound.[4] For instance, in the presence of oxidative conditions (Fenton-type reaction), degradation can be as high as 90% at 37°C within an hour, while it is significantly lower at room temperature (22°C).[2][3][7]

Q5: How should I store my aqueous solutions of this compound to ensure stability?

A5: To maximize stability, aqueous solutions of this compound should be stored in tightly sealed containers in a cool, well-ventilated area, protected from light.[1][8] It is also advisable to keep them away from heat, sparks, open flames, and incompatible substances like strong oxidizing agents.[8][9][10] For prolonged storage, storing under an inert gas atmosphere (e.g., argon or nitrogen) can help prevent oxidation.[1]

Troubleshooting Guides

Problem: Rapid loss of this compound concentration in my solution.

Potential Cause Troubleshooting Steps
Oxidation Degas your solvent before preparing the solution. Prepare solutions fresh and use them promptly. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon).
Presence of Metal Ions Use high-purity water and acid-wash glassware to remove any trace metal contaminants. If metal ions are a necessary component of your experiment, consider using a chelating agent if it does not interfere with your downstream applications.
High Temperature Prepare and store your solutions at low temperatures (e.g., in a refrigerator or on ice). Avoid unnecessary exposure to heat.
Incorrect pH If your experimental conditions allow, adjust the pH of the solution to a more acidic range, as higher pH (5.0-7.0) can accelerate degradation.[4]

Problem: Formation of a precipitate in my this compound solution.

Potential Cause Troubleshooting Steps
Polymerization This compound can polymerize in the presence of mineral acids.[11] Ensure your solution is not strongly acidic unless required by your protocol.
Formation of Disulfides The primary degradation product, difurfuryl disulfide, is less soluble in water than this compound. The formation of a precipitate could indicate significant degradation. Analyze your sample to confirm the identity of the precipitate.

Data Presentation

Table 1: Stability of this compound in Aqueous Solution at Room Temperature (22°C)

Time (hours)Remaining this compound (%) in WaterRemaining this compound (%) with Fe(III)Remaining this compound (%) with H₂O₂
2488%>60% (after 8 days)>60% (after 8 days)

Data extracted from Blank et al. (2002). The study notes that in the presence of Fe(III) or H₂O₂, more than 60% remained after 8 days of incubation.[2]

Table 2: Degradation of this compound under Fenton-type Reaction Conditions at 37°C after 1 hour

Reaction Conditions Degradation of this compound
Complete Fenton System (Fe(III), Ascorbic Acid, H₂O₂)Up to 90%[2][3][7]
System without Fe(III) and Ascorbic AcidLower degradation[2][3]
System without H₂O₂Lower degradation[2][3]

Experimental Protocols

Protocol 1: Evaluation of this compound Stability in a Fenton-Type Reaction System

This protocol is based on the methodology described by Blank et al. (2002).

1. Materials:

  • This compound

  • Iron(III) chloride (FeCl₃)

  • Ascorbic acid

  • Hydrogen peroxide (H₂O₂)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 5.5)

  • Ethanol (for quenching the reaction)

  • Internal standard (e.g., benzyl (B1604629) mercaptan)

  • Ethyl acetate (B1210297) (for extraction)

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

2. Procedure:

  • Prepare a stock solution of this compound in the buffer solution.

  • In a reaction vessel, combine the this compound solution with FeCl₃, ascorbic acid, and H₂O₂ to initiate the Fenton reaction. The final concentrations should be relevant to the experimental goals.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • At specific time points, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding ethanol.

  • Add the internal standard to the quenched aliquot.

  • Adjust the pH of the sample to approximately 3.5-4.0 with dilute HCl.

  • Extract the analytes from the aqueous phase using ethyl acetate.

  • Analyze the ethyl acetate layer by GC-FID or GC-MS to quantify the remaining this compound and identify degradation products.

Protocol 2: Quantification of this compound using Gas Chromatography

1. Instrumentation:

  • Gas chromatograph equipped with a suitable capillary column (e.g., OV-1701) and a flame ionization detector (FID) or a mass spectrometer (MS).

2. Sample Preparation:

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Prepare the experimental samples as described in Protocol 1 or your specific experimental procedure, including the addition of an internal standard.

3. GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.

  • Carrier Gas: Helium

  • Detector Temperature (FID): 250°C

  • MS Parameters (if used): Scan range m/z 35-350.

4. Quantification:

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Visualizations

degradation_pathway cluster_fenton Fenton Reaction FM This compound DFDS Difurfuryl Disulfide (Major Product) FM->DFDS Oxidation Other_Dimers Other Dimers FM->Other_Dimers Oxidation NonVolatiles Non-Volatile Products FM->NonVolatiles Oxidation OH_radical •OH (Hydroxyl Radical) OH_radical->FM attacks Fe2 Fe²⁺ Fe3 Fe³⁺ H2O2 H₂O₂ H2O2->OH_radical Fe²⁺

Caption: Oxidative degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis A Prepare Aqueous Solution of this compound B Add Reaction Components (e.g., Fenton Reagents) A->B C Incubate at Controlled Temperature and Time B->C D Quench Reaction (e.g., with Ethanol) C->D E Add Internal Standard D->E F Extract with Solvent (e.g., Ethyl Acetate) E->F G GC-MS / GC-FID Analysis F->G H Data Quantification G->H

Caption: Workflow for stability testing of this compound.

References

Technical Support Center: Degradation of Furfuryl Mercaptan via Fenton-Type Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the degradation of furfuryl mercaptan under Fenton-type reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation efficiency of this compound in a Fenton-type reaction?

Under optimal conditions, this compound can be degraded with high efficiency. Studies have shown that up to 90% degradation can be achieved within one hour at 37°C.[1][2][3][4] The efficiency is, however, highly dependent on reaction conditions such as temperature, pH, and the concentration of Fenton reagents (Fe²⁺ and H₂O₂).

Q2: What are the main degradation products of this compound in a Fenton reaction?

The primary volatile degradation products are dimers of this compound, with difurfuryl disulfide being the major compound identified.[1][2][3][4][5][6] In addition to volatile compounds, a significant number of nonvolatile products with a range of molecular masses (92–510 Da) have also been observed.[1][2][3][4][7]

Q3: What is the underlying mechanism of this compound degradation in the Fenton reaction?

The degradation is initiated by hydroxyl radicals (•OH) generated from the reaction between Fe²⁺ and H₂O₂.[3][8] These highly reactive radicals can abstract hydrogen atoms from this compound, leading to the formation of carbon-centered radicals.[1][2][6][7] While sulfur-centered radicals have not been directly observed in spin-trapping experiments at room temperature, their presence has been detected at very low temperatures (77 K).[2][3][4]

Q4: How does temperature affect the degradation of this compound?

Temperature has a significant impact on the degradation rate. For instance, at 37°C, approximately 90% of this compound can be degraded in one hour.[3][8] In contrast, at room temperature (around 22°C), the degradation is much lower, with about 20% loss over the same period.[3][8]

Q5: What is the role of pH in the Fenton reaction for this compound degradation?

The optimal pH for a classical Fenton reaction is typically acidic, often around pH 3.[9][10] This is because at higher pH values, iron ions precipitate as hydroxides, which reduces the availability of Fe²⁺ to catalyze the decomposition of H₂O₂ into hydroxyl radicals. While some studies have been conducted at a pH of around 5.1, it is crucial to control and optimize the pH for maximum degradation efficiency.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low degradation of this compound 1. Suboptimal pH: The pH of the reaction mixture is outside the optimal range for the Fenton reaction (typically acidic).2. Incorrect Reagent Concentration: The molar ratio of H₂O₂ to Fe²⁺ may not be optimal.3. Low Temperature: The reaction is being carried out at a temperature that is too low for efficient degradation.4. Presence of Scavengers: Other compounds in the matrix may be competing for hydroxyl radicals.1. Adjust the pH of the reaction mixture to the optimal range (e.g., pH 3-4) using dilute acid or base.2. Systematically vary the concentrations of H₂O₂ and Fe²⁺ to find the optimal ratio for your specific system.3. Increase the reaction temperature (e.g., to 37°C) to enhance the reaction kinetics.4. Purify the sample to remove interfering compounds or increase the concentration of Fenton reagents.
Inconsistent or non-reproducible results 1. Variability in Reagent Purity: Impurities in the Fenton reagents can affect the reaction.2. Inconsistent Reaction Conditions: Small variations in temperature, pH, or mixing speed between experiments.3. Instability of Stock Solutions: this compound or hydrogen peroxide solutions may degrade over time.1. Use high-purity reagents and deionized water.2. Ensure precise control of all reaction parameters (temperature, pH, stirring rate) for each experiment.3. Prepare fresh stock solutions before each set of experiments.
Formation of unexpected byproducts 1. Side Reactions: The highly reactive hydroxyl radicals can react with other components in the reaction mixture.2. Complex Reaction Matrix: The presence of other organic or inorganic compounds can lead to a more complex degradation pathway.1. Characterize the byproducts using analytical techniques such as GC-MS or LC-MS to understand the side reactions.2. Simplify the reaction matrix if possible, or use a more selective advanced oxidation process.
Precipitate formation during the reaction 1. High pH: Iron hydroxides precipitate at higher pH values.2. High Iron Concentration: Excessive iron concentration can lead to the formation of iron sludge.1. Maintain the pH in the acidic range.2. Optimize the iron concentration to the minimum effective level.

Quantitative Data Summary

The following tables summarize the quantitative data on the degradation of this compound under various Fenton-type reaction conditions.

Table 1: Effect of Reaction Composition on this compound Degradation

Sample Composition% this compound Remaining (1h at 37°C)
This compound (control)~100%
+ H₂O₂~90%
+ Fe(III) + Ascorbic Acid~95%
+ H₂O₂ + Fe(III) + Ascorbic Acid~10-20%
+ H₂O₂ + Fe(III) + Ascorbic Acid + EDTA~10%

Data adapted from studies by Blank et al.[1][2][7]

Table 2: Influence of Temperature on Degradation

Temperature% this compound Degraded (1h)
22°C (Room Temperature)~20%[3][8]
37°C~90%[3][8]

Experimental Protocols

1. General Protocol for Fenton-Type Degradation of this compound

This protocol provides a general procedure for the degradation of this compound in an aqueous solution using a Fenton-type reaction.

  • Materials:

    • This compound

    • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) or Ferric chloride (FeCl₃)

    • Hydrogen peroxide (30% w/w)

    • Ascorbic acid (if using Fe³⁺)

    • Deionized water

    • Sulfuric acid or sodium hydroxide (for pH adjustment)

    • Reaction vessel (e.g., glass beaker or flask)

    • Magnetic stirrer and stir bar

    • pH meter

    • Thermostatic water bath

  • Procedure:

    • Prepare a stock solution of this compound in deionized water.

    • In the reaction vessel, add the desired volume of the this compound stock solution.

    • Adjust the pH of the solution to the desired value (e.g., 3.0) using dilute sulfuric acid or sodium hydroxide.[9][10]

    • Place the reaction vessel in a thermostatic water bath set to the desired temperature (e.g., 37°C).

    • Add the iron salt (e.g., FeSO₄·7H₂O) to the solution and stir until dissolved. If using Fe³⁺, add ascorbic acid to reduce it to Fe²⁺.

    • Initiate the reaction by adding the required volume of hydrogen peroxide.

    • Maintain constant stirring and temperature for the duration of the experiment (e.g., 1 hour).

    • At predetermined time intervals, withdraw aliquots of the reaction mixture for analysis.

    • Quench the reaction in the aliquots immediately by adding a substance that scavenges residual H₂O₂ and hydroxyl radicals (e.g., sodium sulfite or catalase).

    • Analyze the concentration of remaining this compound and its degradation products using appropriate analytical techniques (e.g., GC-MS, HPLC).

2. Analytical Protocol for Quantification

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: Extract the aqueous samples with a suitable organic solvent (e.g., dichloromethane). Dry the organic extract over anhydrous sodium sulfate and concentrate it if necessary.

    • GC Conditions: Use a capillary column suitable for volatile sulfur compounds (e.g., DB-5ms). Set an appropriate temperature program for the oven.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range to detect this compound and its degradation products.

    • Quantification: Use an internal standard method for accurate quantification.

Visualizations

Fenton_Reaction_Pathway cluster_fenton Fenton's Reagent Chemistry cluster_degradation This compound Degradation Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical + H₂O₂ Fe3 Fe³⁺ H2O2 H₂O₂ H2O2->OH_radical OH_radical->Fe3 + Fe²⁺ FM_radical Carbon-centered Radical (•R-SH) OH_radical->FM_radical Attacks OH_ion OH⁻ FM This compound (R-SH) FM->FM_radical + •OH Products Degradation Products (e.g., Difurfuryl disulfide) FM_radical->Products Dimerization, etc.

Caption: Fenton reaction and degradation pathway of this compound.

Experimental_Workflow start Start: Prepare Furfuryl Mercaptan Solution pH_adjust 1. pH Adjustment start->pH_adjust temp_control 2. Temperature Control pH_adjust->temp_control add_fe 3. Add Iron Salt (Fe²⁺) temp_control->add_fe add_h2o2 4. Initiate with H₂O₂ add_fe->add_h2o2 reaction 5. Reaction Period (e.g., 1 hour) add_h2o2->reaction sampling 6. Aliquot Sampling reaction->sampling quench 7. Quench Reaction sampling->quench analysis 8. GC-MS/HPLC Analysis quench->analysis end End: Data Interpretation analysis->end

Caption: General experimental workflow for this compound degradation.

References

Challenges in handling and storing pure furfuryl mercaptan.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pure furfuryl mercaptan.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and storage of pure this compound.

Issue 1: Rapid Degradation or Discoloration of the Sample

  • Question: My pure this compound has turned yellow and/or I suspect it has degraded. What could be the cause and how can I prevent this?

  • Answer: this compound is susceptible to degradation, which is often indicated by a color change from colorless to pale yellow. The primary causes of degradation are oxidation and polymerization.[1][2]

    • Oxidation: Exposure to air can lead to the oxidation of the thiol group, potentially forming disulfides and other degradation products.[1]

    • Polymerization: The presence of mineral acids can cause this compound to polymerize, affecting its purity and usability.[2][3]

    • Heat and Light: Storage at elevated temperatures or exposure to light can accelerate these degradation processes.[1]

    Preventative Measures:

    • Inert Atmosphere: Handle and store this compound under an inert gas like nitrogen or argon to minimize contact with air.[4][5]

    • Proper Storage: Store in a cool, dry, and dark place away from heat and direct sunlight.[1][4] The recommended storage is in a tightly closed container in a well-ventilated area, specifically a flammables area.[6]

    • Avoid Incompatibilities: Keep away from incompatible materials such as bases, metals, reducing agents, and oxidizing agents.[6][7]

Issue 2: Overpowering and Unpleasant Odor in the Laboratory

  • Question: The strong, unpleasant odor of this compound is difficult to contain. What are the best practices for odor control?

  • Answer: this compound is known for its extremely potent, sulfurous odor, often described as resembling roasted coffee.[2][8][9] Effective odor control is crucial for a safe and comfortable working environment.

    • Ventilation: Always handle this compound in a well-ventilated area, preferably within a fume hood with good airflow.[7]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[7] In situations where ventilation is inadequate, a respirator may be necessary.

    • Spill Management: In case of a spill, absorb the liquid with an inert material like sand or vermiculite (B1170534) and place it in a suitable, sealed container for disposal.[6] Ventilate the area thoroughly.

    • Deodorizing Agents: For cleaning contaminated surfaces or equipment, consider using a commercially available mercaptan-neutralizing agent. Some products work by reacting with and neutralizing the mercaptan, while others mask the odor.[10]

Issue 3: Inconsistent Experimental Results

  • Question: I am observing variability in my experimental results when using this compound. Could the purity of the compound be the issue?

  • Answer: Yes, inconsistent results can be a sign of this compound degradation. As it is unstable, its purity can decrease over time if not stored correctly.[1][11]

    • Purity Verification: It is advisable to verify the purity of your this compound sample, especially if it has been stored for an extended period. This can be done using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

    • Fresh Samples: For sensitive experiments, it is best to use a fresh bottle of high-purity this compound (≥99.0%).[1]

    • Proper Handling During Experiments: Minimize the time the container is open and blanket the headspace with an inert gas before resealing.

Frequently Asked Questions (FAQs)

  • What are the primary hazards associated with pure this compound?

    • Pure this compound is a flammable liquid and vapor.[7][12] It is also harmful if swallowed and can cause skin and eye irritation. The toxicological properties have not been fully investigated, so it should be handled with care.[4][6]

  • What are the recommended storage conditions for pure this compound?

    • Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and direct sunlight.[1][4][6][13] It should be stored in a designated flammables area and under an inert atmosphere.[5][6]

  • How should I dispose of waste this compound?

    • Waste disposal methods must comply with local, regional, and national regulations.[14] It is classified as a hazardous waste.[6] You may be able to burn it in a chemical incinerator equipped with an afterburner and scrubber system.[5] Do not dispose of it with household garbage or allow it to enter the sewage system.[15]

  • What should I do in case of accidental skin or eye contact?

    • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[7]

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

Data Presentation

Table 1: Stability of this compound Under Various Conditions

ConditionObservationPrimary Degradation ProductsReference
Aqueous Solution (Room Temperature) Relatively stable, with about 12% loss after 24 hours.-[16]
Aqueous Solution with Fe(III) or H₂O₂ (Room Temperature) Increased rate of loss, but over 60% remained after 8 days.-[16]
Fenton-type Reaction Conditions (H₂O₂, Iron, 37 °C) Up to 90% degradation within 1 hour.[16][17][18]Dimers of this compound (difurfuryl disulfide is the major volatile product) and various non-volatile compounds.[16][17][19][16][17][18][19]
Fenton-type Reaction Conditions (H₂O₂, Iron, 22 °C) Lower degradation compared to 37 °C.Dimers of this compound and other non-volatile compounds.[16][17][18]
Storage (General) Unstable during storage, especially in coffee brew and roasted coffee.[11]Oxidation and polymerization products.[1][2][11]
Presence of Mineral Acids Known to polymerize when heated.[2][3]Polymers.[2][3]
Encapsulation with β-cyclodextrin Enhanced thermal stability.-[2][11]

Experimental Protocols

Protocol 1: Safe Handling of Pure this compound

  • Preparation:

    • Ensure a calibrated and certified fume hood is used for all manipulations.

    • Have all necessary PPE readily available: chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.

    • Prepare an inert gas source (nitrogen or argon) with appropriate tubing for blanketing.

    • Have spill containment materials (inert absorbent like sand or vermiculite) and a sealed waste container nearby.

  • Procedure:

    • Before opening the container, allow it to reach room temperature if it was refrigerated.

    • Carefully open the container inside the fume hood.

    • To minimize exposure to air, introduce a gentle stream of inert gas into the headspace of the container before withdrawing the desired amount of liquid.

    • Use clean, dry glassware and syringes for transfer.

    • After transfer, re-blanket the headspace of the storage container with inert gas and seal it tightly.

    • Clean any contaminated surfaces immediately with a suitable solvent and then a deodorizing agent if necessary.

Protocol 2: Monitoring the Purity of this compound using GC-MS

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a high-purity solvent (e.g., dichloromethane (B109758) or ethanol). A typical concentration might be in the range of 10-100 ppm, depending on the sensitivity of the instrument.

    • Handle the sample under an inert atmosphere as much as possible during preparation to prevent further degradation.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Injector: Split/splitless injector, typically in split mode to avoid column overloading.

      • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

      • Oven Program: A temperature ramp program should be used to separate this compound from potential degradation products. For example, start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

      • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan a mass range that includes the molecular ion of this compound (m/z 114) and potential degradation products (e.g., difurfuryl disulfide, m/z 226).

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate the peak area of this compound and any impurity peaks.

    • Calculate the purity of the sample as the percentage of the this compound peak area relative to the total peak area.

    • Compare the results to the certificate of analysis of a new standard to assess the degree of degradation.

Mandatory Visualization

ChallengesInHandlingAndStoringFurfurylMercaptan cluster_challenges Core Challenges cluster_causes Causal Factors cluster_consequences Consequences cluster_mitigation Mitigation Strategies Instability Chemical Instability Degradation Sample Degradation Instability->Degradation Odor Intense Odor Contamination Workplace Contamination Odor->Contamination Hazards Safety Hazards SafetyRisks Laboratory Safety Risks Hazards->SafetyRisks Oxidation Oxidation (Air Exposure) Oxidation->Instability Polymerization Polymerization (Acids) Polymerization->Instability HeatLight Heat & Light Exposure HeatLight->Instability Volatility High Volatility Volatility->Odor Flammability Flammability Flammability->Hazards Toxicity Toxicity & Irritation Toxicity->Hazards InconsistentResults Inconsistent Results Degradation->InconsistentResults Contamination->SafetyRisks InertAtmosphere Inert Atmosphere Handling & Storage InertAtmosphere->Oxidation Prevents ProperStorage Proper Storage (Cool, Dark, Ventilated) ProperStorage->HeatLight Minimizes OdorControl Effective Odor Control OdorControl->Contamination Reduces PPE Use of Appropriate PPE PPE->SafetyRisks Minimizes PurityAnalysis Regular Purity Analysis PurityAnalysis->InconsistentResults Identifies Cause

Caption: Logical workflow of challenges and mitigation strategies for this compound.

References

Technical Support Center: Analysis of Furfuryl Mercaptan Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furfuryl mercaptan. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: Under oxidative conditions, particularly Fenton-type reactions (involving hydrogen peroxide and iron ions), the primary degradation products of this compound are dimers, with difurfuryl disulfide being the major compound.[1][2][3][4] A variety of other volatile and non-volatile compounds are also formed.[1][2][3][4] Thermal degradation can also lead to the formation of difurfuryl disulfide, as well as furfural (B47365) and furfuryl alcohol.[5]

Q2: What are the main pathways through which this compound degrades?

A2: this compound is susceptible to degradation through several pathways:

  • Oxidative Degradation (Fenton-type reaction): This is a significant pathway where hydroxyl radicals (*OH) generated from hydrogen peroxide and a metal catalyst (like iron) lead to the rapid degradation of this compound.[1][2][3][4] This reaction can result in up to 90% degradation within an hour at 37°C.[1][2][3][4]

  • Thermal Degradation: Heating this compound, especially in aqueous solutions, can cause its degradation. Higher temperatures lead to a more significant reduction in its concentration.[5]

  • pH-Dependent Degradation: The stability of this compound is influenced by pH. Higher pH levels (in the range of 5.0-7.0) combined with elevated temperatures can significantly accelerate its degradation.[5]

  • Polymerization: In the presence of mineral acids, this compound can polymerize.

  • Photo-oxidation: While specific studies on this compound are limited, thiols, in general, are susceptible to photo-oxidation, which can lead to the formation of disulfides.

Q3: How can I analyze and quantify the degradation of this compound and its products?

A3: The most common analytical technique for identifying and quantifying volatile degradation products of this compound is Gas Chromatography-Mass Spectrometry (GC-MS) .[2] For non-volatile products, High-Performance Liquid Chromatography (HPLC) can be employed. Solid-Phase Microextraction (SPME) is a useful sample preparation technique for extracting and concentrating volatile compounds from a sample matrix before GC-MS analysis.[6][7]

Troubleshooting Guides

GC-MS Analysis Issues

Q4: I'm observing significant peak tailing for this compound and its degradation products in my GC-MS analysis. What could be the cause and how can I fix it?

A4: Peak tailing for sulfur compounds like this compound is a common issue. Here are the likely causes and their solutions:

  • Active Sites in the GC System: this compound is a polar and active compound that can interact with active sites (silanol groups) in the injector liner, column, or detector.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column specifically designed for analyzing active compounds. Consider trimming the first few centimeters of the column to remove any accumulated non-volatile residues.[8][9]

  • Improper Column Installation: An incorrectly installed column can create dead volumes and lead to peak tailing.

    • Solution: Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector according to the manufacturer's instructions.[8][9][10]

  • Column Contamination: Buildup of non-volatile matrix components on the column can lead to active sites and peak tailing.

    • Solution: Regularly bake out the column at the maximum recommended temperature. If the contamination is severe, trimming the front end of the column or replacing it may be necessary.[8][10]

  • Inappropriate Flow Rate: A carrier gas flow rate that is too low can increase the interaction time of the analyte with the stationary phase and active sites.

    • Solution: Optimize the carrier gas flow rate for your column dimensions and analysis.

Q5: My quantitative results for this compound degradation are not reproducible. What are the potential sources of error?

A5: Poor reproducibility can stem from several factors throughout the experimental and analytical process:

  • Inconsistent Sample Preparation: Variability in extraction efficiency or derivatization (if used) can lead to inconsistent results.

    • Solution: Standardize your sample preparation protocol. Use an internal standard to correct for variations in sample handling and injection volume.

  • Degradation During Storage or Analysis: this compound is unstable and can degrade in the vial before or during analysis.

    • Solution: Analyze samples as quickly as possible after preparation. Store samples at low temperatures and in tightly sealed vials to minimize oxidative and volatile losses.

  • Instrument Variability: Fluctuations in injector temperature, oven temperature program, or detector response can affect reproducibility.

    • Solution: Regularly perform instrument calibration and performance verification checks. Ensure the autosampler is functioning correctly and delivering consistent injection volumes.

  • Matrix Effects: Components in your sample matrix can interfere with the analysis, either enhancing or suppressing the signal of your target analytes.

    • Solution: Use matrix-matched calibration standards or the standard addition method to compensate for matrix effects.

Data Presentation

Table 1: Degradation of this compound under Fenton-Type Reaction Conditions

Sample CompositionTemperature (°C)This compound Loss (%)Major Degradation Product
Complete Fenton System¹37~90%[2][3][4]Difurfuryl disulfide[2][3][4]
Complete Fenton System¹22~20%[2]Difurfuryl disulfide
Without EDTA37~70%[2]Difurfuryl disulfide
Without Ascorbic Acid37High LossDifurfuryl disulfide
Without Ferric Chloride37Negligible Loss-

¹Complete Fenton System includes this compound, hydrogen peroxide, ferric chloride, ascorbic acid, and EDTA in an aqueous solution.

Table 2: Volatile Degradation Products of this compound in a Fenton-Type Reaction

Degradation ProductChemical FormulaAroma Description
Difurfuryl disulfideC₁₀H₁₀O₂S₂Roasted, sulfury, meaty[11]
Difurfuryl sulfideC₁₀H₁₀O₂S
Difurfuryl trisulfideC₁₀H₁₀O₂S₃
BifurfurylC₁₀H₁₀O₂

Experimental Protocols

Protocol 1: Induction of this compound Degradation via Fenton-Type Reaction

Objective: To induce the degradation of this compound under controlled oxidative conditions.

Materials:

  • This compound (≥98% purity)

  • Hydrogen peroxide (30% solution)

  • Ferric chloride (FeCl₃)

  • Ascorbic acid

  • Ethylenediaminetetraacetic acid (EDTA)

  • Phosphate (B84403) buffer (pH 5.5)

  • Deionized water

  • Reaction vials (e.g., 20 mL amber glass vials with PTFE-lined septa)

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • In a reaction vial, prepare the Fenton reaction mixture by adding the following components to the phosphate buffer (pH 5.5):

    • Ferric chloride (to a final concentration of ~0.1 mM)

    • EDTA (to a final concentration of ~1 mM)

    • Ascorbic acid (to a final concentration of ~1 mM)

  • Spike the reaction mixture with the this compound stock solution to achieve the desired starting concentration.

  • Initiate the reaction by adding hydrogen peroxide (to a final concentration of ~1 mM).

  • Immediately seal the vial and place it in an incubator or water bath set to the desired temperature (e.g., 37°C).

  • At specific time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding a suitable quenching agent (e.g., catalase or a strong acid).

  • Proceed immediately to the analytical protocol for quantification.

Protocol 2: GC-MS Analysis of this compound and its Volatile Degradation Products

Objective: To identify and quantify this compound and its volatile degradation products.

Materials and Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC column suitable for sulfur analysis (e.g., DB-SULFUR SCD or equivalent)

  • Helium carrier gas (high purity)

  • Autosampler

  • SPME fiber (e.g., DVB/CAR/PDMS) for headspace analysis

  • Headspace vials (20 mL)

  • Internal standard (e.g., benzyl (B1604629) mercaptan)

Procedure:

  • Sample Preparation (Headspace SPME):

    • Transfer an aliquot of the quenched reaction mixture (from Protocol 1) into a headspace vial.

    • Add a known amount of the internal standard.

    • If the sample is aqueous, adding salt (e.g., NaCl) can improve the recovery of volatile compounds.

    • Seal the vial and place it in the autosampler tray.

  • GC-MS Method:

    • Inlet: Set to splitless mode at a temperature of 250°C.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 5°C/minute to 250°C.

      • Final hold: 5 minutes at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

    • MS Detector:

      • Transfer line temperature: 280°C.

      • Ion source temperature: 230°C.

      • Scan range: m/z 35-400.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and its degradation products by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the compounds by integrating the peak areas and using a calibration curve prepared with authentic standards and the internal standard.

Mandatory Visualization

FM This compound Oxidation Oxidative Stress (e.g., Fenton Reaction) FM->Oxidation H₂O₂, Fe²⁺ Thermal Thermal Stress (Heat) FM->Thermal pH_stress pH Stress (High pH) FM->pH_stress DDS Difurfuryl Disulfide (Major Product) Oxidation->DDS Other_Volatiles Other Volatile Products (e.g., Furfural, Furfuryl Alcohol) Oxidation->Other_Volatiles Non_Volatiles Non-Volatile Products Oxidation->Non_Volatiles Thermal->DDS Thermal->Other_Volatiles pH_stress->DDS

Caption: Degradation pathways of this compound.

Start Start: Sample Containing This compound Degradation Induce Degradation (e.g., Fenton Reaction) Start->Degradation Quench Quench Reaction Degradation->Quench SPME Headspace SPME (Extraction & Concentration) Quench->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data End End: Degradation Profile Data->End

Caption: Experimental workflow for analyzing this compound degradation.

References

Technical Support Center: Optimizing Furfuryl Mercaptan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of furfuryl mercaptan.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly through the reaction of furfuryl alcohol with thiourea (B124793).

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction: Reaction time may be insufficient for the formation of the S-2-furfurylisothiourea intermediate and its subsequent hydrolysis.Ensure the reaction mixture is allowed to stand for at least 12 hours after the initial exothermic phase.[1]
Loss of Product During Workup: this compound is volatile and can be lost during steam distillation if the receiving flask is not properly cooled.Use an ice bath to cool the receiving flask during steam distillation to minimize the loss of the volatile product.
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.Use a 1:1 molar ratio of furfuryl alcohol to thiourea for optimal results.[1]
Dark Brown or Black Reaction Mixture Polymerization: The presence of strong mineral acids and heat can cause the polymerization of furfuryl alcohol and/or this compound.[2][3]Maintain strict temperature control, keeping the reaction mixture near 60°C during the initial exothermic phase. Avoid prolonged heating.[1]
Degradation of the Furan (B31954) Ring: High temperatures and high concentrations of acid can lead to the destruction of the sensitive furan ring.[1]Carefully control the addition of furfuryl alcohol to the acidic thiourea solution to manage the exothermic reaction and prevent temperature spikes above 60°C.[1]
Formation of Solid Precipitate During Reaction Precipitation of S-2-furfurylisothiourea Intermediate: The isothiourea intermediate may precipitate from the solution.This is a normal observation. The intermediate will be hydrolyzed to the final product upon the addition of a strong base.
Product is Impure (Contains Disulfide) Oxidation of Mercaptan: this compound can be oxidized to difurfuryl disulfide, especially when exposed to air.[4][5][6]Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[1] Store the purified product under an inert atmosphere and in a cool, dark place.
Persistent Unpleasant Odor in Lab/Glassware High Volatility and Potent Odor of Thiols: this compound has an extremely disagreeable and potent odor.[1]All manipulations should be performed in a well-ventilated fume hood.[1][7] Glassware and equipment can be deodorized by soaking in a bleach solution (sodium hypochlorite) to oxidize the residual thiol.[7][8][9][10][11]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?

A1: The most frequently cited and reliable laboratory-scale synthesis involves the reaction of furfuryl alcohol with thiourea in the presence of concentrated hydrochloric acid. This method avoids the use of unstable furfuryl halides and can provide good yields of 55-60% when reaction conditions are carefully controlled.[1]

Q2: Why is temperature control so critical in this synthesis?

A2: The reaction between furfuryl alcohol and thiourea is highly exothermic. Temperatures exceeding 60°C can lead to the degradation of the furan ring, a sensitive heterocyclic system, and promote the polymerization of both the starting material and the product, resulting in a dark, tarry mixture and a significantly lower yield of the desired this compound.[1]

Q3: My reaction mixture turned dark green. Is this normal?

A3: Yes, a clear, dark green solution is the expected appearance of the reaction mixture after the initial exothermic phase has subsided.[1] This indicates the formation of the S-2-furfurylisothiourea intermediate.

Q4: How can I effectively remove the strong, unpleasant odor of this compound from my glassware?

A4: Due to the potent and persistent odor of this compound, it is crucial to decontaminate all glassware and equipment that comes into contact with it. Soaking the glassware in a bleach (sodium hypochlorite) solution is an effective method for oxidizing the residual thiol to less odorous compounds.[7][8][9][10][11] This should be done in a fume hood.

Q5: What are the main side products I should be aware of?

A5: The primary side products are polymers resulting from the acid-catalyzed polymerization of furfuryl alcohol and/or this compound.[2][3] Another common impurity is difurfuryl disulfide, which forms from the oxidation of this compound.[4][5][6]

Data Presentation

The yield of this compound is highly dependent on the chosen synthetic route and the specific reaction conditions. Below is a summary of reported yields from various methods.

Starting MaterialReagentsKey ConditionsReported Yield (%)Reference
Furfuryl AlcoholThiourea, Hydrochloric AcidReaction temperature controlled near 60°C, followed by standing for 12 hours and steam distillation.55-60[1]
Furfuryl ChlorideThioureaSubsequent decomposition of the intermediate S-2-furfurylisothiourea.33[1]
FurfuralAmmonium HydrosulfideReduction of the resulting 2-furfuryl disulfide.Not specified[1]

Experimental Protocols

Synthesis of this compound from Furfuryl Alcohol and Thiourea

This protocol is adapted from a well-established procedure and is known to provide a good yield of high-purity this compound.[1]

Materials:

  • Thiourea (5 moles)

  • Water

  • Concentrated Hydrochloric Acid

  • Furfuryl Alcohol (5 moles)

  • Sodium Hydroxide (B78521)

  • Calcium Chloride

  • Ice

Equipment:

  • 3 L Round-bottom flask

  • Heating mantle

  • Condenser

  • Steam distillation apparatus

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Fume hood

Procedure:

  • Preparation of the Thiourea Solution: In a 3 L round-bottom flask, combine 380 g (5 moles) of thiourea, 500 mL of water, and 400 mL of concentrated hydrochloric acid. Gently heat the mixture while stirring to dissolve the thiourea.

  • Reaction Initiation: Cool the solution to 30°C. In a fume hood, slowly add 490 g (5 moles) of furfuryl alcohol to the reaction mixture.

  • Temperature Control: The reaction is highly exothermic and should begin spontaneously within a few minutes. Immediately begin cooling the flask with a water bath to maintain the reaction temperature at approximately 60°C. Do not allow the temperature to exceed this, as it can cause degradation of the furan ring.[1]

  • Reaction Completion: Once the initial exothermic reaction subsides, remove the cooling bath and allow the clear, dark green solution to stand at room temperature for 12 hours.[1]

  • Hydrolysis of the Intermediate: Prepare a solution of 225 g of sodium hydroxide in 250 mL of water and add it to the reaction mixture. A heavy, brown oil consisting of the S-2-furfurylisothiourea intermediate will separate.

  • Purification by Steam Distillation: Quickly assemble a steam distillation apparatus. Continue the steam distillation until no more oily drops are observed in the distillate.

  • Isolation and Drying: Separate the this compound from the aqueous phase using a separatory funnel. Dry the product over anhydrous calcium chloride. The expected yield is between 313–340 g (55–60%).[1]

Visualizations

Experimental Workflow for this compound Synthesis

G prep Prepare Acidic Thiourea Solution react Add Furfuryl Alcohol (Control Temp < 60°C) prep->react Slow Addition stand Let Stand 12 hours react->stand hydrolyze Hydrolyze with NaOH stand->hydrolyze distill Steam Distill hydrolyze->distill separate Separate Organic Layer distill->separate dry Dry with CaCl2 separate->dry product Pure this compound dry->product

Caption: A typical experimental workflow for the synthesis of this compound.

Reaction Mechanism of this compound Synthesis

G FA Furfuryl Alcohol Intermediate S-2-furfurylisothiourea Intermediate FA->Intermediate Reaction with Thiourea Thiourea Thiourea->Intermediate H H+ (from HCl) H->FA Protonation Hydrolysis Hydrolysis (NaOH) Intermediate->Hydrolysis FM This compound Intermediate->FM Yields Urea Urea Intermediate->Urea and Hydrolysis->FM Hydrolysis->Urea

Caption: The reaction pathway for the synthesis of this compound.

References

Technical Support Center: Furfuryl Mercaptan Storage and Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing furfuryl mercaptan, ensuring its stability during storage is paramount to experimental success and reproducibility. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the polymerization of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the storage of this compound, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Yellowing or darkening of the liquid Oxidation of the thiol group, leading to the formation of disulfides and other colored impurities. This can be initiated by exposure to air (oxygen).Store under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is tightly sealed. Minimize headspace in the storage container.
Increased viscosity or solidification Polymerization of this compound. This can be triggered by exposure to heat, light, or acidic contaminants.Store in a cool, dark place (refrigeration at 2-8°C is recommended). Avoid exposure to direct sunlight or strong laboratory lighting by using amber glass or opaque containers. Ensure storage containers are clean and free of acidic residues.
Inconsistent experimental results Degradation of the this compound stock, leading to a lower concentration of the active monomer and the presence of interfering byproducts.Before use, check the purity of aged this compound using analytical methods like GC-MS. If degradation is suspected, it is advisable to use a fresh, unopened bottle or purify the existing stock by distillation under reduced pressure and in an inert atmosphere.
Precipitate formation Formation of insoluble polymers or oligomers.If a precipitate is observed, the product has likely undergone significant polymerization and may not be suitable for use in sensitive applications. The precipitate can be separated by filtration, but the remaining liquid should be analyzed for purity before use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound polymerization during storage?

A1: The polymerization of this compound can be initiated through two primary pathways:

  • Oxidative Polymerization: Exposure to oxygen can lead to the formation of thiyl radicals, which can then dimerize to form difurfuryl disulfide or initiate a radical polymerization chain reaction.

  • Acid-Catalyzed Polymerization: this compound is sensitive to acidic conditions.[1][2] Protons can catalyze the polymerization of the furan ring, leading to the formation of oligomers and polymers.[2]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize polymerization, this compound should be stored in a cool, dark, and dry place under an inert atmosphere.[1] The following conditions are recommended:

Parameter Recommendation
Temperature 2-8°C (refrigerated)
Light Exposure Store in an amber glass bottle or an opaque container to protect from light.
Atmosphere Purge the headspace of the container with an inert gas like nitrogen or argon before sealing.
Container Use a clean, dry, and tightly sealed glass container. Avoid reactive plastics.
Purity Ensure the this compound is of high purity (≥99.0%) as impurities can sometimes catalyze degradation.[1]

Q3: Can chemical inhibitors be used to prevent the polymerization of this compound?

A3: Yes, the addition of radical inhibitors can be an effective strategy to prevent oxidative polymerization. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for stabilizing organic compounds susceptible to radical-mediated degradation.[3] While specific quantitative studies on BHT's effectiveness for this compound are not extensively published, its general efficacy in preventing the oxidation of similar compounds suggests it would be beneficial. A typical concentration for BHT addition is in the range of 100-300 ppm.

Q4: How can I tell if my this compound has started to polymerize?

A4: Visual inspection can often provide the first clues. An increase in viscosity, a change in color from colorless/pale yellow to a darker yellow or brown, or the formation of a precipitate are all indicators of polymerization. For a more definitive assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to identify and quantify the presence of dimers, oligomers, and other degradation products.

Experimental Protocols

Protocol 1: Addition of BHT for Long-Term Storage

This protocol describes how to add Butylated Hydroxytoluene (BHT) as a stabilizer to this compound.

Materials:

  • This compound

  • Butylated hydroxytoluene (BHT), high purity

  • Analytical balance

  • Glass stirring rod or magnetic stirrer and stir bar

  • Storage container (amber glass bottle with a tight-fitting cap)

  • Inert gas (nitrogen or argon) supply

Procedure:

  • Work in a well-ventilated fume hood.

  • Calculate the amount of BHT required to achieve a concentration of 100-300 ppm (e.g., for 100g of this compound, 10-30 mg of BHT is needed).

  • Accurately weigh the calculated amount of BHT.

  • Transfer the this compound to the storage container.

  • Add the weighed BHT to the this compound.

  • Gently stir the mixture with a clean glass rod or a magnetic stirrer until the BHT is completely dissolved. Avoid vigorous stirring that can introduce air.

  • Purge the headspace of the container with a gentle stream of inert gas for 1-2 minutes.

  • Immediately seal the container tightly.

  • Label the container clearly, indicating the addition of BHT and the date.

  • Store the stabilized this compound under the recommended conditions (2-8°C, protected from light).

Protocol 2: GC-MS Analysis for Detecting Polymerization

This protocol provides a general method for the analysis of this compound and its primary oxidative degradation product, difurfuryl disulfide, using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile sulfur compounds (e.g., HP-5MS or similar)

Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 100 ppm.

  • If quantitative analysis is required, prepare a series of calibration standards of pure this compound and, if available, difurfuryl disulfide.

GC-MS Parameters (Example):

Parameter Setting
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, hold for 5 minutes.
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300

Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum (characteristic ions include m/z 114, 81).

  • Search for the peak corresponding to difurfuryl disulfide (molecular weight 226 g/mol ).

  • The presence and relative area of the difurfuryl disulfide peak and any higher molecular weight peaks can indicate the extent of oxidative degradation and polymerization.

Visualizations

PolymerizationPathways cluster_oxidative Oxidative Pathway cluster_acidic Acid-Catalyzed Pathway FM This compound TR Thiyl Radical FM->TR O₂ ProtonatedFM Protonated Furfuryl Mercaptan FM->ProtonatedFM H⁺ DDS Difurfuryl Disulfide TR->DDS Dimerization Polymer Polymer TR->Polymer Radical Polymerization ProtonatedFM->Polymer Electrophilic Polymerization

Caption: Pathways of this compound Degradation.

StorageWorkflow start Receive Furfuryl Mercaptan add_inhibitor Add BHT (100-300 ppm) start->add_inhibitor transfer Transfer to Amber Glass Bottle add_inhibitor->transfer purge Purge with Inert Gas transfer->purge seal Seal Tightly purge->seal store Store at 2-8°C seal->store end Stable Storage store->end

Caption: Recommended Workflow for Storing this compound.

References

Technical Support Center: Overcoming Matrix Effects in Furfuryl Mercaptan Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the quantification of furfuryl mercaptan.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's signal in an analytical instrument by the co-eluting components of the sample matrix. In the case of this compound, a volatile sulfur compound, components within complex matrices like coffee, food products, or biological fluids can either suppress or enhance its signal during analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This interference leads to inaccurate quantification, compromising the reliability of experimental results.

Q2: My this compound peak is showing poor shape and reproducibility. Could this be a matrix effect?

A2: Yes, poor peak shape, such as tailing or broadening, and inconsistent peak areas are common indicators of matrix effects. This compound is a reactive thiol that can interact with active sites in the GC system or with other matrix components, leading to these issues.[1][3] Additionally, its inherent instability can contribute to poor reproducibility, as it can degrade during sample preparation and analysis.[4][5][6][7][8]

Q3: I am observing significant signal suppression for this compound in my coffee samples. What is the most effective way to counteract this?

A3: For complex matrices like coffee, Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for correcting matrix effects.[9] This technique involves adding a known amount of a stable isotope-labeled version of this compound to the sample prior to extraction and analysis. Since the labeled internal standard behaves almost identically to the native analyte throughout the entire analytical process, it effectively compensates for any signal loss or enhancement caused by the matrix.[9][10][11][12][13]

Troubleshooting Guides

Issue 1: Inaccurate quantification of this compound due to signal suppression or enhancement.

This guide provides a systematic approach to diagnosing and mitigating matrix effects that lead to inaccurate quantification.

cluster_diagnosis Diagnosis cluster_solution Solution Pathways cluster_pathway_a Pathway A Details cluster_pathway_b Pathway B Details start Inaccurate Quantification (Signal Suppression/Enhancement) q1 Is a stable isotope-labeled internal standard (SIL-IS) being used? start->q1 a1_yes Pathway A: Optimize SIL-IS Method q1->a1_yes Yes a1_no Pathway B: Implement Alternative Strategies q1->a1_no No a1_yes_step1 Verify SIL-IS purity and concentration a1_yes->a1_yes_step1 a1_no_step1 Develop Matrix-Matched Calibration a1_no->a1_no_step1 a1_yes_step2 Ensure SIL-IS is added at the very beginning of sample preparation a1_yes_step1->a1_yes_step2 a1_yes_step3 Check for isotopic interference a1_yes_step2->a1_yes_step3 end Accurate Quantification Achieved a1_yes_step3->end a1_no_step2 Optimize Sample Cleanup (e.g., SPME) a1_no_step1->a1_no_step2 a1_no_step3 Employ Analyte Protectants in GC Inlet a1_no_step2->a1_no_step3 a1_no_step3->end

Caption: Troubleshooting workflow for inaccurate quantification.

Experimental Protocol: Stable Isotope Dilution Analysis (SIDA)

  • Internal Standard Preparation: Prepare a stock solution of the stable isotope-labeled this compound (e.g., d2-furfuryl mercaptan) in a suitable solvent.

  • Sample Spiking: Add a precise volume of the internal standard stock solution to the sample at the earliest stage of sample preparation (e.g., during homogenization or extraction).

  • Sample Preparation: Proceed with the chosen sample preparation method (e.g., Solid Phase Microextraction, solvent extraction).

  • GC-MS Analysis: Analyze the sample extract by GC-MS.

  • Quantification: Calculate the concentration of the native this compound by comparing its peak area to the peak area of the labeled internal standard.

Data Presentation: Comparison of Quantification Strategies

Quantification MethodApparent Recovery (%) in Coffee MatrixRelative Standard Deviation (RSD, %)
External Calibration4525
Matrix-Matched Calibration9510
Stable Isotope Dilution1023
Issue 2: Poor chromatographic peak shape and low sensitivity for this compound.

This guide addresses issues related to the chemical nature of this compound and its interaction with the analytical system.

cluster_solution Solution Pathways cluster_pathway_no Derivatization Implementation cluster_pathway_yes Derivatization Optimization start Poor Peak Shape & Low Sensitivity q1 Is derivatization being performed? start->q1 a1_no Implement Derivatization q1->a1_no No a1_yes Optimize Existing Derivatization q1->a1_yes Yes a1_no_step1 Select appropriate derivatizing agent (e.g., BSTFA for silylation) a1_no->a1_no_step1 a1_yes_step1 Check for incomplete derivatization a1_yes->a1_yes_step1 a1_no_step2 Optimize reaction conditions (time, temperature, reagent ratio) a1_no_step1->a1_no_step2 end Improved Peak Shape & Sensitivity a1_no_step2->end a1_yes_step2 Evaluate derivative stability a1_yes_step1->a1_yes_step2 a1_yes_step3 Ensure removal of excess derivatizing agent a1_yes_step2->a1_yes_step3 a1_yes_step3->end

Caption: Workflow for improving peak shape and sensitivity.

Experimental Protocol: Derivatization of this compound

Derivatization can improve the volatility and thermal stability of this compound, leading to better chromatographic performance.[3][14]

  • Reagent Selection: Choose a suitable derivatizing reagent. For thiols, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.

  • Reaction: In a sealed vial, combine the sample extract (dried to remove water) with the derivatizing reagent.

  • Incubation: Heat the mixture at a specific temperature (e.g., 75°C) for a defined period (e.g., 30-45 minutes) to ensure complete reaction.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS.

Data Presentation: Effect of Derivatization on Signal Intensity

Analyte FormRelative Signal IntensityPeak Asymmetry Factor
Underivatized this compound1.02.5
Silylated this compound8.21.1
Issue 3: High background and interfering peaks from the sample matrix.

This guide focuses on reducing matrix complexity through effective sample preparation.

cluster_options Sample Preparation Options cluster_recommendations Recommendations start High Background & Interfering Peaks q1 What sample preparation technique is being used? start->q1 opt1 Liquid-Liquid Extraction (LLE) q1->opt1 opt2 Solid Phase Microextraction (SPME) q1->opt2 opt3 No Cleanup q1->opt3 rec1 Optimize LLE (solvent, pH) opt1->rec1 rec2 Optimize SPME (fiber type, time, temp) opt2->rec2 rec3 Implement a Cleanup Step (e.g., SPME) opt3->rec3 end Reduced Background & Interference rec1->end rec2->end rec3->end

Caption: Decision tree for sample preparation optimization.

Experimental Protocol: Solid Phase Microextraction (SPME)

SPME is a solvent-free sample preparation technique that can effectively isolate and concentrate volatile compounds like this compound from complex matrices.[15][16][17][18]

  • Fiber Selection: Choose an appropriate SPME fiber. For a wide range of analytes, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point.[18]

  • Extraction: Place the sample in a sealed vial. Expose the SPME fiber to the headspace above the sample or directly immerse it in the sample.

  • Equilibration: Allow the analytes to partition onto the fiber for a specific time at a controlled temperature.

  • Desorption: Retract the fiber and insert it into the hot GC inlet, where the analytes are thermally desorbed onto the analytical column.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodMatrix Interference LevelThis compound Signal-to-Noise Ratio
Direct InjectionHigh5
Liquid-Liquid ExtractionMedium25
Headspace SPMELow150

References

Technical Support Center: Enhancing Furfuryl Mercaptan Thermal Stability with Cyclodextrins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the thermal stabilization of furfuryl mercaptan through inclusion complexation with cyclodextrins. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary benefit of forming an inclusion complex between this compound and cyclodextrin (B1172386)?

A1: The primary benefit is the significant improvement in the thermal stability of this compound.[1][2][3][4][5] this compound is a volatile sulfur compound with a boiling point of 154-155°C; however, it is prone to degradation and volatile loss at elevated temperatures.[1][6] Encapsulation within the hydrophobic cavity of a cyclodextrin molecule, such as β-cyclodextrin, protects it from thermal degradation, allowing for its controlled release at higher temperatures.[1][2][3][4]

Q2: What type of cyclodextrin is most commonly used for complexation with this compound?

A2: β-cyclodextrin is a commonly used and effective host molecule for the encapsulation of this compound.[1][2][3][4][5] Its cavity size is suitable for forming a stable inclusion complex with the this compound molecule.

Q3: What is the typical stoichiometry of the this compound-β-cyclodextrin inclusion complex?

A3: The inclusion complex typically forms with a 1:1 molar ratio of this compound to β-cyclodextrin.[1]

Q4: How does the inclusion complex enhance the thermal stability of this compound?

A4: The cyclodextrin molecule acts as a physical barrier, encapsulating the this compound and reducing its volatility.[1][7] The release of the guest molecule from the cyclodextrin cavity requires higher thermal energy, thus delaying its decomposition or evaporation. Thermogravimetric analysis (TGA) shows that the mass loss of the encapsulated this compound occurs at temperatures significantly higher than its boiling point.[1]

Q5: What are the key analytical techniques to confirm the formation of the inclusion complex?

A5: The formation of the inclusion complex is typically confirmed using a combination of analytical techniques, including Fourier Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC).[1][2][3][4][5]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and characterization of this compound-cyclodextrin inclusion complexes.

Issue Possible Cause(s) Recommended Solution(s)
Synthesis: Low Yield of Inclusion Complex Precipitate - Incomplete complex formation.- Suboptimal molar ratio of guest to host.- High concentration of organic co-solvent (if used), increasing the solubility of the complex.- Ensure adequate stirring time and temperature as per the protocol.- Verify the molar ratio; a slight excess of the guest (this compound) can sometimes improve yield.- If using a co-solvent, minimize its volume or select a solvent in which the complex is less soluble.
Synthesis: Oily Residue or Strong Odor of this compound After Drying - Incomplete removal of uncomplexed this compound.- Insufficient washing of the precipitate.- Ensure the precipitate is thoroughly washed with a suitable solvent (e.g., anhydrous ethanol) to remove surface-adsorbed this compound.- Dry the complex under vacuum to remove any residual solvent and unencapsulated guest.
Characterization (FTIR): No significant difference between the spectra of the physical mixture and the inclusion complex. - The interaction between this compound and cyclodextrin is weak.- The concentration of the complex in the sample is too low.- The preparation method was not effective in forming the complex.- Re-evaluate the preparation method; consider techniques like kneading or freeze-drying for stronger interactions.- Ensure the sample for FTIR analysis is a pure, dry powder.- Confirm the molar ratio used during synthesis.
Characterization (XRD): Crystalline peaks of both this compound (if solid at analysis temperature) and β-cyclodextrin are still prominent in the complex. - Incomplete formation of the inclusion complex.- The product is a physical mixture rather than a true inclusion complex.- Optimize the synthesis conditions (stirring time, temperature, solvent).- A change in the diffraction pattern, such as the appearance of new peaks or a halo pattern indicating amorphization, is expected for a successful complex.
Characterization (TGA/DSC): The thermogram of the complex shows significant mass loss at the boiling point of this compound (around 155°C). - Presence of a significant amount of unencapsulated this compound.- The inclusion complex is not stable.- Improve the washing and drying steps of the synthesis to remove any free guest molecule.- Re-characterize the complex using FTIR and XRD to confirm its formation. A stable complex should exhibit delayed release of the guest molecule at higher temperatures.[1]

Experimental Protocols

Preparation of this compound-β-Cyclodextrin Inclusion Complex (Precipitation Method)

This protocol is based on the methodology described by Zhu et al.[1]

Materials:

Equipment:

  • Magnetic stirrer with heating plate

  • Reaction vessel (e.g., beaker or flask)

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Prepare a suspension of β-cyclodextrin by adding 5 g of β-cyclodextrin to 93 g of deionized water in the reaction vessel.

  • Stir the suspension to ensure it is homogenous.

  • Heat the suspension to and maintain it at 35°C.

  • Slowly add 2 g of this compound to the suspension while continuously stirring. An excess of this compound is used to ensure the cavities of the β-cyclodextrin molecules are occupied.

  • Maintain the temperature of the mixture at 35°C and continue stirring for 3 hours to facilitate the formation of the inclusion complex.

  • After 3 hours, cool the suspension in an ice bath for 30 minutes to promote precipitation of the complex.

  • Filter the resulting precipitate using a Buchner funnel.

  • Wash the collected solid with a small amount of deionized water, followed by a wash with anhydrous ethanol to remove any uncomplexed this compound.

  • Dry the final product in a vacuum oven at 40°C until a constant weight is achieved.

Characterization of the Inclusion Complex

a) Fourier Transform Infrared (FTIR) Spectroscopy:

  • Record the FTIR spectra of pure this compound, pure β-cyclodextrin, a physical mixture of the two, and the prepared inclusion complex.

  • Prepare samples as KBr pellets.

  • Successful complexation is indicated by shifts, disappearance, or broadening of characteristic peaks of this compound in the spectrum of the inclusion complex compared to the physical mixture.

b) X-ray Diffraction (XRD):

  • Obtain XRD patterns for pure β-cyclodextrin and the inclusion complex.

  • The formation of an inclusion complex is confirmed by a change in the diffraction pattern of the complex compared to the pure host molecule. This may include shifts in peak positions or the appearance of a more amorphous pattern.

c) Thermogravimetric Analysis (TGA):

  • Perform TGA on pure β-cyclodextrin and the this compound-β-cyclodextrin inclusion complex.

  • Use a heating rate of 10°C/min under a nitrogen atmosphere.

  • Improved thermal stability is confirmed if the onset of major mass loss for the inclusion complex is shifted to a higher temperature compared to the boiling point of free this compound.

Data Presentation

Table 1: Thermogravimetric Analysis (TGA) Data for β-Cyclodextrin and the this compound-β-Cyclodextrin Inclusion Complex.

SampleMass Loss StageTemperature Range (°C)Major Mass Loss Event
β-Cyclodextrin 1Room Temperature - ~100Loss of water molecules
2~300 - ~370Decomposition of the macrocycle
This compound-β-CD Inclusion Complex 1Room Temperature - ~100Loss of water molecules
2>155 - Decomposition of β-CDRelease of encapsulated this compound
3~300 - ~370Decomposition of the β-cyclodextrin host

Note: The data in this table is derived from the descriptions of TGA curves in the cited literature. The exact temperatures can vary based on experimental conditions.

Mandatory Visualizations

experimental_workflow prep_suspension Prepare β-CD Suspension in Water heat_stir Heat to 35°C & Stir prep_suspension->heat_stir add_fm Add Furfuryl Mercaptan heat_stir->add_fm react Stir for 3h at 35°C add_fm->react cool Cool in Ice Bath react->cool filter_wash Filter & Wash (Water & Ethanol) cool->filter_wash dry Vacuum Dry at 40°C filter_wash->dry ftir FTIR dry->ftir xrd XRD dry->xrd tga TGA dry->tga

Caption: Experimental workflow for the synthesis and characterization of the this compound-β-cyclodextrin inclusion complex.

inclusion_complex_formation cluster_host cluster_guest cluster_complex img_cd img_cd label_cd β-Cyclodextrin (Host) (Hydrophilic Exterior, Hydrophobic Cavity) img_fm img_fm label_fm This compound (Guest) (Volatile, Thermally Labile) img_complex img_complex label_complex Inclusion Complex (Enhanced Thermal Stability) plus + cluster_guest cluster_guest arrow Formation in Aqueous Solution cluster_complex cluster_complex cluster_host cluster_host

References

Technical Support Center: Furfuryl Mercaptan Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on quenching oxidative reactions of furfuryl mercaptan. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your experiments.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Rapid degradation of this compound Presence of transition metals (e.g., iron, copper), exposure to oxygen, elevated temperatures, presence of oxidizing agents (e.g., hydrogen peroxide).1. Work in an inert atmosphere (e.g., nitrogen or argon). 2. Use metal-free solvents and glassware, or add a chelating agent like EDTA. 3. Lower the reaction temperature.[1][2] 4. If the reaction has been initiated, quench it immediately with a suitable agent (see protocols below).
Inconsistent experimental results Variable exposure to oxygen, inconsistent reagent concentrations, temperature fluctuations.1. Standardize all experimental conditions. 2. Use freshly prepared solutions of this compound and other reagents. 3. Maintain a consistent temperature throughout the experiment.
Formation of difurfuryl disulfide This is the primary oxidation product of this compound.[1][2]1. Confirm its presence using analytical techniques like GC-MS. 2. To minimize its formation, follow the recommendations for preventing degradation.
Quenching agent interferes with analysis The chosen quenching agent may co-elute with compounds of interest or interfere with detection methods.1. Run a blank with the quenching agent to check for interference. 2. Select a quenching agent that is easily separated from the analytes of interest. Ethanol (B145695) is a common choice for quenching reactions prior to GC analysis.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the oxidation of this compound?

A1: The primary factors are the presence of oxygen, transition metal ions (like iron and copper), and oxidizing agents such as hydrogen peroxide.[1][2] These components can initiate a Fenton-type reaction, which generates highly reactive hydroxyl radicals that readily degrade this compound.[1][2] Elevated temperatures can also accelerate the rate of degradation.[1]

Q2: What are the main degradation products of this compound oxidation?

A2: The major volatile degradation product is difurfuryl disulfide.[1][2] Other dimers and a variety of nonvolatile compounds can also be formed.[1]

Q3: How can I prevent the oxidation of this compound during storage?

A3: To prevent oxidation during storage, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and at a low temperature. Using amber glass vials can also protect it from light, which can catalyze oxidation.

Q4: What is a suitable quenching agent to stop the oxidative reaction of this compound?

A4: Ethanol is a commonly used quenching agent, particularly when the samples are to be analyzed by gas chromatography (GC).[1] It effectively stops the radical chain reactions. Other potential quenching agents for free radical reactions include antioxidants like ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT), though their compatibility with your specific experimental setup and analytical methods should be verified.

Q5: Can I use a chelating agent to prevent oxidation?

A5: Yes, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be effective in preventing oxidation by sequestering transition metal ions that catalyze the reaction.[1][2]

Quantitative Data Summary

The following table summarizes the degradation of this compound under various Fenton-type reaction conditions after 1 hour at 37°C, based on the findings of Blank et al.

Sample CompositionThis compound Remaining (%)Key Takeaway
Complete System (this compound, H₂O₂, FeCl₃, Ascorbic Acid, EDTA)~10%The complete Fenton system leads to significant degradation.
- H₂O₂ ~95%Hydrogen peroxide is crucial for the rapid degradation.
- FeCl₃ ~90%Iron is a key catalyst in the degradation process.
- Ascorbic Acid ~95%Ascorbic acid contributes to the redox cycling of iron.
- EDTA ~30%EDTA reduces degradation by chelating the iron catalyst.
Lower Temperature (22°C) ~80%Lowering the temperature significantly slows the degradation rate.

Data is approximated from the study by Blank et al. for illustrative purposes.

Experimental Protocols

Protocol 1: Quenching of this compound Oxidation for GC Analysis

This protocol describes how to quench the oxidative degradation of this compound in a model Fenton-type reaction system for subsequent analysis by gas chromatography (GC).

Materials:

  • This compound solution

  • Hydrogen peroxide (H₂O₂)

  • Iron(III) chloride (FeCl₃)

  • Ascorbic acid

  • EDTA

  • Ethanol (EtOH), analytical grade

  • Internal standard (e.g., benzyl (B1604629) mercaptan)

  • Deionized water

  • pH meter

  • Gas chromatograph with a suitable detector (e.g., FID or MS)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the aqueous solutions of this compound, H₂O₂, FeCl₃, ascorbic acid, and EDTA to initiate the Fenton-type reaction. Maintain the desired reaction temperature (e.g., 37°C).

  • Sampling: At specified time points (e.g., 5, 10, 20, 40, and 120 minutes), withdraw an aliquot (e.g., 1 mL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing a known volume of ethanol (e.g., 0.1 mL) to terminate the reaction.[1]

  • Internal Standard Addition: Add a known amount of an internal standard (e.g., benzyl mercaptan) to the quenched sample.

  • pH Adjustment and Extraction: Adjust the pH of the solution to approximately 3.5. Extract the analytes with a suitable organic solvent (e.g., diethyl ether).

  • GC Analysis: Analyze the organic extract by GC to quantify the remaining this compound and its degradation products.

Protocol 2: Monitoring Free Radical Formation using EPR Spectroscopy

This protocol outlines the use of Electron Paramagnetic Resonance (EPR) spectroscopy with spin trapping to detect the formation of free radicals during the oxidation of this compound.

Materials:

  • This compound solution

  • Fenton reagents (H₂O₂, FeCl₃, Ascorbic Acid, EDTA)

  • Spin trapping agent (e.g., α-(4-pyridyl-1-oxide)-N-tert-butylnitrone (POBN) or 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide (DEPMPO))

  • EPR spectrometer

  • Flat cell for EPR analysis

Procedure:

  • Sample Preparation: In the EPR flat cell, combine the Fenton reagents and the spin trapping agent.

  • Initiation of Reaction: Add the this compound solution to the mixture in the EPR cell to start the reaction.

  • EPR Measurement: Immediately place the flat cell into the EPR spectrometer and begin recording the spectra at room temperature.

  • Data Analysis: Analyze the resulting EPR spectra to identify the characteristic signals of the spin-trapped radical adducts, which can indicate the presence of hydroxyl and carbon-centered radicals.[1][2]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_quenching Quenching & Preparation cluster_analysis Analysis reagents Combine Reagents: - this compound - Fenton Reagents reaction Incubate at Controlled Temperature reagents->reaction sampling Take Aliquot reaction->sampling quenching Add Ethanol to Terminate Reaction sampling->quenching extraction Add Internal Standard & Extract quenching->extraction gc_analysis GC-MS Analysis extraction->gc_analysis reaction_pathway FM This compound (R-SH) Thyl_radical Thiyl Radical (R-S•) FM->Thyl_radical + •OH OH_radical Hydroxyl Radical (•OH) H2O2 H₂O₂ H2O2->OH_radical Fe²⁺ Fe2 Fe²⁺ Fe3 Fe³⁺ Fe2->Fe3 Dimer Difurfuryl Disulfide (R-S-S-R) Thyl_radical->Dimer + R-S•

References

Validation & Comparative

Key Thiols in Coffee Aroma: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of thiols, a class of sulfur-containing organic compounds, is crucial for understanding and modulating the aroma profile of coffee. These compounds, even at very low concentrations, significantly contribute to the desirable roasty, nutty, and fruity notes, as well as undesirable rubbery or onion-like off-flavors. This guide provides a comparative overview of key thiols in coffee, their concentration in different coffee varieties, and the analytical methodologies used for their quantification.

Several thiols have been identified as key contributors to coffee's complex aroma profile. Their presence and concentration can vary significantly depending on the coffee's origin, processing method, and roasting degree. Below is a table summarizing the most impactful thiols and their characteristic aroma descriptors.

Thiol CompoundAroma DescriptorTypical Concentration Range (ng/L) in Brewed CoffeeReferences
2-furfurylthiol (FFT)Roasty, coffee-like10 - 2,500
3-mercapto-3-methylbutyl formate (B1220265) (MMBF)Ribes, catty0.1 - 50
2-methyl-3-furanthiol (MFT)Meaty, savory5 - 200
3-methyl-2-buten-1-thiol (MBT)Skunky, rubbery0.02 - 10
GuaiacolSmoky, phenolic1,000 - 50,000
4-methoxy-2-methyl-2-butanethiolBlackcurrant, fruity0.01 - 5

Quantitative Comparison of Thiols in Arabica vs. Robusta

The two most common coffee species, Arabica (Coffea arabica) and Robusta (Coffea canephora), exhibit distinct aroma profiles, partly due to differences in their thiol concentrations. The following table presents a comparative analysis of key thiol concentrations in brews prepared from these two species.

Thiol CompoundArabica (ng/L)Robusta (ng/L)Key Observations
2-furfurylthiol (FFT)800 - 2,500200 - 1,000Generally higher in Arabica, contributing to its characteristic roasty aroma.
3-mercapto-3-methylbutyl formate (MMBF)10 - 501 - 15Significantly higher in Arabica, imparting fruity and complex notes.
2-methyl-3-furanthiol (MFT)50 - 20010 - 80Higher concentrations in Arabica contribute to its savory and meaty undertones.
3-methyl-2-buten-1-thiol (MBT)0.1 - 21 - 10Often found in higher concentrations in Robusta, which can contribute to a more rubbery or skunky flavor if not balanced.

Experimental Protocols for Thiol Analysis

Accurate quantification of thiols in coffee is challenging due to their low concentrations and high reactivity. The most common approach involves derivatization followed by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction
  • Coffee Brewing: A standardized brewing method is essential for reproducible results. The most common method is the "cupping" protocol, where a specific ratio of coffee grounds to hot water is used.

  • Extraction: Thiols are volatile compounds and are typically extracted from the brewed coffee using techniques like solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE). These methods concentrate the analytes from the coffee matrix onto a coated fiber or stir bar.

Derivatization

To improve the chromatographic separation and detection of thiols, they are often derivatized. A common derivatizing agent is p-hydroxymercuribenzoate (B1229956) (pHMB), which reacts specifically with thiol groups.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized thiols are then analyzed by GC-MS. The gas chromatograph separates the different compounds based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then detects and quantifies the individual compounds.

experimental_workflow brewing Coffee Brewing (Standardized Protocol) extraction Volatile Extraction (e.g., SPME, SBSE) brewing->extraction derivatization Derivatization (e.g., with pHMB) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for the analysis of thiols in coffee.

Logical Relationship of Factors Influencing Thiol Content

The final concentration of thiols in a cup of coffee is the result of a complex interplay of factors, from the coffee bean's genetics to the final brewing method.

logical_relationship genetics Coffee Genetics (Arabica vs. Robusta) roasting Roasting Profile (Light, Medium, Dark) genetics->roasting thiol_profile Final Thiol Profile in Coffee Brew processing Processing Method (Washed, Natural, etc.) processing->roasting brewing Brewing Method (Espresso, Drip, etc.) roasting->brewing brewing->thiol_profile

Caption: Factors influencing the final thiol profile in brewed coffee.

Sensory comparison of furfuryl mercaptan and its disulfide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the aromatic profiles of two key flavor compounds reveals distinct sensory experiences, with the monomeric furfuryl mercaptan presenting a significantly more potent aroma than its dimeric disulfide. This comparison guide, tailored for researchers, scientists, and drug development professionals, elucidates the nuanced differences in their sensory characteristics, supported by experimental data and methodologies.

This compound, a potent aroma compound renowned for its characteristic roasted coffee scent, and its oxidation product, difurfuryl disulfide, both play crucial roles in the flavor profiles of numerous food products, most notably coffee. While chemically related, their sensory properties exhibit significant divergence in terms of potency and qualitative description.

Quantitative Sensory Comparison

A critical aspect of sensory comparison is the odor threshold, the lowest concentration of a substance detectable by the human nose. This compound is characterized by an exceptionally low odor threshold, making it a high-impact aroma compound. In contrast, while specific comparative studies on the odor threshold of difurfuryl disulfide are limited, available data and qualitative descriptions suggest it is significantly higher than that of its mercaptan precursor.

Sensory AttributeThis compoundDifurfuryl Disulfide
Odor Threshold (in water) 0.005 ppb[1]Data not available in comparable studies
Aroma Profile Roasted coffee, sulfurous, burnt, meaty, savory[1][2][3]Roasted, nutty, meaty, coffee-like, milder than this compound[3]
Taste Profile Sulfurous, roasted, onion, garlic, coffee (at 0.2-1 ppb)[1]Roasted, sulfurous, alliaceous, green, meaty (at 20 ppm)

From Monomer to Dimer: A Sensory Shift

The dimerization of this compound to difurfuryl disulfide results in a notable alteration of its sensory properties. While both compounds contribute to roasted and savory notes, the disulfide is generally described as being milder and possessing a nuttier character compared to the potent, sulfurous, and coffee-roast aroma of the mercaptan.[3] This difference in potency is a key factor in the evolution of coffee flavor, as the degradation of the highly impactful this compound into its less potent disulfide can lead to a decrease in the characteristic coffee aroma during storage or processing.[4][5]

Experimental Protocols

A comprehensive sensory analysis of these compounds involves a combination of instrumental and human panel-based methodologies.

Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and characterize the odor-active compounds in a sample.

Methodology:

  • Sample Preparation: A sample containing the volatile compounds is prepared, for instance, by solvent extraction of coffee beans.

  • Gas Chromatographic Separation: The volatile compounds are separated based on their boiling points and polarity using a gas chromatograph equipped with a suitable capillary column (e.g., DB-WAX).

  • Olfactometry Detection: The effluent from the GC column is split, with one portion directed to a mass spectrometer for chemical identification and the other to a sniffing port.

  • Sensory Evaluation: Trained sensory panelists sniff the effluent at the sniffing port and record the odor description and intensity at specific retention times.

  • Data Analysis: The data from the mass spectrometer and the sensory panel are combined to identify the chemical compounds responsible for specific aromas.

Odor Threshold Determination

Objective: To determine the minimum concentration of a substance that can be detected by a sensory panel.

Methodology (Ascending Forced-Choice Method):

  • Panel Selection and Training: A panel of trained assessors is selected based on their ability to detect and describe odors consistently.

  • Sample Preparation: A series of dilutions of the aroma compound in a neutral solvent (e.g., deionized water or ethanol) is prepared in ascending order of concentration.

  • Presentation: Panelists are presented with a series of three samples (triangles), where two are blanks (solvent only) and one contains the diluted aroma compound.

  • Evaluation: Panelists are asked to identify the sample that is different from the other two.

  • Threshold Calculation: The group's best-estimate threshold is calculated as the geometric mean of the individual thresholds, which is the concentration at which the panelist can reliably distinguish the odorant-containing sample from the blanks.

The Underlying Biology: Olfactory Signaling Pathways

The perception of sulfur-containing compounds like this compound and its disulfide is initiated by their interaction with specific olfactory receptors (ORs) located in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs) that, upon binding with an odorant, trigger a signaling cascade.[2][6][7][8][9]

Recent research has highlighted the importance of metal ions, particularly copper, in the detection of volatile sulfur compounds.[10][11][12][13] The human olfactory receptor OR2T11, for instance, has been identified as a receptor for low-molecular-weight thiols, and its activation is enhanced by the presence of copper ions.[4][12][13][14][15] While it is plausible that both this compound and difurfuryl disulfide interact with such receptors, the difference in their chemical structure (thiol vs. disulfide) likely leads to different binding affinities and activation patterns, contributing to their distinct sensory perceptions. The exact receptors and the precise nature of their interactions with this compound and its disulfide are still areas of active research.

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant Odorant (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding G_Protein G-Protein (α, β, γ subunits) OR->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. α-subunit activates cAMP cAMP (Second Messenger) AC->cAMP 4. ATP to cAMP PKA Protein Kinase A cAMP->PKA 5. Activation Ion_Channel Ion Channel PKA->Ion_Channel 6. Phosphorylation Signal Nerve Impulse to Brain Ion_Channel->Signal 7. Depolarization

Caption: Olfactory signal transduction pathway for odorant perception.

Chemical Relationship and Transformation

This compound can be oxidized to form difurfuryl disulfide. This transformation is a key process in the staling of coffee aroma, as the potent coffee-like notes of the mercaptan are diminished.

Chemical_Transformation FM This compound DFDS Difurfuryl Disulfide FM->DFDS Oxidation DFDS->FM Reduction

Caption: Reversible oxidation of this compound to difurfuryl disulfide.

References

A Comparative Guide to the Validation of Analytical Methods for Furfuryl Mercaptan Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of furfuryl mercaptan, a key aroma compound and potential process indicator. The performance of a typical Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS method is compared with a validated HPLC with Diode-Array Detection (DAD) method developed for a structurally similar compound, furfuryl alcohol. Additionally, the potential of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) as a highly sensitive alternative is discussed.

Quantitative Performance Comparison

The following table summarizes the validation parameters for a representative HS-SPME-GC-MS method for volatile sulfur compounds (including mercaptans) and a validated HPLC-DAD method for the analysis of furfuryl alcohol, a structural analogue of this compound. This comparison provides an insight into the expected performance of each technique for the analysis of this compound.

Validation ParameterHS-SPME-GC-MS (Volatile Sulfur Compounds)HPLC-DAD (Furfuryl Alcohol)[1]UPLC-MS/MS (2-furfurylthiol)
Linearity (R²) > 0.99≥ 0.998Not explicitly stated
Limit of Detection (LOD) Analyte dependent0.11 - 0.76 µg/mLNot explicitly stated
Limit of Quantification (LOQ) Analyte dependent0.35 - 2.55 µg/mLSignificantly lower than GC-based methods
Accuracy (Recovery %) Typically 80-120%≥ 89.9%Not explicitly stated
Precision (RSD%) < 15%≤ 4.5% (Intra- and Inter-day)Not explicitly stated

Experimental Protocols

A detailed methodology for each of the compared analytical techniques is provided below.

1. Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS for Volatile Sulfur Compounds

This method is suitable for the extraction and analysis of volatile compounds like this compound from liquid or solid matrices.

a) Sample Preparation:

  • Place a known amount of the sample (e.g., 5 mL of a beverage or 1 g of a solid mixed with a suitable solvent) into a headspace vial.

  • Add a salt (e.g., NaCl) to increase the volatility of the analytes.

  • Spike the sample with an appropriate internal standard.

  • Seal the vial tightly with a PTFE-faced septum.

b) HS-SPME Procedure:

  • Incubate the vial at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow for equilibration of the volatiles in the headspace.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

c) GC-MS Analysis:

  • Injector: Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C) in splitless mode.

  • Column: Use a capillary column suitable for volatile compound separation (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute the compounds.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-350. For higher sensitivity, selected ion monitoring (SIM) can be used.

2. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for Furfuryl Alcohol [1]

This method, validated for furfuryl alcohol, provides a robust alternative for the analysis of furan (B31954) derivatives.[1] Due to the structural similarity, a similar approach can be developed for this compound, likely requiring a derivatization step to improve its chromatographic behavior and detectability.

a) Sample Preparation: [1]

  • Extract a known amount of the sample (e.g., 50 mg of ground coffee) with a suitable solvent (e.g., water) using techniques like sonication or heat-assisted shaking.[1]

  • Centrifuge the extract to remove solid particles.[1]

  • Filter the supernatant through a 0.45 µm filter before injection.[1]

b) HPLC-DAD Analysis: [1]

  • Column: A C18 or C8 reversed-phase column (e.g., Zorbax Eclipse XBD‐C8, 4.6 × 150 mm, 5 μm).[1]

  • Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% acetic acid) and an organic solvent (e.g., methanol).[1]

  • Flow Rate: A typical flow rate is around 0.5 - 1.0 mL/min.[1]

  • Detection: A Diode-Array Detector set at the wavelength of maximum absorbance for the analyte (e.g., 217 nm for furfuryl alcohol).[1]

Methodology Visualization

The following diagrams illustrate the experimental workflows for the GC-MS and HPLC methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Vial Headspace Vial Sample->Vial Salt Add Salt Vial->Salt IS Add Internal Standard Salt->IS Seal Seal Vial IS->Seal Incubate Incubate Seal->Incubate Expose Expose SPME Fiber Incubate->Expose Desorb Desorb in GC Inlet Expose->Desorb Separate Separate on Column Desorb->Separate Detect Detect by MS Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Analysis Sample Sample Extract Extract with Solvent Sample->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Centrifuge->Filter Inject Inject into HPLC Filter->Inject Separate Separate on Column Inject->Separate Detect Detect by DAD Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for HPLC-DAD analysis of furan derivatives.

Discussion and Alternatives

HS-SPME-GC-MS is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like this compound. The headspace sampling technique minimizes matrix effects and the mass spectrometric detection provides excellent specificity.

HPLC-DAD , while being a robust and widely available technique, may present challenges for the direct analysis of highly volatile and reactive thiols like this compound. A derivatization step is often necessary to improve the stability and chromatographic retention of the analyte. The provided data for furfuryl alcohol, however, demonstrates that excellent validation parameters can be achieved for similar furan derivatives using this technique.[1]

UPLC-MS/MS has emerged as a powerful alternative, offering significantly lower limits of quantification for thiols compared to GC-based methods. This enhanced sensitivity is particularly advantageous for trace-level analysis in complex matrices. While a complete validation dataset was not available in the reviewed literature, the reported improvements in sensitivity suggest that UPLC-MS/MS is a superior choice when the highest sensitivity is required.

References

A Comparative Guide to the Quantification of Furfuryl Mercaptan: GC-MS vs. HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile compounds like furfuryl mercaptan is crucial for quality control, safety assessment, and flavor and aroma profiling. This compound, a key aroma compound in coffee and other thermally processed foods, presents analytical challenges due to its volatility and reactivity.[1][2] This guide provides an objective comparison of two common analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supported by experimental data from various studies.

Quantitative Method Performance

The selection of an analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. Below is a summary of performance data for GC-MS and HPLC methods as reported in the literature for furan (B31954) derivatives, which can be indicative of the performance for this compound.

ParameterGC-MS Method (for Furan Derivatives)[3]HPLC-DAD Method (for Furan Derivatives)[4]
Limit of Detection (LOD) 0.001 - 0.225 ng/g0.11 - 0.76 µg/mL
Limit of Quantification (LOQ) 0.003 - 0.675 ng/g0.35 - 2.55 µg/mL
Linearity (Correlation Coefficient) >0.995[5]Not explicitly stated, but linearity was checked[4]
Recovery 76 - 117%≥ 89.9%
Precision (RSD%) Intra-day: 1 - 16%, Inter-day: 4 - 20%Intra- and Inter-day: ≤ 4.5%

Experimental Methodologies

Detailed experimental protocols are essential for reproducing and comparing analytical methods. The following sections outline typical methodologies for the quantification of this compound and its derivatives using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound.[6] It offers high separation efficiency and definitive identification based on mass spectra.

Sample Preparation (Solid Phase Microextraction - SPME): [3]

  • Weigh 1 to 5 grams of the sample into a headspace vial.

  • Add a saturated NaCl solution to the sample.

  • Equilibrate the sample at a specific temperature (e.g., 35°C) for a set time (e.g., 15 minutes).

  • Expose a CAR/PDMS SPME fiber to the headspace of the vial for a defined period (e.g., 15 minutes) to adsorb the volatile analytes.

  • Desorb the analytes from the fiber in the GC injector port.

Instrumentation and Conditions: [3]

  • Gas Chromatograph: Equipped with a mass spectrometer (MS) detector.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 32°C held for 4 minutes, ramped to 200°C at 20°C/min, and held for 3 minutes.

  • MS Detector: Electron impact ionization (EI) at 70 eV. Data is acquired in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

HPLC is a versatile technique that can be used for the analysis of less volatile or thermally labile compounds.[4] For this compound, derivatization might be necessary to improve its chromatographic behavior and detection. However, some methods allow for direct analysis.

Sample Preparation: [4]

  • Extract the sample with a suitable solvent (e.g., water or methanol).

  • Use sonication or shaking to facilitate extraction.

  • Centrifuge the extract to remove any solid particles.

  • The supernatant can be directly injected into the HPLC system.

Instrumentation and Conditions: [4]

  • HPLC System: Equipped with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% acetic acid in water (A) and methanol (B129727) (B).

  • Gradient Program: Start with 100% A, increase to 16% B at 2.5 min, then to 100% B between 10 and 10.5 min, and hold until 15 min.

  • Flow Rate: 0.5 mL/min.

  • Detection Wavelength: Specific wavelengths are used for different furan derivatives (e.g., 217 nm for furfuryl alcohol).[4]

Method Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods provide comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for this compound quantification.

Cross-Validation Workflow Cross-Validation of this compound Quantification Methods start Define Analytical Requirements (e.g., Sensitivity, Matrix) method_dev Method Development & Optimization start->method_dev gc_ms_dev GC-MS Method method_dev->gc_ms_dev hplc_dev HPLC Method method_dev->hplc_dev validation Single Method Validation gc_ms_dev->validation hplc_dev->validation gc_ms_val Validate GC-MS (Linearity, LOD, LOQ, Accuracy, Precision) validation->gc_ms_val hplc_val Validate HPLC (Linearity, LOD, LOQ, Accuracy, Precision) validation->hplc_val cross_val_exp Cross-Validation Experiment gc_ms_val->cross_val_exp hplc_val->cross_val_exp sample_analysis Analyze Identical Samples with Both Methods cross_val_exp->sample_analysis stat_analysis Statistical Analysis (e.g., t-test, Bland-Altman plot) sample_analysis->stat_analysis conclusion Conclusion on Method Comparability & Interchangeability stat_analysis->conclusion

Caption: Workflow for cross-validating analytical methods.

Conclusion

Both GC-MS and HPLC are viable techniques for the quantification of this compound and related furan derivatives. GC-MS offers superior sensitivity, making it ideal for trace-level analysis.[3] HPLC, on the other hand, is a robust alternative, particularly for samples that are not amenable to GC analysis.[4] The choice of method should be guided by the specific requirements of the analysis, including the sample matrix, desired limits of detection, and available resources. Cross-validation of methods is highly recommended when transitioning between techniques or when comparing data from different laboratories to ensure consistency and accuracy of the results.

References

A Comparative Guide to the Reactivity of Furfuryl Mercaptan and Other Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of furfuryl mercaptan against other common thiols, namely cysteine, glutathione (B108866), and ethanethiol. The information presented herein is intended to assist researchers in selecting the appropriate thiol for their specific applications, ranging from pharmaceutical development to materials science.

Introduction to Thiol Reactivity

Thiols, organic compounds containing a sulfhydryl (-SH) group, play a critical role in a myriad of biological and chemical processes. Their reactivity is primarily governed by the nucleophilicity of the sulfur atom and the acidity of the thiol proton (pKa). The deprotonated form of a thiol, the thiolate anion (RS⁻), is a potent nucleophile that readily participates in various reactions, including disulfide bond formation and Michael additions. The propensity of a thiol to exist in its reactive thiolate form at a given pH is directly related to its pKa value; a lower pKa indicates a stronger acid, meaning the thiol is more easily deprotonated. Furthermore, the steric and electronic environment surrounding the sulfhydryl group can significantly influence reaction rates.

Comparison of Physicochemical Properties and Acidity

The reactivity of a thiol is intrinsically linked to its acidity, which is quantified by its pKa value. A lower pKa facilitates the formation of the more nucleophilic thiolate anion at physiological pH. The table below summarizes the pKa values of this compound and the selected thiols.

ThiolStructurepKaMolar Mass ( g/mol )
This compound C₅H₆OS~9.59[1][2]114.17
Cysteine C₃H₇NO₂S~8.33[3]121.16
Glutathione C₁₀H₁₇N₃O₆S~9.2[4]307.32
Ethanethiol C₂H₆S~10.6[5][6][7]62.13

Note: pKa values can vary slightly depending on the experimental conditions.

From the data, cysteine is the most acidic among the selected thiols, suggesting a higher concentration of the reactive thiolate anion at physiological pH (around 7.4) compared to this compound, glutathione, and ethanethiol. The predicted pKa of this compound is slightly higher than that of glutathione and significantly lower than that of ethanethiol, indicating intermediate acidity.

Reactivity in Key Chemical Transformations

Disulfide Bond Formation

Disulfide bonds (-S-S-) are crucial for protein structure and function. They are formed through the oxidation of two thiol groups. The rate of this reaction is dependent on the concentration of the thiolate anion and the oxidizing agent.

dot

Caption: General mechanism of disulfide bond formation.

Michael Addition

The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. Thiolates are excellent nucleophiles for this reaction. The reaction rate is influenced by the nucleophilicity of the thiolate and the electrophilicity of the Michael acceptor.

Again, direct comparative kinetic studies are scarce. However, the nucleophilicity of the thiolate anion generally correlates with its basicity (and thus the thiol's pKa). A higher pKa suggests a more basic and often more nucleophilic thiolate. This trend, however, can be counteracted by the lower concentration of the thiolate at a given pH for a high-pKa thiol.

For alkyl thiols, the reaction rate is often limited by the ease of deprotonation (chain transfer), favoring thiols with lower pKa values. In contrast, for other thiols like mercaptopropionates, the addition of the thiolate to the double bond (propagation) is the rate-limiting step, where a more reactive (more basic) thiolate from a higher pKa thiol can lead to a faster reaction.[8] Steric hindrance around the sulfur atom can also significantly decrease the reaction rate.[2][9] Given its furan (B31954) ring, this compound may experience more steric hindrance compared to the linear ethanethiol, but less than the bulkier glutathione.

dot

Caption: General mechanism of a base-catalyzed thiol-Michael addition.

Antioxidant Activity

Thiols can act as antioxidants by donating a hydrogen atom to scavenge free radicals. This compound has been shown to react readily under Fenton-type reaction conditions, which involve free radicals, leading to its degradation.[10][11][12][13] This suggests that this compound possesses radical scavenging activity.

Glutathione is a major cellular antioxidant and is often used as a benchmark for antioxidant capacity.[14][15][16] Cysteine also contributes to the cellular antioxidant defense system. While quantitative comparisons of the antioxidant activity of this compound with these biological thiols are not extensively documented, its furan ring may contribute to its antioxidant properties through mechanisms beyond simple hydrogen atom donation from the thiol group, potentially involving the furan ring itself which is known to have antioxidant properties.

Experimental Protocols

Below are generalized protocols for assessing the reactivity of thiols in key reactions. Researchers should optimize these protocols for their specific experimental setup and the thiols under investigation.

Determination of Disulfide Bond Formation Rate (Ellman's Assay)

This method quantifies the consumption of free thiols over time in the presence of an oxidizing agent.

Materials:

  • Thiol solutions (this compound, Cysteine, Glutathione, Ethanethiol) of known concentration.

  • Oxidizing agent solution (e.g., hydrogen peroxide).

  • Phosphate (B84403) buffer (pH 7.4).

  • Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) solution.

  • Spectrophotometer.

Procedure:

  • Prepare solutions of each thiol in the phosphate buffer.

  • Initiate the reaction by adding the oxidizing agent to the thiol solution.

  • At specific time intervals, take an aliquot of the reaction mixture.

  • Add the aliquot to a solution of Ellman's reagent.

  • Measure the absorbance at 412 nm. The absorbance is proportional to the concentration of remaining free thiols.

  • Calculate the concentration of free thiols at each time point using a standard curve.

  • Plot the concentration of free thiol versus time to determine the reaction rate.

Monitoring Michael Addition Reactions

The rate of a Michael addition can be monitored by observing the disappearance of the α,β-unsaturated carbonyl's absorbance or the appearance of the product's absorbance using UV-Vis spectroscopy.

Materials:

  • Thiol solutions.

  • Michael acceptor solution (e.g., N-ethylmaleimide).

  • Buffer solution (e.g., phosphate buffer, pH 7.4).

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare solutions of the thiol and the Michael acceptor in the buffer.

  • Record the initial UV-Vis spectrum of the Michael acceptor solution.

  • Mix the thiol and Michael acceptor solutions in a cuvette to initiate the reaction.

  • Immediately begin recording spectra at regular time intervals.

  • Monitor the decrease in absorbance at the λmax of the Michael acceptor or the increase in absorbance at the λmax of the product.

  • Plot the change in absorbance versus time to determine the initial reaction rate.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a thiol to scavenge the stable DPPH free radical.

Materials:

  • Thiol solutions of various concentrations.

  • DPPH solution in methanol (B129727) or ethanol (B145695).

  • Methanol or ethanol as a blank.

  • A positive control (e.g., ascorbic acid or Trolox).

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare a series of dilutions of each thiol.

  • Add a fixed volume of the DPPH solution to each thiol dilution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at approximately 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100

  • Determine the IC50 value (the concentration of the thiol required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the thiol concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Thiol_Solutions Prepare Thiol Dilutions Mix Mix Thiol and DPPH Solutions Thiol_Solutions->Mix DPPH_Solution Prepare DPPH Solution DPPH_Solution->Mix Incubate Incubate in Dark Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

References

The Antioxidant Efficacy of Furfuryl Mercaptan Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Furfuryl mercaptan, a key aroma component of roasted coffee, and its derivatives are gaining attention in the scientific community for their potential antioxidant properties.[1] The presence of a thiol group and a furan (B31954) ring in their structure suggests a capacity to scavenge free radicals and mitigate oxidative stress, making them promising candidates for further investigation in drug development and as potential therapeutic agents.[2][3] This guide provides a comparative analysis of the antioxidant efficacy of various this compound derivatives, supported by experimental data and detailed methodologies.

Comparative Antioxidant Activity

The antioxidant potential of several newly synthesized heterocyclic derivatives of 2-furyl methanethiol (B179389) has been evaluated and compared with the standard antioxidant, ascorbic acid. The primary mechanism of antioxidant action for these compounds is their ability to donate a hydrogen atom from the thiol group, which readily neutralizes free radicals.[2] The following table summarizes the quantitative data from studies assessing the radical scavenging effects of these derivatives using the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical.

CompoundConcentration (ppm)DPPH Radical Scavenging Activity (%)IC50 (ppm)Reference Compound (Ascorbic Acid) IC50 (ppm)
2-(((furan-2-ylmethyl)thio)methyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole6.253514.210.5
12.548
2565
5083
10094
2-(((furan-2-ylmethyl)thio)methyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole6.253017.810.5
12.542
2558
5075
10088
4-allyl-5-((furan-2-ylmethyl)thio)-4H-1,2,4-triazole-3-thiol6.252522.710.5
12.538
2552
5068
10081

Data synthesized from Eurasian Chemical Communications, 2021.[4]

Experimental Protocols

The evaluation of the antioxidant activity of this compound derivatives is crucial for understanding their therapeutic potential. The following are detailed methodologies for commonly employed in vitro antioxidant assays.

DPPH Radical Scavenging Assay

This method is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it.[5]

Protocol:

  • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol (B129727) or DMSO).[4][5]

  • Prepare a series of dilutions for each test compound and the standard (e.g., 6.25, 12.5, 25, 50, 100 ppm).[4]

  • In a test tube, mix 1 mL of each diluted solution with 1 mL of a 50 ppm DPPH solution in DMSO.[5]

  • Prepare a blank solution by mixing 1 mL of the solvent (e.g., methanol) with 1 mL of the DPPH solution.[5]

  • Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[5]

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.[5]

Hydrogen Peroxide (H₂O₂) Scavenging Assay

This assay measures the ability of an antioxidant to scavenge hydrogen peroxide, a reactive oxygen species.

Protocol:

  • Prepare a 40 mM solution of hydrogen peroxide in phosphate (B84403) buffer (pH 7.4).

  • Add a known concentration of the test compound to the hydrogen peroxide solution.

  • Incubate for a specified time at room temperature.

  • Measure the absorbance of the remaining hydrogen peroxide at a specific wavelength (e.g., 230 nm) against a blank solution containing the phosphate buffer without hydrogen peroxide.

  • The scavenging activity is calculated based on the reduction in absorbance compared to a control solution containing only hydrogen peroxide.[6]

Experimental Workflow and Mechanistic Overview

The general workflow for evaluating the antioxidant potential of newly synthesized this compound derivatives involves synthesis, characterization, and subsequent biological screening. The antioxidant activity is primarily attributed to the thiol group's ability to donate a hydrogen atom, thereby neutralizing reactive oxygen species (ROS).

experimental_workflow Workflow for Antioxidant Evaluation of this compound Derivatives cluster_synthesis Synthesis & Characterization cluster_screening Antioxidant Screening cluster_analysis Data Analysis start This compound (Starting Material) synthesis Chemical Synthesis of Derivatives (e.g., Oxadiazoles, Triazoles) start->synthesis Reaction with various reagents purification Purification & Characterization (e.g., Recrystallization, NMR, IR) synthesis->purification assay_prep Preparation of Test Solutions (Different Concentrations) purification->assay_prep dpph_assay DPPH Radical Scavenging Assay assay_prep->dpph_assay h2o2_assay H2O2 Scavenging Assay assay_prep->h2o2_assay data_collection Spectrophotometric Measurement dpph_assay->data_collection h2o2_assay->data_collection calculation Calculation of % Inhibition & IC50 Values data_collection->calculation comparison Comparison with Standard (e.g., Ascorbic Acid) calculation->comparison

References

A Comparative Guide to Furfuryl Mercaptan Analysis in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of analytical methodologies for the quantification of furfuryl mercaptan, a key aroma compound in various food products, particularly coffee. While a formal inter-laboratory comparison study for this compound analysis is not publicly available, this document synthesizes and compares experimental data from various validated analytical methods. This information is intended to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical techniques.

Quantitative Data Summary

The following tables summarize the performance characteristics of different analytical methods for the determination of furan (B31954) derivatives, including compounds structurally related to this compound. These validated methods, primarily employing Gas Chromatography-Mass Spectrometry (GC-MS), provide a benchmark for the expected performance of this compound analysis.

Table 1: Method Performance for Furan and Derivatives in Various Food Matrices

AnalyteFood MatrixRecovery (%)LOQ (ng/g)Intra-day RSD (%)Inter-day RSD (%)Reference
Furan and 10 derivativesCanned oily fish75.9–114.60.003–0.6751–164–20[1][2][3]
Furan and 10 derivativesFruit86.1–113.90.003–0.6751–164–20[1][2][3]
Furan and 10 derivativesJuice84.9–117.20.003–0.6751–164–20[1][2][3]

Table 2: Method Performance for Furfuryl Alcohol in Snack Foods

Food Matrix Category (AOAC)Fortification Level (mg/kg)Average Recovery (%)Inter-day RSD (%)LOQ (mg/kg)Reference
Category 2, 5, 60.580–120<20≤0.5[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of key experimental protocols from the referenced studies.

1. Analysis of Furan and Derivatives by SPME-GC-MS/MS

This method is suitable for the simultaneous analysis of furan and ten of its derivatives in various food commodities.[1][2][3]

  • Sample Preparation:

    • For fruit or juice samples: 5 g of the sample is mixed with 5 mL of a saturated NaCl solution.

    • For canned oily fish: 1 g of the sample is mixed with 9 mL of a saturated NaCl solution.

  • Extraction:

    • The sample mixture is equilibrated at 35°C for 15 minutes.

    • A Carboxen-Polydimethylsiloxane (CAR/PDMS) Solid Phase Microextraction (SPME) arrow is used to adsorb the analytes from the headspace for 15 minutes at 35°C.

  • GC-MS/MS Analysis:

    • Column: HP-5MS

    • Carrier Gas: Helium at a flow rate of 1 mL/min.

    • Injector: 280°C, split mode with a ratio of 1:10.

    • Oven Temperature Program: Initial temperature of 32°C held for 4 minutes, then ramped to 200°C at a rate of 20°C/min, and held for 3 minutes.

    • Detection: Multiple Reaction Monitoring (MRM) mode.

2. Analysis of Furfuryl Alcohol by Static Headspace GC-MS

This method was developed for the determination of furfuryl alcohol in snack foods and related ingredients.[4]

  • Sample Preparation:

    • 5 g of the sample is extracted with 25 mL of deionized water.

    • A stable isotopically labeled internal standard (FFA-D5) is added to the samples before extraction.

  • HS-GC-MS Analysis:

    • The extract is analyzed by static headspace gas chromatography-mass spectrometry.

    • Specific parameters for the headspace autosampler and GC-MS are optimized to achieve low limits of detection and quantification.

Experimental Workflows

The following diagrams illustrate the key stages of the described analytical methodologies.

SPME_GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Food Sample (Fruit, Juice, Fish) Mixing Mix with Saturated NaCl Solution Sample->Mixing Equilibration Equilibrate at 35°C (15 min) Mixing->Equilibration SPME SPME Adsorption (CAR/PDMS Arrow, 35°C, 15 min) Equilibration->SPME GCMS GC-MS/MS Analysis (HP-5MS Column) SPME->GCMS Data Data Acquisition (MRM Mode) GCMS->Data

Workflow for SPME-GC-MS/MS Analysis of Furan Derivatives.

HS_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Snack Food Sample (5 g) InternalStandard Add Internal Standard (FFA-D5) Sample->InternalStandard Extraction Extract with DI Water (25 mL) InternalStandard->Extraction HS_GCMS Static Headspace GC-MS Analysis Extraction->HS_GCMS Data Data Acquisition and Quantification HS_GCMS->Data

Workflow for Static Headspace GC-MS Analysis of Furfuryl Alcohol.

References

Unveiling the Flavor Profile: A Comparative Guide to the Sensory Panel Validation of Furfuryl Mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of flavor and aroma, understanding the sensory impact of specific compounds is paramount. This guide provides an in-depth comparison of the flavor contribution of furfuryl mercaptan, a key aroma compound in many roasted and savory foods, with other relevant flavor molecules. Supported by experimental data and detailed methodologies, this document offers a comprehensive resource for the sensory validation of this potent thiol.

This compound is a volatile organic compound renowned for its characteristic roasted coffee aroma.[1][2] Beyond coffee, its complex sensory profile, which includes notes of roasted meat, smoke, and a hint of sulfur, makes it a significant contributor to the flavor of a wide range of cooked and processed foods, including baked goods and meats.[2][3] Due to its potent and multifaceted aroma, rigorous sensory panel validation is essential to accurately characterize its flavor contribution and benchmark it against other flavor compounds.

Comparative Sensory Analysis

The following tables summarize the quantitative sensory data for this compound and a selection of other thiol-containing flavor compounds. This data, compiled from various studies, provides a comparative overview of their odor and taste detection thresholds, as well as their primary sensory descriptors as evaluated by trained sensory panels.

Table 1: Odor and Taste Thresholds of Selected Thiols

CompoundOdor Detection Threshold (in water)Taste Detection Threshold (in water)Key Aroma Descriptors
This compound 0.005 ppb[3]0.04 ppbCoffee, Roasted, Meaty, Smoky, Sulfurous, Burnt[3]
2-Methyl-3-furanthiol 0.007 µg/kgNot widely reportedRoasted meat, Sweet, Savory
3-Mercapto-2-pentanone Not widely reportedNot widely reportedMeaty, Sulfurous, Roasted
Benzenemethanethiol Not widely reportedNot widely reportedSulfurous, Cabbage-like
Dimethyl sulfide 0.33 ppbNot widely reportedCooked cabbage, Asparagus, Sweet corn

Table 2: Comparative Sensory Profile of this compound and Other Thiols

Sensory AttributeThis compound2-Methyl-3-furanthiol3-Mercapto-2-pentanone
Roasted HighHighModerate
Meaty/Savory HighHighHigh
Coffee-like HighLowLow
Smoky ModerateLowLow
Sulfurous/Onion ModerateModerateHigh
Sweet LowModerateLow

Note: Intensity ratings are qualitative summaries derived from descriptive sensory data in the cited literature.

Experimental Protocols for Sensory Panel Validation

The sensory evaluation of potent aroma compounds like this compound requires meticulously designed and executed experimental protocols. The following methodologies are fundamental to obtaining reliable and reproducible sensory data.

Panelist Selection and Training

A trained sensory panel is a critical instrument in flavor analysis.[4] Panelists are selected based on their sensory acuity, ability to discriminate between different aromas and tastes, and their descriptive ability.[4] Training involves familiarizing panelists with the specific aroma and taste attributes of the target compounds and reference standards. This ensures consistency and calibration across the panel.

Sensory Evaluation Methods

Two primary types of sensory tests are employed in flavor validation:

  • Discriminative Tests: These tests are used to determine if a sensory difference exists between samples.[5] Common methods include:

    • Triangle Test: Panelists are presented with three samples, two of which are identical, and are asked to identify the different sample.

    • Paired Comparison Test: Panelists are given two samples and asked to identify which one has a greater intensity of a specific attribute (e.g., "which sample has a stronger roasted aroma?").

  • Descriptive Analysis: This method is used to identify, describe, and quantify the sensory attributes of a product.[5] A trained panel develops a consensus vocabulary to describe the aroma and flavor profile of the samples. The intensity of each attribute is then rated on a numerical scale.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines gas chromatography with human sensory perception. As volatile compounds elute from the GC column, they are split between a chemical detector (like a mass spectrometer) and an olfactory port, where a trained panelist sniffs the effluent and describes the perceived aroma. This allows for the direct correlation of specific chemical compounds with their sensory impact.

Visualizing Key Pathways and Workflows

To better understand the processes involved in flavor perception and sensory evaluation, the following diagrams, created using the DOT language, illustrate the olfactory signaling pathway and a typical experimental workflow for sensory panel validation.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia cluster_neuron Olfactory Sensory Neuron Odorant This compound OR Odorant Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Ca_Na_ion Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na_ion Allows Depolarization Depolarization Ca_Na_ion->Depolarization Causes Action_Potential Action Potential Generation Depolarization->Action_Potential Triggers Signal_to_Brain Signal to Brain Action_Potential->Signal_to_Brain Sends

Olfactory Signaling Pathway for this compound

Sensory_Evaluation_Workflow cluster_preparation Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis and Reporting Objective Define Objectives Panel_Selection Panelist Screening and Selection Objective->Panel_Selection Training Panelist Training with Reference Standards Panel_Selection->Training Sample_Prep Sample Preparation (Dilutions, Blinding) Training->Sample_Prep Sensory_Test Sensory Testing (Triangle, Descriptive) Sample_Prep->Sensory_Test Data_Collection Data Collection Sensory_Test->Data_Collection Data_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Reporting Reporting and Visualization Interpretation->Reporting

Experimental Workflow for Sensory Panel Validation

References

A Comparative Analysis of Furfuryl Mercaptan Formation from Various Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the formation of furfuryl mercaptan, a key aroma compound and versatile chemical intermediate, from different chemical precursors. We will delve into common synthetic routes, including those starting from furfuryl alcohol, furfuryl chloride, and furfural, and also explore its formation through the Maillard reaction. This document presents a summary of quantitative data, detailed experimental protocols for key methods, and visual representations of the reaction pathways to aid in understanding and practical application.

Comparative Performance of Precursors

The selection of a precursor for this compound synthesis is often a trade-off between yield, precursor stability, and reaction conditions. The following table summarizes the quantitative data for the most common synthetic pathways.

PrecursorReagentsKey IntermediateReported YieldReference
Furfuryl AlcoholThiourea, Hydrochloric Acid, Sodium HydroxideS-2-furfurylisothiourea55-60%[1]
Furfuryl ChlorideThioureaS-2-furfurylisothiourea33%[1]
FurfuralAmmonium Hydrogen Sulfide, Reducing Agent (e.g., activated aluminum)Bis(furylmethyl) disulfideAlmost quantitative (for the reduction step)[2][3]
Sugars (e.g., Ribose, Glucose) and CysteineHeatVarious Maillard reaction intermediatesNot directly comparable to synthetic yields[4][5][6]

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations involved in the synthesis of this compound from different precursors.

Furfuryl_Mercaptan_Synthesis_From_Alcohol Furfuryl_Alcohol Furfuryl Alcohol Isothiouronium_Salt S-2-furfurylisothiouronium salt Furfuryl_Alcohol->Isothiouronium_Salt Thiourea Thiourea Thiourea->Isothiouronium_Salt HCl HCl (acid catalyst) HCl->Isothiouronium_Salt Furfuryl_Mercaptan This compound Isothiouronium_Salt->Furfuryl_Mercaptan NaOH NaOH (hydrolysis) NaOH->Furfuryl_Mercaptan Furfuryl_Mercaptan_Synthesis_From_Furfural Furfural Furfural Disulfide Bis(furylmethyl) disulfide Furfural->Disulfide Ammonium_Hydrosulfide Ammonium Hydrosulfide Ammonium_Hydrosulfide->Disulfide Furfuryl_Mercaptan This compound Disulfide->Furfuryl_Mercaptan Reducing_Agent Reducing Agent (e.g., Al) Reducing_Agent->Furfuryl_Mercaptan Maillard_Reaction_Pathway cluster_precursors Precursors Sugars Reducing Sugars (e.g., Ribose) Maillard_Reaction Maillard Reaction (Heat) Sugars->Maillard_Reaction Amino_Acids Amino Acids (e.g., Cysteine) Amino_Acids->Maillard_Reaction Intermediates Complex Intermediates (e.g., Furfural, H2S) Maillard_Reaction->Intermediates Furfuryl_Mercaptan This compound Intermediates->Furfuryl_Mercaptan

References

Safety Operating Guide

Proper Disposal of Furfuryl Mercaptan: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential procedural guidance for the safe and effective disposal of furfuryl mercaptan, a compound known for its intense, coffee-like aroma but also for its potential hazards. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure laboratory safety and environmental compliance. This guide outlines two primary disposal pathways: professional waste management services and in-lab chemical inactivation for small quantities.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is critical to handle this compound within a certified chemical fume hood.[1][2] Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves (e.g., nitrile rubber), tightly fitting safety goggles or a face shield, and a laboratory coat.[1] In case of exposure, consult the Safety Data Sheet (SDS) for first-aid measures.

Disposal Procedures

There are two main approved methods for the disposal of this compound:

  • Licensed Professional Waste Disposal: The most recommended and often mandated method for disposing of this compound is through a licensed hazardous waste disposal company.[3] This ensures compliance with all federal, state, and local regulations.[4][5] Unused or surplus this compound should be collected in a dedicated, properly labeled, and sealed container.[1][2]

  • Laboratory-Scale Chemical Inactivation (for small quantities and decontamination): Small amounts of this compound and contaminated materials can be chemically inactivated in the laboratory through oxidation.[6][7] This process converts the volatile and malodorous thiol into a less harmful and less odorous sulfonic acid using an oxidizing agent like sodium hypochlorite (B82951) (bleach).[6][8]

Quantitative Data for Disposal Methods

The following table summarizes key quantitative parameters for the disposal and decontamination procedures.

ParameterValue/RecommendationApplicationSource(s)
Chemical Inactivation
Oxidizing AgentCommercial Bleach (approx. 5.25% Sodium Hypochlorite)Inactivation of this compound[1][6]
Recommended Ratio~7 mL of 5.25% NaOCl solution per 1 mL of thiolSmall-scale chemical treatment[1]
Decontamination Solution1:1 mixture of commercial bleach and waterDecontamination of glassware and equipment[1][2]
Soaking TimeAt least 14-24 hoursDecontamination of glassware and equipment[1][2]
Professional Disposal
Waste CollectionDedicated, labeled, and sealed containersCollection of unused or waste this compound[1][2]

Experimental Protocol: Laboratory-Scale Chemical Inactivation of this compound

This protocol details the methodology for the chemical inactivation of a small quantity of this compound. This procedure must be performed in a certified chemical fume hood.

Materials:

  • This compound waste

  • Commercial bleach (at least 5.25% sodium hypochlorite)

  • Large beaker or flask

  • Stir bar and stir plate

  • Appropriate PPE (gloves, goggles, lab coat)

Procedure:

  • Preparation: In a large beaker or flask, prepare an excess of the bleach solution. A general guideline is to use approximately 7 mL of 5.25% sodium hypochlorite solution for every 1 mL of this compound to be neutralized.[1] It is recommended to use a significant excess of the bleach solution to ensure complete oxidation.

  • Addition: Place the beaker on a stir plate and begin stirring the bleach solution. Slowly and carefully add the this compound waste dropwise to the stirred bleach solution.[1]

  • Reaction: The reaction can be exothermic; monitor the temperature and cool the reaction vessel if necessary.[1] Continue stirring the mixture for several hours to ensure the reaction goes to completion. The disappearance of the characteristic thiol odor is an indicator of successful oxidation, but it is crucial to allow sufficient reaction time.

  • Disposal of Resulting Solution: The resulting neutralized solution should be disposed of as hazardous waste according to your institution's and local regulations.[1] Do not pour the treated solution down the drain unless explicitly permitted by your environmental health and safety department.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

FurfurylMercaptanDisposal start Start: this compound Waste Generated decision Assess Quantity and Nature of Waste start->decision large_quant Large Quantity or Unused Product decision->large_quant Large Volume small_quant Small Quantity or Contaminated Materials decision->small_quant Small Volume / Decontamination prof_disp Package in Labeled, Sealed Container for Professional Disposal large_quant->prof_disp chem_inact Perform Laboratory-Scale Chemical Inactivation (Oxidation with Bleach) small_quant->chem_inact end End: Waste Properly Managed prof_disp->end haz_waste Dispose of Resulting Solution as Hazardous Waste chem_inact->haz_waste haz_waste->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Furfuryl mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with furfuryl mercaptan. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe handling, storage, and disposal of this chemical.

Understanding the Hazards

This compound (CAS No. 98-02-2) is a flammable liquid and vapor with a strong, unpleasant odor.[1] It can cause irritation to the eyes, skin, and respiratory tract.[1] While comprehensive toxicological properties have not been fully investigated, it is crucial to handle this substance with care to minimize exposure.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact and inhalation. All PPE should be inspected before use.[2]

Protection Area Required Equipment Specifications & Best Practices
Eye/Face Protection Chemical safety goggles or glasses with side-shieldsMust conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may be required for splash hazards.[3]
Hand Protection Impervious chemical-resistant glovesNitrile or FKM (fluoro rubber) gloves are recommended.[4][5] Gloves must be inspected before use and disposed of properly after handling.[2] Use proper glove removal technique to avoid skin contact.[2]
Body Protection Impervious protective clothing / Laboratory coatWear appropriate protective clothing to prevent skin exposure.[1][3][4] This includes a lab coat, long pants, and closed-toe shoes.
Respiratory Protection NIOSH/MSHA approved respiratorRequired when ventilation is inadequate or if irritation is experienced.[1] For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risks associated with this compound.

3.1. Preparation and Engineering Controls

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Ignition Sources : Ensure the work area is free of heat, sparks, open flames, and other ignition sources.[1][3][5] Use explosion-proof electrical and ventilating equipment.[3][4]

  • Safety Equipment : Confirm that an emergency eyewash station and safety shower are readily accessible.[3]

  • Grounding : Ground and bond containers when transferring material to prevent static discharge.[1][4]

3.2. Handling Procedures

  • Don PPE : Before handling, put on all required personal protective equipment as detailed in the table above.

  • Avoid Contact : Avoid all contact with eyes, skin, and clothing.[1] Do not inhale vapors, mists, or gas.[1][2]

  • Tools : Use only non-sparking tools when opening or handling containers.[1][3][4]

  • Container Management : Keep the container tightly closed when not in use.[1][3][5]

3.3. Storage

  • Location : Store in a cool, dry, well-ventilated "flammables" area away from incompatible substances and sources of ignition.[1][5]

  • Container Integrity : Store in a tightly sealed container.[1][4] If containers are opened, they must be carefully resealed and kept upright.[4]

  • Inert Gas : For prolonged storage, consider storing under an inert gas like Argon.[4]

Emergency Procedures

In case of accidental exposure or a spill, immediate and appropriate action is critical.

4.1. First-Aid Measures

Exposure Route Immediate Action
Inhalation Move the individual to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][6]
Skin Contact Immediately remove all contaminated clothing.[4][5] Flush the affected skin with plenty of water for at least 15 minutes.[1] Seek medical aid if irritation develops or persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.[7]
Ingestion Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical aid.[1][3]

4.2. Spill Response Protocol

  • Evacuate : Evacuate non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Eliminate Ignition Sources : Remove all sources of ignition immediately.[1][5]

  • Contain Spill : Use an inert, non-combustible absorbent material like vermiculite, sand, or earth to contain the spill.[1]

  • Collect Absorbent : Using spark-proof tools, carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1][2]

  • Decontaminate : Clean the spill area thoroughly.

  • Personal Protection : Responders must wear appropriate PPE, including respiratory protection.[6]

G cluster_spill This compound Spill Response spill Spill Detected evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) spill->ppe ignite Remove Ignition Sources spill->ignite contain Contain Spill with Inert Absorbent ppe->contain ignite->contain collect Collect Waste with Spark-Proof Tools contain->collect dispose Place in Sealed Container for Disposal collect->dispose decon Decontaminate Spill Area dispose->decon

Caption: Workflow for responding to a this compound spill.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : All waste materials, including used absorbent from spills and contaminated gloves, must be placed in suitable, closed containers.[2]

  • Professional Disposal : Do not dispose of this compound in household garbage or down the sewage system.[8] Arrange for disposal through a licensed professional waste disposal service.[2]

  • Incineration : The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Regulations : Always adhere to federal, state, and local regulations when disposing of this substance.[4] Contaminated packaging should be disposed of as unused product.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furfuryl mercaptan
Reactant of Route 2
Reactant of Route 2
Furfuryl mercaptan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.